molecular formula C46H91N2O13P B15132784 DSPE-PEG2000-COOH

DSPE-PEG2000-COOH

Numéro de catalogue: B15132784
Poids moléculaire: 911.2 g/mol
Clé InChI: MFOLYTNLQCGGBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DSPE-PEG2000-COOH is a useful research compound. Its molecular formula is C46H91N2O13P and its molecular weight is 911.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C46H91N2O13P

Poids moléculaire

911.2 g/mol

Nom IUPAC

azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid

InChI

InChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3

Clé InChI

MFOLYTNLQCGGBD-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N

Numéros CAS associés

474922-20-8

Origine du produit

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of DSPE-PEG2000-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG2000-COOH is a cornerstone of modern drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapies. Its unique tripartite structure confers stability, biocompatibility, and functionality, making it an invaluable tool in the development of advanced therapeutics. This technical guide provides an in-depth exploration of the molecular structure of this compound, supported by quantitative data, experimental protocols, and detailed visualizations.

Core Molecular Structure

This compound is a linear amphiphilic block copolymer. Its full chemical name is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000].[1] This name reveals the sequential arrangement of its three primary components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This constitutes the hydrophobic lipid anchor of the molecule. DSPE is a phospholipid composed of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup. The long, saturated fatty acid chains contribute to a high phase transition temperature, resulting in rigid and stable lipid bilayers in liposomal formulations.

  • Polyethylene Glycol 2000 (PEG2000): This is a hydrophilic polymer chain with an average molecular weight of approximately 2000 Daltons.[2][3][4] The PEG chain is covalently attached to the ethanolamine headgroup of DSPE. In aqueous environments, the PEG moiety forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that sterically hinders recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[2]

  • Carboxylic Acid (COOH): Located at the distal end of the PEG chain, the terminal carboxylic acid group is a key functional moiety.[2][3] This group allows for the covalent conjugation of various targeting ligands, such as antibodies, peptides, or small molecules, which contain primary amine groups.[1][5] This conjugation is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6]

The linkage between these components is crucial to the molecule's function. The PEG chain is attached to the nitrogen atom of the DSPE's ethanolamine headgroup. This precise connectivity ensures that the hydrophobic DSPE can anchor within a lipid bilayer, while the hydrophilic PEG chain and its terminal functional group are exposed to the aqueous exterior.

DSPE_PEG2000_COOH_Structure cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG2000 (Hydrophilic Spacer) cluster_COOH Carboxylic Acid (Functional Group) DSPE_glycerol Glycerol Backbone stearoyl1 Stearoyl Chain (C18:0) DSPE_glycerol->stearoyl1 stearoyl2 Stearoyl Chain (C18:0) DSPE_glycerol->stearoyl2 phosphate Phosphate DSPE_glycerol->phosphate ethanolamine Ethanolamine phosphate->ethanolamine peg -(O-CH2-CH2)n- ethanolamine->peg Covalent Linkage cooh -COOH peg->cooh Covalent Linkage

Molecular structure of this compound.

Quantitative Data

The physicochemical properties of this compound are critical for its application in drug delivery formulations. The following table summarizes key quantitative data for this molecule.

PropertyValueReference
Average Molecular Weight ~2780.38 Da[1][7]
PEG Chain Molecular Weight ~2000 Da[4][5]
Chemical Formula C131H257NNaO55P (as sodium salt)[7]
Appearance White to off-white solid
Solubility Soluble in chloroform (B151607) and warm water

Experimental Protocols

The utility of this compound is best demonstrated through its application in the formulation of liposomes. Below is a detailed protocol for the preparation of this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials
  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a 2:1 v/v mixture of chloroform and methanol)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

Protocol: Liposome Formulation by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).[8]

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by gentle rotation in the water bath for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size distribution and zeta potential of the formulated liposomes using Dynamic Light Scattering (DLS).

    • The encapsulation efficiency of the drug can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.

Liposome_Formation_Workflow start Start: Lipid Mixture in Organic Solvent thin_film Thin-Film Evaporation (Rotary Evaporator) start->thin_film hydration Hydration with Aqueous Buffer thin_film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membrane mlv->extrusion suv Formation of Small Unilamellar Vesicles (SUVs) extrusion->suv characterization Characterization (DLS, Encapsulation Efficiency) suv->characterization end End: Functionalized Liposomes characterization->end

Workflow for liposome preparation.

Logical Relationships in Drug Delivery

The structural components of this compound have a direct and logical relationship with its function in targeted drug delivery.

Logical_Relationships dspe DSPE (Hydrophobic) anchor Anchoring in Lipid Bilayer dspe->anchor peg PEG2000 (Hydrophilic) stealth Steric Hindrance ('Stealth' Effect) peg->stealth cooh COOH (Functional) conjugation Ligand Conjugation cooh->conjugation stability Nanoparticle Stability anchor->stability circulation Prolonged Circulation stealth->circulation targeting Active Targeting conjugation->targeting

Functionality derived from structure.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH). A thorough understanding of the CMC is paramount for the successful design and application of micellar nanocarriers in drug delivery, as it dictates the stability and behavior of these systems in biological environments. This document details the factors influencing the CMC, outlines experimental protocols for its determination, and presents relevant data in a structured format.

The Significance of Critical Micelle Concentration in Drug Delivery

This compound is an amphiphilic polymer widely utilized in the formulation of nanoparticles and liposomes for drug delivery. Its structure comprises a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group. In aqueous solutions, these molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic DSPE core of these micelles serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG corona provides a steric barrier, reducing protein adsorption and prolonging circulation time in the bloodstream.

The CMC is a critical parameter as it determines the stability of the micelles upon dilution in the body. A low CMC value is desirable for drug delivery applications, as it ensures that the micelles remain intact and retain their therapeutic payload even after significant dilution in the bloodstream.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is influenced by several environmental factors:

  • Ionic Strength: The CMC of DSPE-PEG2000 is significantly lower in buffered saline solutions compared to pure water.[1] For instance, the CMC in a HEPES buffered saline solution is approximately ten times lower (0.5–1.0 µM) than in pure water (10–20 µM).[1] This is attributed to the increased screening of the charged phosphate (B84403) groups in the DSPE headgroup by the ions in the buffer, which reduces electrostatic repulsion and facilitates micelle formation.[1]

  • pH: The terminal carboxylic acid group (-COOH) on the PEG chain has a pKa (acid dissociation constant) that dictates its charge state at different pH values. At pH levels below the pKa, the carboxyl group is predominantly protonated and neutral, while at pH levels above the pKa, it is deprotonated and negatively charged. This change in charge can influence the electrostatic interactions between the head groups, thereby affecting the CMC. An increase in headgroup repulsion due to deprotonation at higher pH values can lead to an increase in the CMC.[2]

  • PEG Chain Length: The length of the hydrophilic PEG chain also plays a role. Generally, a longer PEG chain leads to a slightly higher CMC. This is because the larger hydrophilic portion of the molecule increases its overall water solubility, requiring a higher concentration for micelle formation to become energetically favorable.[3]

  • Temperature: Temperature can affect the hydration of the PEG chains and the hydrophobic interactions of the DSPE tails, which in turn can influence the CMC.

Quantitative Data on Critical Micelle Concentration

The following table summarizes the reported CMC values for DSPE-PEG2000 and related compounds under various conditions. It is important to note that direct CMC values for this compound under varying pH are not extensively reported in the literature, and the provided data for DSPE-PEG2000 serves as a close approximation.

CompoundSolvent/BufferTemperature (°C)CMC ValueReference(s)
DSPE-PEG2000Pure Water2510 - 20 µM[1]
DSPE-PEG2000HEPES Buffered Saline (pH 7.4)250.5 - 1.0 µM[1]
DSPE-PEG2000Not Specified251.8 x 10⁻⁵ mol L⁻¹ (18 µM)[4]
DSPE-PEG2000Not SpecifiedNot Specified~1 x 10⁻⁶ M (1 µM)[5]
DSPE-PEG (unspecified PEG length)Not SpecifiedNot Specified10⁻⁵ to 10⁻⁷ mol L⁻¹[4]
DSPE-PEG with varying PEG lengths (2000, 3000, 5000)Not SpecifiedNot Specified0.5 - 1.5 µM[3]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting a sharp change in a physical property of the solution as a function of the amphiphile concentration.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a highly sensitive and widely used method. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol).

  • Sample Preparation:

    • Prepare a series of vials with increasing concentrations of this compound by serial dilution from the stock solution.

    • Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration in the nanomolar range. The final concentration of the organic solvent should be kept minimal (<1%) to avoid affecting micellization.

    • Allow the organic solvent to evaporate completely, leaving a thin film of pyrene.

    • Add the this compound solutions of varying concentrations to the vials.

    • Incubate the samples, typically overnight with gentle stirring, to allow for the equilibration of pyrene partitioning between the aqueous phase and the micelles.[4]

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335-339 nm.[4]

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

    • Below the CMC, pyrene resides in a polar aqueous environment, resulting in a high I₁/I₃ ratio.

    • Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the concentration at which a sharp change in the I₁/I₃ ratio occurs.

Other Experimental Methods
  • Surface Tensiometry: This method measures the surface tension of the solution as a function of the amphiphile concentration. Below the CMC, the amphiphile molecules accumulate at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and the added amphiphiles form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the breakpoint in the surface tension versus log concentration plot.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. Below the CMC, only small individual polymer chains are present. As the concentration increases and surpasses the CMC, the formation of larger micellar structures leads to a significant increase in the scattered light intensity and the appearance of a new population of particles with a larger hydrodynamic radius. The CMC can be estimated as the concentration at which this abrupt change is observed.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the critical micelle concentration of this compound using the pyrene fluorescence probe method.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare this compound and Pyrene Stock Solutions prep_serial Create Serial Dilutions of this compound prep_stock->prep_serial add_pyrene Add Pyrene to Dilutions and Evaporate Solvent prep_serial->add_pyrene incubate Incubate Samples for Equilibration add_pyrene->incubate measure_spectra Measure Emission Spectra (Excitation at ~337 nm) incubate->measure_spectra record_intensity Record Intensities of I1 and I3 Peaks measure_spectra->record_intensity plot_data Plot I1/I3 Ratio vs. log[Concentration] record_intensity->plot_data determine_cmc Determine CMC from Inflection Point of the Curve plot_data->determine_cmc Cellular_Uptake_Pathways cluster_endocytosis Endocytic Pathways micelle This compound Functionalized Nanoparticle cell_membrane Cell Membrane micelle->cell_membrane clathrin Clathrin-mediated Endocytosis cell_membrane->clathrin Receptor Binding caveolae Caveolae-mediated Endocytosis cell_membrane->caveolae macropinocytosis Macropinocytosis cell_membrane->macropinocytosis endosome Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome lysosome Lysosome endosome->lysosome Maturation cytosol Cytosolic Drug Release endosome->cytosol Endosomal Escape lysosome->cytosol Drug Release

References

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance of DSPE-PEG2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), a critical parameter in the formulation of drug delivery systems. DSPE-PEG2000 is an amphiphilic polymer-lipid conjugate widely used to improve the biopharmaceutical properties of nanocarriers such as liposomes, micelles, and nanoparticles.[1] Its HLB value dictates its function as a surfactant, influencing the stability, encapsulation efficiency, and in vivo performance of these formulations.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale, typically ranging from 0 to 20, that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[2] It represents the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule.[3][4]

  • Low HLB (0-8): Indicates a more lipophilic character, suitable for forming water-in-oil (W/O) emulsions.[5]

  • High HLB (8-20): Indicates a more hydrophilic character, ideal for creating oil-in-water (O/W) emulsions.[5]

For DSPE-PEG2000, the DSPE moiety constitutes the lipophilic anchor, while the PEG2000 chain provides the hydrophilic corona. This structure is fundamental to its role in drug delivery, where it confers a "stealth" characteristic to nanocarriers, prolonging their circulation time in the bloodstream.[6][7]

HLB Value of DSPE-PEG2000

The HLB of DSPE-PEG2000 is predominantly determined by the large hydrophilic PEG2000 chain. While an exact experimentally verified HLB value is not consistently reported across literature, it can be estimated using theoretical calculation methods.

Theoretical Calculation of HLB

Griffin's Method: For non-ionic surfactants where the hydrophilic portion is a polyoxyethylene chain, Griffin's method is widely used.[2][8]

HLB = E / 5

Where:

To calculate this, we use the molecular weights of the components:

  • Molecular Weight of DSPE: ~748.1 g/mol

  • Molecular Weight of PEG2000: ~2000 g/mol

  • Total Molecular Weight of DSPE-PEG2000: ~2748.1 g/mol

Calculation:

  • Weight percentage of PEG2000 (E) = (MW of PEG2000 / Total MW) * 100 E = (2000 / 2748.1) * 100 ≈ 72.78%

  • HLB = 72.78 / 5 ≈ 14.56

This calculated value places DSPE-PEG2000 in the category of a hydrophilic surfactant, suitable for use as an O/W emulsifier or solubilizer.[2]

Physicochemical Properties Related to HLB

The amphiphilic nature of DSPE-PEG2000, quantified by its HLB, governs its self-assembly in aqueous solutions and its interaction with other lipids.

PropertyValueSignificance for Formulation
Calculated HLB Value ~14.6Indicates strong hydrophilic character; promotes formation of O/W emulsions and stabilizes lipid nanoparticles in aqueous environments.
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M (1 µM)A very low CMC indicates that micelles are stable even at high dilutions, which is crucial for maintaining nanoparticle integrity upon injection into the bloodstream.[10]
Self-Assembly Behavior Forms micelles in aqueous solutionThe hydrophobic DSPE core can encapsulate lipophilic drugs, while the hydrophilic PEG2000 shell provides a protective barrier.[11]

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the effective HLB of a surfactant can be influenced by its environment. Experimental methods are used to determine the HLB value of a surfactant or the required HLB of an oil phase for stable emulsion formation.

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with surfactant blends of varying, known HLB values. The blend that produces the most stable emulsion (e.g., smallest and most uniform droplet size) is considered to have an HLB value that matches the "required HLB" of the oil.[12][13]

Detailed Protocol:

  • Preparation of Surfactant Blends:

    • Select two well-characterized surfactants with known HLB values, one low (e.g., Span 80, HLB = 4.3) and one high (e.g., Tween 80, HLB = 15.0).

    • Prepare a series of blends by mixing the two surfactants in different ratios to achieve a range of intermediate HLB values (e.g., from 5 to 14).

  • Emulsion Formulation:

    • For each surfactant blend, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 10% oil phase).

    • The "oil phase" in this context would be a lipid mixture intended for liposome (B1194612) formulation, including DSPE-PEG2000.

    • Homogenize each mixture under identical conditions (e.g., using high-shear homogenization or ultrasonication).

  • Stability Assessment:

    • Measure the initial droplet size and polydispersity index (PDI) of each emulsion using Dynamic Light Scattering (DLS).

    • Store the emulsions and monitor for signs of instability (e.g., phase separation, creaming, coalescence) over time.

    • The HLB of the surfactant blend that results in the emulsion with the smallest, most stable oil droplets is determined to be the required HLB of the oil phase.[12]

Role of DSPE-PEG2000 in Drug Delivery Formulations

The high HLB of DSPE-PEG2000 is central to its function in nanomedicine, particularly in the creation of "stealth" liposomes.

  • Steric Stabilization: The hydrophilic PEG2000 chains form a dense, brush-like layer on the surface of the liposome.[6] This layer creates a physical barrier that prevents liposomes from aggregating.[6] Furthermore, it sterically hinders the adsorption of opsonin proteins from the blood, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS).[7]

  • Prolonged Circulation: By avoiding MPS uptake, DSPE-PEG2000 significantly increases the blood circulation half-life of the nanocarrier.[1][14]

  • Enhanced Permeability and Retention (EPR) Effect: The extended circulation time allows the nanocarriers to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage—a phenomenon known as the EPR effect.[7][11]

Logical Relationships in DSPE-PEG2000 Functionality

The molecular structure of DSPE-PEG2000 directly translates to its functional properties in a drug delivery system.

This guide provides a foundational understanding of the HLB of DSPE-PEG2000 and its critical importance in the rational design of advanced drug delivery systems. A thorough grasp of this concept allows researchers to optimize formulation stability and enhance therapeutic efficacy.

References

The Pivotal Role of the Carboxyl Group in DSPE-PEG2000-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a cornerstone in the development of advanced drug delivery systems. This lipid-polymer conjugate is prized for its ability to be incorporated into nanocarriers, such as liposomes, to provide a hydrophilic shield that prolongs circulation time. The terminal carboxyl group (-COOH) is the key functional moiety that enables the attachment of targeting ligands, transforming these nanocarriers into specific, cell-targeting agents. This technical guide delves into the critical role of the carboxyl group, detailing its chemical reactivity, common conjugation protocols, and its impact on the physicochemical properties of nanoparticles, supported by quantitative data and visual workflows.

The Chemistry of the Carboxyl Terminus

The terminal carboxyl group on the polyethylene (B3416737) glycol (PEG) chain of this compound is a versatile chemical handle for bioconjugation. Its reactivity is central to the functionalization of nanoparticles for targeted drug delivery.

Acid-Base Properties and pH-Dependence

The carboxyl group is a weak acid, and its state of protonation is dependent on the pH of the surrounding environment. At physiological pH (around 7.4), the carboxyl group is predominantly deprotonated, existing as a negatively charged carboxylate ion (-COO⁻).[1] This negative charge contributes to the overall surface charge of the nanoparticle, which can influence its stability in suspension and its interactions with biological components.[1] The pH of the solution significantly affects the water solubility of this compound; higher pH increases ionization and solubility.[1]

Activation for Covalent Conjugation

The most prevalent method for activating the carboxyl group for conjugation is through carbodiimide (B86325) chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]

  • Step 1: Activation. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This reaction is most efficient in an acidic environment (pH 4.5-5.0).[3]

  • Step 2: Stabilization. The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS or sulfo-NHS displaces the O-acylisourea to form a more stable NHS ester.[2][3] This two-step process is favored as it minimizes side reactions.[2]

  • Step 3: Conjugation. The NHS ester readily reacts with primary amines (-NH₂) on targeting ligands (e.g., proteins, peptides, antibodies) to form a stable amide bond.[4][5][6] This reaction is most efficient at a pH range of 7.2-8.5.[2]

Role in Targeted Drug Delivery

The primary function of the carboxyl group is to serve as an anchor point for targeting moieties, enabling nanoparticles to selectively bind to and enter specific cells or tissues.[7] This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity.

This compound has been successfully used to attach a variety of targeting ligands, including:

  • ITGA2 antibodies for targeting specific cell surface antigens.[4]

  • Atosiban for creating targeted liposomes.[4]

  • Alendronate and hyaluronic acid for bone and CD44 receptor targeting in osteosarcoma.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound in nanoparticle formulation and conjugation.

ParameterTypical Value/RangeSignificanceSource
Molecular Weight ~2780 g/mol Affects the length of the PEG chain and resulting stealth properties.[4]
pKa of Terminal COOH ~3Influences the degree of ionization and reactivity at different pH values.[9]
Molar Ratio in Liposomes 1-5 mol%Impacts surface density of PEG and targeting ligands, affecting stability and targeting efficiency.[10]
EDC/sulfo-NHS Molar Excess 10-50 foldDrives the activation reaction towards completion for efficient conjugation.[11]
Activation Reaction Time 15 minutesTime required for the formation of the stable NHS ester intermediate.[12][13]
Conjugation Reaction Time 2 hours to overnightDuration needed for the amine-containing ligand to react with the activated carboxyl group.[12]

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, and this compound in a desired molar ratio such as 55:40:5) in an organic solvent like chloroform (B151607) in a round-bottom flask.[10] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film.[13][14]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.[14] This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

Conjugation of a Targeting Ligand via EDC/sulfo-NHS Chemistry

This protocol outlines the two-step conjugation process.

  • Activation:

    • Resuspend the this compound containing liposomes in an activation buffer (e.g., 50 mM MES, pH 6.0-6.5).[2][15]

    • Add freshly prepared EDC and sulfo-NHS solutions to the liposome (B1194612) suspension.[2][15]

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.[13]

  • Conjugation:

    • Add the amine-containing targeting ligand to the activated liposome suspension.

    • Adjust the pH to 7.2-8.0 to facilitate the amide bond formation.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[12]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing solution like hydroxylamine (B1172632) or Tris buffer.[12]

    • Remove unconjugated ligands and reaction byproducts via dialysis or size exclusion chromatography.[12]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for targeted drug delivery.

G cluster_activation Carboxyl Group Activation cluster_conjugation Ligand Conjugation DSPE_PEG_COOH DSPE-PEG-COOH Activated_Ester Activated NHS Ester DSPE_PEG_COOH->Activated_Ester pH 4.5-6.0 EDC_NHS EDC / sulfo-NHS Conjugated_Lipid DSPE-PEG-Ligand Activated_Ester->Conjugated_Lipid pH 7.2-8.0 Amide Bond Ligand_NH2 Targeting Ligand-NH2

Caption: EDC/sulfo-NHS mediated conjugation to this compound.

G cluster_workflow Experimental Workflow A Lipid Film Formation (DSPC, Cholesterol, DSPE-PEG-COOH) B Hydration (Aqueous Buffer) A->B C Extrusion (Size Reduction) B->C D Activation of COOH (EDC/sulfo-NHS) C->D E Conjugation (Targeting Ligand-NH2) D->E F Purification E->F

Caption: Workflow for preparing targeted liposomes.

G cluster_pathway Targeted Drug Delivery Pathway NP Targeted Nanoparticle in Circulation Binding Receptor Binding (Target Cell) NP->Binding Internalization Endocytosis Binding->Internalization Release Drug Release (Intracellular) Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Signaling pathway of a targeted nanoparticle.

Conclusion

The terminal carboxyl group of this compound is a critical enabler of modern targeted drug delivery technologies. Its well-understood and versatile reactivity allows for the precise engineering of nanoparticle surfaces, facilitating the attachment of a wide array of targeting ligands. This capability to create highly specific drug carriers is paramount in developing next-generation therapeutics with enhanced efficacy and reduced side effects. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the full potential of this compound in their drug development endeavors.

References

The Multifaceted Role of DSPE-PEG2000-COOH in Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) in liposomal formulations. As a key excipient, this compound imparts stability, modulates drug release, and provides a platform for targeted drug delivery, making it an indispensable tool in the development of advanced nanomedicines. This document provides a comprehensive overview of its functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.

Core Functions and Mechanism of Action

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 2000 Da, and a terminal carboxylic acid (COOH) group. When incorporated into a liposome (B1194612) bilayer, each component plays a distinct and crucial role.

1. Steric Stabilization and Prolonged Circulation: The PEG chain extends from the liposome surface, creating a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream. This "stealth" effect reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the liposomes and increasing their probability of reaching the target tissue.

2. pH-Responsive Drug Release: The terminal carboxyl group can be leveraged to create pH-sensitive liposomes. In the physiological pH of the bloodstream (around 7.4), the carboxyl group is deprotonated and negatively charged. However, in the acidic microenvironment of tumors or within endosomes (pH 5.5-6.5), the carboxyl group becomes protonated. This change in ionization can destabilize the liposome membrane, triggering the release of the encapsulated drug.

3. Active Targeting Moiety: The terminal carboxyl group serves as a versatile anchor for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules.[1] This functionalization allows the liposome to actively bind to specific receptors overexpressed on the surface of target cells, enhancing cellular uptake and site-specific drug delivery.

Quantitative Data on Liposome Characteristics

The incorporation of this compound influences several key physicochemical properties of liposomes. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of DSPE-PEG2000 Incorporation on Liposome Size and Zeta Potential

Liposome Composition (Molar Ratio)This compound (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC/Chol0150 ± 100.25-5 ± 2[2]
DPPC/Chol/DSPE-PEG20001.25110 ± 80.18-20 ± 4[2]
DPPC/Chol/DSPE-PEG20005105 ± 60.15-35 ± 5[3]
DOPC/Chol0162--[4]
DOPC/Chol/DSPE-PEG20005.7140< 0.2Neutral[4]
DSPE-PEG2000/Soluplus (10:1 w/w)-36.50.900-28.5[5]
DSPE-PEG2000/Soluplus (1:1 w/w)-116.60.112-13.7[5]

Note: Values are approximate and can vary based on the specific lipids, formulation method, and measurement conditions.

Table 2: Doxorubicin Encapsulation Efficiency and pH-Responsive Release

Liposome FormulationEncapsulation Efficiency (%)Cumulative Release at pH 7.4 (24h)Cumulative Release at pH 5.5 (24h)Reference
HEPS/Chol/DSPE-PEG2000>90%~10%-[6]
POPC/DOTAP/DOPE/DSPE-mPEG200092.8 - 94.1%Sustained Release-[6]
pH-sensitive (DOPE/CHEMS/DSPE-PEG2000)>90%~20%~70%[4]
PHIS-PEG/DSPE-PEG mixed micelles88%~10% (2h)>60% (2h)[7]

Note: Release profiles are highly dependent on the specific formulation and experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound-containing liposomes.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of MLVs.

  • Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Liposome Size and Zeta Potential

a) Particle Size Measurement (Dynamic Light Scattering - DLS):

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the sample to equilibrate.

  • Measurement: Perform the measurement, and the instrument will report the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively monodisperse population.

b) Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • Instrument Setup: Use a zeta potential analyzer. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.

  • Measurement: The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation. The zeta potential provides an indication of the surface charge and the colloidal stability of the liposomes.

Determination of Drug Encapsulation Efficiency (EE%)

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include:

    • Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.

  • Quantification of Drug:

    • Measure the concentration of the drug in the fraction containing the free drug (supernatant or later fractions from SEC).

    • Lyse the liposomes in the liposome-containing fraction using a suitable solvent (e.g., methanol or Triton X-100) and measure the concentration of the encapsulated drug.

    • Common analytical techniques for drug quantification include UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation of EE%: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Assay

Protocol (Dialysis Method):

  • Preparation: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Incubation: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5) maintained at 37°C with gentle stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity Assays

a) Cellular Uptake Analysis (Flow Cytometry):

  • Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiI or DiD) or encapsulating a fluorescent marker.[1]

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled liposomes at various concentrations and for different time points.

  • Harvesting and Staining: Wash the cells to remove non-internalized liposomes, detach them, and stain with a viability dye (e.g., DAPI or Propidium Iodide).

  • Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells that have taken up the liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake.[8]

b) Visualization of Cellular Uptake (Confocal Microscopy):

  • Preparation: Seed cells on glass-bottom dishes or coverslips.

  • Incubation: Treat the cells with fluorescently labeled liposomes.

  • Staining (Optional): Stain specific cellular compartments (e.g., lysosomes with LysoTracker, endosomes with Rab markers) with appropriate fluorescent dyes.

  • Imaging: Wash the cells and visualize them using a confocal microscope to observe the subcellular localization of the liposomes.[9][10]

c) Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes as controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[11][12][13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Cellular Uptake Mechanisms

The negatively charged carboxyl group of this compound at physiological pH can influence cellular uptake. While non-specific electrostatic interactions can play a role, the primary mechanism for the internalization of nanoparticles is endocytosis.[14] For COOH-functionalized liposomes, pathways such as clathrin-mediated endocytosis and macropinocytosis have been implicated.[15]

Furthermore, the carboxyl group provides a convenient handle for conjugating targeting ligands that can engage specific cell surface receptors, such as integrins, leading to receptor-mediated endocytosis.

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_cellular Cellular Studies lipids Lipids + this compound + Drug (in organic solvent) film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration (Aqueous Buffer) film->hydration extrusion Sizing by Extrusion hydration->extrusion liposomes Drug-Loaded Liposomes extrusion->liposomes dls Size & PDI (DLS) liposomes->dls zeta Zeta Potential liposomes->zeta ee Encapsulation Efficiency (SEC/Centrifugation + HPLC/UV-Vis) liposomes->ee release In Vitro Release (Dialysis) liposomes->release uptake_flow Cellular Uptake (Flow Cytometry) liposomes->uptake_flow uptake_confocal Subcellular Localization (Confocal Microscopy) liposomes->uptake_confocal cytotoxicity Cytotoxicity (MTT Assay) liposomes->cytotoxicity

Figure 1. Experimental workflow for the formulation and characterization of this compound liposomes.

endocytosis_pathway cluster_ecm Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm liposome Ligand-Targeted This compound Liposome receptor Cell Surface Receptor (e.g., Integrin) liposome->receptor 1. Binding coated_pit Clathrin-Coated Pit receptor->coated_pit 2. Receptor Clustering membrane endosome Early Endosome coated_pit->endosome 3. Endocytosis lysosome Late Endosome / Lysosome endosome->lysosome 4. Maturation release Drug Release (pH-mediated) lysosome->release 5. Acidification target Intracellular Target release->target

Figure 2. Receptor-mediated endocytosis of a ligand-targeted this compound liposome.

Conclusion

This compound is a powerful and versatile component in the design of advanced liposomal drug delivery systems. Its ability to confer stealth properties, enable pH-sensitive drug release, and serve as a conjugation point for active targeting makes it a cornerstone of modern nanomedicine research. A thorough understanding of its mechanism of action, coupled with rigorous physicochemical and biological characterization as outlined in this guide, is essential for the rational design and development of effective liposomal therapeutics. The provided protocols and data serve as a foundational resource for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide on the Solubility of DSPE-PEG2000-COOH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) in various organic solvents. Understanding the solubility of this critical PEGylated lipid is paramount for the successful formulation of liposomes, micelles, and other nanoparticle-based drug delivery systems. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.

Core Concept: The Amphiphilic Nature of this compound

This compound is an amphiphilic molecule, possessing both a hydrophobic (lipophilic) and a hydrophilic component. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety, with its two long stearoyl fatty acid chains, constitutes the hydrophobic portion, while the polyethylene (B3416737) glycol (PEG) chain and the terminal carboxylic acid group provide hydrophilicity.[1] This dual nature governs its solubility behavior, allowing for self-assembly into structures like micelles and liposomes in aqueous environments and dictating its solubility in various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific salt form of the lipid, and the presence of impurities.

Organic SolventChemical FormulaSolubility (at ambient temperature unless specified)Remarks
ChloroformCHCl₃> 10 mg/mL[2], Soluble[3]Commonly used for creating lipid films in liposome (B1194612) preparation.
Dimethylformamide (DMF)C₃H₇NO> 10 mg/mL[2], Soluble[3]A polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)C₂H₆OS50 mg/mL (with sonication)[4], Soluble[3]A highly polar aprotic solvent; hygroscopic nature can impact solubility.
Tetrahydrofuran (THF)C₄H₈O50 mg/mL (with sonication)[4]A polar aprotic solvent.
Methylene Chloride (DCM)CH₂Cl₂Soluble[3]A common solvent for lipids.
EthanolC₂H₅OHSparingly soluble (1-10 mg/mL)[5]A polar protic solvent.
Hot WaterH₂O> 10 mg/mL[2]Increased temperature enhances solubility in aqueous solutions.

Experimental Protocols

While specific, detailed protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a standardized approach based on the widely accepted shake-flask method can be employed. This method is considered a reliable technique for determining equilibrium solubility.

Protocol: Determination of this compound Solubility using the Shake-Flask Method

1. Materials:

  • This compound powder

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to at least 0.01 mg)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or another suitable analytical technique for quantification.

2. Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. If necessary, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-ELSD/CAD.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL).

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

G Workflow for this compound Solubility Determination A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (e.g., 24-48h) B->C D Allow undissolved solid to settle (centrifuge if needed) C->D E Withdraw and filter the supernatant D->E F Quantify concentration (e.g., HPLC-ELSD/CAD) E->F G Calculate Solubility (mg/mL) F->G

References

Navigating the Biological Landscape of DSPE-PEG2000 Lipids: A Technical Guide to Biocompatibility and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) is a cornerstone of modern nanomedicine, prized for its ability to improve the pharmacokinetic profiles of therapeutic agents. This in-depth guide explores the critical aspects of its biocompatibility and toxicity, providing essential data and methodologies for researchers in the field. DSPE-PEG2000 is widely recognized for its biocompatibility, biodegradability, and amphiphilicity, making it a key component in drug delivery systems.[1] Its integration into nanocarriers, such as liposomes, enhances their stability and circulation time by reducing clearance by the mononuclear phagocyte system (MPS).[1][2] This "stealth" characteristic is a primary reason for its inclusion in several FDA-approved formulations, including Doxil®.

While generally considered safe, a nuanced understanding of its potential toxicities is paramount for the development of safe and effective nanomedicines. This guide provides a detailed examination of its performance in various toxicological assays and outlines the protocols necessary for its evaluation.

Section 1: In Vitro and In Vivo Toxicity Profile

The toxicological profile of DSPE-PEG2000 is a subject of extensive research. While the lipid itself is considered to have low toxicity, its formulation and concentration can influence its biological effects.[3]

In Vitro Cytotoxicity

In vitro studies are crucial for assessing the direct impact of DSPE-PEG2000 on various cell types. High concentrations of DSPE-PEG2000 have been reported to potentially disrupt cell membrane integrity, leading to cytotoxicity.[4] The sensitivity to DSPE-PEG2000 can vary between different cell lines, with immune cells like macrophages sometimes showing greater susceptibility due to their phagocytic nature.[4]

Below is a summary of cytotoxicity data from studies utilizing DSPE-PEG2000 based formulations.

Cell LineAssayFormulationConcentrationResultsReference
U87 Glioma CellsMTTQUE/TMZ-NLs (DSPE-PEG2000 based)25, 50, 100 µMDose-dependent cytotoxicity observed at 12, 24, and 48 hours.[5]
U87/TR (TMZ-resistant)MTTTMZIC50: 38.65 mMDemonstrates baseline resistance.[5]
U87 CellsMTTTMZIC50: 9.24 mMBaseline cytotoxicity of the free drug.[5]
A549, U87, U251 cellsResazurin AssayCabozantinib-loaded DSPE-PEG2000 micellesNot specifiedEnhanced cytotoxicity compared to free cabozantinib (B823) solution.[6]
LO2 and HepG2 cellsNot specifiedPEG-DSPE-MSNsNot specifiedData available in source.[7]
In Vivo Toxicity

Animal studies provide a more systemic view of the potential toxicity of DSPE-PEG2000. High-molecular-weight PEGs administered subcutaneously or intravenously have been associated with a molecular-weight-related increase in tissue vacuolation in organs such as the spleen, lymph nodes, and lungs, although this is often without an inflammatory response.[8] Encapsulating drugs in DSPE-PEG2000 micelles can, however, reduce the systemic toxicity of the encapsulated agent.[9]

Animal ModelAdministration RouteFormulationDoseKey FindingsReference
Sprague Dawley RatsSubcutaneous & Intravenous20, 40, 60 kDa PEG100 mg/kg weekly for 24 weeksMolecular-weight-related increase in tissue vacuolation (spleen, lymph nodes, lungs). No inflammatory response.[8]
RatsIntravenousRidaforolimus in DSPE-PEG2000 micelles10 mg/kgIncreased half-life and decreased clearance of ridaforolimus. May improve toxicity profile by eliminating harmful excipients.[9][10]
MiceIntraperitonealPEG 2008 mL/kgHigh toxicity, leading to euthanasia in 50% of animals.[11][12]
MiceIntraperitonealPEG 2002 mL/kgTolerated without obvious signs of systemic toxicity.[11][12]
Hemocompatibility: Hemolysis Assay

For intravenously administered formulations, assessing the potential for hemolysis (the rupture of red blood cells) is a critical safety evaluation. Formulations containing DSPE-PEG2000 are generally considered non-hemolytic at therapeutic concentrations. According to the American Society for Testing and Materials (ASTM F756), a hemolysis rate of less than 5% is considered safe.[13]

FormulationConcentration RangeHemolysis (%)ConclusionReference
DSPE-PEG-RGD@ICGNot specifiedNearly 5% within a certain concentration rangeSlightly hemolytic, dose-dependent[13]
Conventional Lipids (DOPC, cholesterol, DSPE-PEG2000)Below 0.16 mg/ml (lipid)MinimumSafe for intravenous administration[14]

Section 2: Immunogenicity of DSPE-PEG2000

The "stealth" properties of PEG are a double-edged sword. While PEGylation reduces recognition by the MPS, it can also elicit an immune response, particularly upon repeated administration.

Accelerated Blood Clearance (ABC) Phenomenon

One of the most significant immune-related side effects is the Accelerated Blood Clearance (ABC) phenomenon.[4] This occurs when the first administration of a PEGylated nanocarrier induces the production of anti-PEG antibodies, primarily of the IgM isotype.[15][16] Upon subsequent injections, these antibodies bind to the PEGylated nanoparticles, leading to their rapid clearance from the bloodstream, often through uptake by Kupffer cells in the liver.[16][17] This not only reduces the therapeutic efficacy but can also alter the biodistribution of the drug, potentially causing adverse effects.[15] The induction of the ABC phenomenon is influenced by factors such as the lipid dose and the time interval between administrations.[17]

ABC_Phenomenon cluster_0 First Administration cluster_1 Immune Response cluster_2 Second Administration cluster_3 Outcome FirstDose PEGylated Nanoparticle (e.g., DSPE-PEG2000 Liposome) B_Cell B-Cell Recognition FirstDose->B_Cell Induction Phase Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell AntiPEG_IgM Anti-PEG IgM Production Plasma_Cell->AntiPEG_IgM Opsonization Opsonization AntiPEG_IgM->Opsonization SecondDose Subsequent Dose of PEGylated Nanoparticle SecondDose->Opsonization Effectuation Phase RapidClearance Rapid Clearance by Kupffer Cells (Liver) Opsonization->RapidClearance ReducedEfficacy Reduced Therapeutic Efficacy RapidClearance->ReducedEfficacy Complement_Activation cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway DSPE_PEG DSPE-PEG2000 Nanoparticle MBL_Ficolins MBL/Ficolins & MASPs DSPE_PEG->MBL_Ficolins Triggers C3_H2O C3(H2O) DSPE_PEG->C3_H2O Increases Turnover C4 C4 MBL_Ficolins->C4 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 FactorB Factor B C3_H2O->FactorB C3bBb C3 Convertase (C3bBb) FactorB->C3bBb Factor D FactorD Factor D C3bBb->C3 C3a C3a (Anaphylatoxin, Inflammation) C3->C3a C5_Convertase C5 Convertase C3->C5_Convertase C5a C5a (Anaphylatoxin, Chemotaxis) C5_Convertase->C5a Cleaves C5 MAC Membrane Attack Complex (C5b-9) C5_Convertase->MAC MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with various concentrations of DSPE-PEG2000 formulation B->C D 4. Incubate for a defined period (e.g., 24, 48, 72h) C->D E 5. Add MTT solution (e.g., 10-25 µL of 2-5 mg/mL stock) D->E F 6. Incubate for 2-4h (Formation of formazan (B1609692) crystals) E->F G 7. Add solubilization solution (e.g., 100 µL SDS-HCl or DMSO) F->G H 8. Incubate until crystals dissolve (e.g., overnight) G->H I 9. Measure absorbance (e.g., 570 nm, reference at >650 nm) H->I Hemolysis_Workflow A 1. Collect fresh blood (e.g., rat or human) B 2. Isolate Red Blood Cells (RBCs) by centrifugation A->B C 3. Wash RBCs multiple times with PBS B->C D 4. Prepare a diluted RBC suspension (e.g., 0.5% v/v in PBS) C->D E 5. Mix RBC suspension with: - Test Samples (DSPE-PEG2000) - Positive Control (e.g., Distilled Water) - Negative Control (PBS) D->E F 6. Incubate at 37°C for 1-4 hours E->F G 7. Centrifuge to pellet intact RBCs F->G H 8. Transfer supernatant to a new 96-well plate G->H I 9. Measure absorbance of supernatant (e.g., 415, 540, or 577 nm) H->I J 10. Calculate % Hemolysis I->J

References

Self-Assembly of DSPE-PEG2000-COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the principles, characterization, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] in nanomaterials and drug delivery.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is an amphiphilic polymer conjugate that has garnered significant attention in the fields of nanomedicine and drug delivery. Its unique molecular architecture, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxyl group, enables it to spontaneously self-assemble in aqueous environments to form stable, core-shell micellar nanostructures.[1][2] This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including its critical micelle concentration, the morphology of the resulting nanostructures, and key factors influencing their formation. Detailed experimental protocols for characterization and conceptual diagrams of its application in targeted drug delivery are also presented to aid researchers and drug development professionals.

Core Self-Assembly Properties

The self-assembly of this compound into micelles is a thermodynamically driven process. The hydrophobic DSPE tails aggregate to form the core of the micelle, sequestered from the aqueous environment, while the hydrophilic PEG chains form a protective corona that extends into the surrounding medium.[3] This arrangement minimizes the unfavorable interactions between the hydrophobic lipid chains and water molecules. The terminal carboxyl group on the PEG chain provides a negative surface charge at physiological pH and a site for further functionalization.[3]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the minimum concentration at which this compound monomers begin to form micelles. Below the CMC, the molecules exist predominantly as individual unimers.[2] The CMC is a critical indicator of the stability of the micelles upon dilution, such as in the bloodstream. A low CMC value is desirable for drug delivery applications as it suggests that the micelles will remain intact even at low concentrations.[4][5] The CMC of DSPE-PEG2000 is influenced by factors such as the solvent composition and temperature.[6][7] For instance, the CMC is reportedly about 10 times higher in pure water than in a buffered solution.[6]

Parameter Value Conditions Reference
Critical Micelle Concentration (CMC)~1 x 10⁻⁶ MNot specified[8]
Critical Micelle Concentration (CMC)1.8 x 10⁻⁵ mol L⁻¹25 °C[4]
Critical Micelle Concentration (CMC)~1 µMNot specified[5][9]
Micelle Morphology and Size

This compound self-assembles into spherical or spheroidal micelles.[8] The size of these micelles is a crucial characteristic for in vivo applications, as it can influence their biodistribution and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The hydrodynamic diameter of DSPE-PEG2000 micelles typically ranges from 10 to 20 nanometers.[4][8] The size can be affected by the concentration of the polymer and the ionic strength of the medium.[6][7]

Parameter Value Conditions Reference
Hydrodynamic Diameter10.7–16.0 nmTemperature dependent[8]
Mean Diameter~10 nmMeasured by DLS and SAXS[4]
Hydrodynamic Diameter2 - 15 nmDependent on solvent and lipid concentration[6]
Zeta Potential-2.7 ± 1.1 mVNot specified[4]

Factors Influencing Self-Assembly

The self-assembly of this compound is a dynamic process that can be influenced by several environmental factors:

  • Solvent/Buffer Composition: The presence of ions in buffered solutions can screen the charges of the headgroups, leading to a lower CMC and affecting micelle size compared to pure water.[6][7]

  • Temperature: Temperature can affect the kinetic and thermodynamic stability of the micelles.[10][11] For DSPE-PEG(2000) micelles, a reversible phase transition has been observed at 12.8°C upon heating, which is attributed to the chain melting transition of the lipids in the micelle core.[8]

  • Concentration: The concentration of this compound not only determines the formation of micelles above the CMC but can also influence micelle-micelle interactions at higher concentrations, potentially affecting the apparent size.[7]

  • Presence of Other Molecules: The incorporation of hydrophobic drugs into the micelle core or the interaction with proteins like bovine serum albumin (BSA) can impact the stability and equilibrium of the micellar system.[10][11][12]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • This compound

  • Pyrene

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Volumetric flasks and pipettes

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of this compound with concentrations ranging from below to above the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is constant and low (e.g., 10⁻⁶ M).

  • Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micelles.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of approximately 334 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.[4]

Characterization of Micelle Size and Zeta Potential using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • This compound micelle suspension

  • Aqueous buffer (filtered through a 0.22 µm filter)

  • DLS instrument

Procedure:

  • Prepare a dilute suspension of this compound micelles in the desired filtered buffer at a concentration above the CMC.

  • Ensure the sample is free of dust and aggregates by filtering or gentle centrifugation.

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity.

  • The instrument's software will analyze the autocorrelation function to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • For zeta potential measurement, a specific electrode cuvette is used, and an electric field is applied to the sample. The electrophoretic mobility of the micelles is measured and converted to the zeta potential, which provides information about the surface charge and colloidal stability.[4]

Visualizing Self-Assembly and Applications

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SelfAssembly cluster_unimers Below CMC cluster_micelle Above CMC Unimer1 DSPE-PEG-COOH Unimer Micelle Micelle Unimer1->Micelle Self-Assembly Unimer2 DSPE-PEG-COOH Unimer Unimer3 DSPE-PEG-COOH Unimer Core Hydrophobic Core (DSPE) Micelle->Core Corona Hydrophilic Corona (PEG-COOH) Micelle->Corona ExperimentalWorkflow Prep Micelle Preparation (Hydration Method) CMC CMC Determination (Fluorescence Spectroscopy) Prep->CMC DLS Size & Zeta Potential (DLS) Prep->DLS TEM Morphology (TEM) Prep->TEM Analysis Data Analysis & Characterization CMC->Analysis DLS->Analysis TEM->Analysis TargetedDrugDelivery cluster_micelle Functionalized Micelle cluster_cell Target Cell Micelle DSPE-PEG-COOH Micelle Receptor Receptor Micelle->Receptor Targeted Binding Drug Hydrophobic Drug Drug->Micelle Encapsulation Ligand Targeting Ligand Ligand->Micelle Conjugation (via -COOH) Cell Cancer Cell Receptor->Cell

References

The Pivotal Role of the PEG Chain in DSPE-PEGylated Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone excipient. This in-depth technical guide elucidates the critical functions of the PEG chain in DSPE-PEGylated lipids, offering a comprehensive resource for professionals engaged in the formulation and development of nanomedicines.

Core Function: The "Stealth" Effect and Prolonged Circulation

The primary and most celebrated function of the PEG chain in DSPE-PEGylated lipids is to confer "stealth" characteristics to liposomes and other lipid nanoparticles (LNPs).[1][2][3][4] When incorporated into a lipid bilayer, the DSPE moiety anchors the molecule, while the hydrophilic and flexible PEG chain extends into the aqueous environment, forming a protective layer on the nanoparticle surface.[2][3]

This steric barrier dramatically reduces the recognition and uptake of the nanoparticles by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2][5] The mechanism involves several key processes:

  • Inhibition of Opsonization: The PEG layer sterically hinders the adsorption of plasma proteins, known as opsonins, onto the nanoparticle surface.[1][2][6] Opsonization is a critical step that marks foreign particles for phagocytic clearance.

  • Reduced Immune Recognition: By masking the nanoparticle surface, the PEG chain prevents direct interaction with immune cells, effectively making the liposome (B1194612) "invisible" to the body's defense mechanisms.[2][7]

  • Increased Hydrophilicity: The highly hydrophilic nature of the PEG chains creates a hydrated shell around the nanoparticle, further repelling protein interactions and preventing aggregation.[2][3][6]

The culmination of these effects is a significant extension of the nanoparticle's circulation half-life in the bloodstream, from minutes to hours or even days.[7][8] This prolonged circulation is paramount for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][7]

Impact on Physicochemical Properties and Stability

Beyond its biological "stealth" function, the PEG chain profoundly influences the physicochemical properties and stability of lipid-based formulations.

  • Prevention of Aggregation: The steric repulsion provided by the PEG chains prevents the aggregation of nanoparticles in biological fluids, which is crucial for maintaining a consistent particle size distribution and preventing potential emboli.[2][8][9]

  • Enhanced Stability: PEGylation contributes to the overall stability of the liposomal structure, helping to retain the encapsulated drug and increasing the shelf life of the formulation.[9][10] The presence of PEG can lead to a slight increase in the rigidity of the liposome.[10]

  • Influence on Particle Size: The inclusion of DSPE-PEG can affect the resulting particle size of the nanoparticles. The final size is influenced by the concentration of the PEGylated lipid and the length of the PEG chain.[9][11]

The "PEG Dilemma": Balancing Stealth with Cellular Uptake

While PEGylation is highly effective at prolonging circulation, it can also present a challenge known as the "PEG dilemma".[12] The same steric hindrance that prevents immune recognition can also impair the interaction of the nanoparticle with target cells, potentially reducing cellular uptake and endosomal escape.[10][12] This can diminish the therapeutic efficacy of the encapsulated drug.[12]

To address this, researchers have developed strategies such as using cleavable PEG lipids or incorporating targeting ligands at the distal end of the PEG chain to facilitate specific binding to target cells.[12][13][14]

Immunological Considerations

Despite its low immunogenicity, PEG is not entirely inert.[3][15] Repeated administration of PEGylated nanoparticles can, in some cases, induce the production of anti-PEG antibodies (primarily IgM).[1][5][16] This can lead to an accelerated blood clearance (ABC) phenomenon upon subsequent injections, where the nanoparticles are rapidly cleared from circulation.[5][15] The encapsulated drug can also influence this phenomenon, with some chemotherapeutic agents appearing to inhibit the anti-PEG IgM response.[5] Furthermore, interactions with the immune system can sometimes result in complement activation-related pseudoallergy (CARPA), a non-IgE-mediated hypersensitivity reaction.[5]

Quantitative Data Summary

The following tables summarize key quantitative data on the impact of DSPE-PEG on liposome characteristics.

PropertyNon-PEGylated LiposomesPEGylated LiposomesKey FindingsReference(s)
Circulation Half-life < 30 minutesUp to 5 hours (or longer)PEGylation significantly increases circulation time.[8]
Zeta Potential Variable (can be highly negative or positive)Near-neutral (e.g., ~ -4 mV)The PEG layer shields the surface charge, leading to a more neutral potential.[17]
Particle Size Prone to aggregationStable, monodispersePEG prevents aggregation and helps maintain a uniform particle size.[2][3]
PEG Molecular Weight (Da)Effect on Circulation TimeObservationsReference(s)
< 750Promoted blood clearanceVery short PEG chains are insufficient to provide a robust steric barrier.[17]
750Comparable to non-PEGylated[8]
1000-2000Significant increaseConsidered optimal for many applications to achieve the "stealth" effect.[17]
5000Prolonged circulation, but may not be significantly better than 2000 DaLonger chains can sometimes lead to reduced cellular uptake.[8][17]
> 5000No further increase in circulation time[17]
DSPE-PEG Molar PercentageEffectObservationsReference(s)
2 mol%Can prevent aggregationEffective for inhibiting surface interactions.[14]
5-10 mol%Commonly used for "stealth" effectProvides a good balance of stability and circulation time.[18]
> 12 mol%May compromise liposome formation and drug loadingHigh concentrations can disrupt the lipid bilayer.[8]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[18][19][20]

1. Lipid Film Preparation: a. Dissolve DSPE-PEG and other lipids (e.g., a primary phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[18] A typical molar ratio is 55:40:5 for DSPC:cholesterol:DSPE-PEG2000.[18] b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[18][19] The water bath temperature should be kept above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).[18] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[18][19]

2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the lipid's phase transition temperature.[18] If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.[18] b. Vortex or gently agitate the flask to detach the lipid film, forming multilamellar vesicles (MLVs).[18]

3. Size Reduction (Extrusion): a. To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[18][20] b. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[18][20] This process should also be performed at a temperature above the lipid's transition temperature.[18]

4. Purification: a. Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.[20]

Protocol 2: Characterization of DSPE-PEGylated Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Technique: Dynamic Light Scattering (DLS).[18][20] b. Procedure: Dilute the liposome suspension in a suitable buffer to an appropriate concentration.[18][20] Perform the measurement at a controlled temperature (e.g., 25°C).[18] The Z-average diameter and PDI are the key parameters to record.[20]

2. Zeta Potential Measurement: a. Technique: Laser Doppler Velocimetry.[18] b. Procedure: Dilute the formulation in an appropriate buffer.[18] The measurement provides an indication of the surface charge.[18]

3. Encapsulation Efficiency (%EE) and Drug Loading (%DL): a. Principle: Separate the unencapsulated drug from the liposomes and then quantify the amount of drug within the liposomes.[20] b. Procedure: i. Separate the free drug using a method like size exclusion chromatography.[20] ii. Disrupt the liposomes to release the encapsulated drug using a surfactant (e.g., Triton X-100) or an organic solvent.[20] iii. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[20] c. Calculations:

  • %EE = (Amount of encapsulated drug / Total amount of drug) x 100
  • %DL = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizations

Stealth_Effect_Mechanism cluster_blood_vessel Bloodstream PEGylated_Liposome PEGylated Liposome Opsonin Opsonin (Plasma Protein) PEGylated_Liposome->Opsonin Steric Hindrance (Inhibition of Opsonization) Macrophage Macrophage (MPS) PEGylated_Liposome->Macrophage Reduced Recognition (Evasion of MPS) Prolonged_Circulation Prolonged Circulation PEGylated_Liposome->Prolonged_Circulation Leads to EPR_Effect Enhanced Permeability and Retention (EPR) Effect Prolonged_Circulation->EPR_Effect Enables Tumor_Accumulation Tumor Accumulation EPR_Effect->Tumor_Accumulation Results in

Caption: Mechanism of the "stealth" effect conferred by PEGylation.

Liposome_Preparation_Workflow Start Start: Lipid Mixture Dissolution 1. Dissolve Lipids in Organic Solvent Start->Dissolution Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer Film_Formation->Hydration MLV Multilamellar Vesicles (MLVs) Formation Hydration->MLV Extrusion 4. Size Reduction (Extrusion) MLV->Extrusion SUV Small Unilamellar Vesicles (SUVs) Formation Extrusion->SUV Purification 5. Purify (e.g., Size Exclusion Chromatography) SUV->Purification Final_Product Final Product: PEGylated Liposomes Purification->Final_Product

Caption: Workflow for DSPE-PEGylated liposome preparation.

Immunological_Response_Pathway First_Dose First Dose of PEGylated Liposome B_Cell_Interaction Interaction with Splenic B-cells First_Dose->B_Cell_Interaction IgM_Production Anti-PEG IgM Production B_Cell_Interaction->IgM_Production IgM_Binding Anti-PEG IgM Binds to PEG on Liposome IgM_Production->IgM_Binding Presence of IgM Second_Dose Second Dose of PEGylated Liposome Second_Dose->IgM_Binding Complement_Activation Complement System Activation IgM_Binding->Complement_Activation Opsonization Opsonization (C3b deposition) Complement_Activation->Opsonization ABC Accelerated Blood Clearance (ABC) Opsonization->ABC

Caption: Pathway of the anti-PEG antibody response.

References

Methodological & Application

Protocol for the Preparation of DSPE-PEG2000-COOH Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH). These liposomes are valuable tools in drug delivery research, offering a versatile platform for the encapsulation of both hydrophilic and lipophilic therapeutic agents. The inclusion of DSPE-PEG2000 provides a hydrophilic corona that can increase systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal carboxylic acid group on the PEG chain offers a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, to enhance site-specific drug delivery.

The most common and reliable method for producing these liposomes is the thin-film hydration technique followed by extrusion.[1][2][3] This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion of the MLVs through polycarbonate membranes with defined pore sizes results in the formation of unilamellar vesicles (ULVs) with a more uniform size distribution.[4][5]

Characterization of the resulting liposomes is critical to ensure batch-to-batch consistency and to predict their in vivo behavior. Key parameters to assess include particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.[6][7][8] Dynamic light scattering (DLS) is the standard technique for measuring size and PDI, while zeta potential measurements provide information about the surface charge of the liposomes, which can influence their stability and interaction with biological systems.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a typical size of 100-150 nm.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (this compound)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a desired molar ratio. A commonly used ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Hydrate (B1144303) the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process will form a milky suspension of multilamellar vesicles (MLVs).[2]

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe.[5]

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[11] The resulting liposome suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. These fluctuations are used to determine the hydrodynamic diameter and the size distribution (PDI).[6][7]

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the sample to a DLS cuvette.

    • Perform the measurement using a DLS instrument at a controlled temperature (e.g., 25°C).

    • Record the Z-average diameter (nm) and the PDI. A PDI value below 0.25 is generally considered acceptable for a monodisperse population.[12]

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of the nanoparticles in a colloidal suspension. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.[8][10]

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Transfer the sample to a zeta potential cuvette.

    • Perform the measurement using a suitable instrument.

    • Record the zeta potential in millivolts (mV).

Protocol 3: Drug Encapsulation

1. Encapsulation of a Hydrophilic Drug (e.g., Calcein):

  • Procedure:

    • Dissolve the hydrophilic drug in the hydration buffer.

    • Use this drug-containing buffer to hydrate the lipid film as described in Protocol 1.

    • After extrusion, remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Encapsulation Efficiency (EE%) Calculation:

    • Disrupt the purified liposomes using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., fluorescence spectroscopy for calcein).

    • EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100.

2. Encapsulation of a Lipophilic Drug (e.g., Doxorubicin):

  • Procedure:

    • Co-dissolve the lipophilic drug with the lipids in the organic solvent during the lipid film formation step of Protocol 1.[4]

    • Proceed with the hydration and extrusion steps as described.

    • Remove the unencapsulated drug using appropriate purification methods.

  • Encapsulation Efficiency (EE%) Calculation:

    • Determine the amount of encapsulated drug in the purified liposomes.

    • EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100.

Data Presentation

Table 1: Representative Formulation and Physicochemical Properties of this compound Liposomes

ParameterTypical ValueReference(s)
Lipid Composition (molar ratio)DSPC:Cholesterol:this compound (55:40:5)[13]
Mean Particle Size (nm)100 - 150[5][13][14]
Polydispersity Index (PDI)< 0.25[2][12][15]
Zeta Potential (mV)-15 to -40[2][5]

Table 2: Typical Encapsulation Efficiencies for Model Drugs

DrugTypeTypical Encapsulation Efficiency (%)Reference(s)
Doxorubicin (B1662922)Lipophilic> 90[1][3][4][7]
Calcein (B42510)Hydrophilic~88[15][16]

Visualizations

Liposome_Preparation_Workflow Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Aqueous Buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through 100 nm Membrane E->F G Unilamellar Vesicles (ULVs) F->G H DLS (Size, PDI) G->H I Zeta Potential G->I J Encapsulation Efficiency G->J

Caption: Workflow for this compound liposome preparation.

Cellular_Uptake_Pathways Cellular Uptake Pathways of PEGylated Liposomes cluster_cell Target Cell cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis liposome This compound Liposome clathrin_pit Clathrin-Coated Pit liposome->clathrin_pit caveolae Caveolae liposome->caveolae ruffle Membrane Ruffling liposome->ruffle membrane Cell Membrane clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle endosome Endosome clathrin_vesicle->endosome caveosome Caveosome caveolae->caveosome caveosome->endosome macropinosome Macropinosome ruffle->macropinosome macropinosome->endosome lysosome Lysosome (Drug Release) endosome->lysosome

Caption: Major endocytic pathways for cellular uptake of liposomes.

References

Application Notes and Protocols for the Conjugation of Peptides to DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH). These methods are critical for the development of targeted drug delivery systems, such as liposomes and nanoparticles, where peptides are used as targeting ligands to enhance site-specific delivery of therapeutic agents.

Two primary and robust chemistries are detailed: carbodiimide-mediated amide bond formation and maleimide-mediated thioether linkage. The choice of method depends on the available functional groups on the peptide.

Chemistry Overview

The conjugation of peptides to this compound involves the formation of a stable covalent bond between the peptide and the lipid-PEG derivative.

  • Amide Bond Formation (EDC/NHS Chemistry): This is a widely used method that couples the terminal carboxylic acid of this compound with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester.[2] This intermediate readily reacts with a primary amine to form a stable amide bond.[3][4]

  • Thioether Bond Formation (Maleimide Chemistry): This method requires a peptide containing a free sulfhydryl group (cysteine residue) and a maleimide-activated DSPE-PEG2000. While the primary focus of this document is this compound, understanding the maleimide (B117702) alternative is crucial for researchers. To utilize this chemistry, this compound must first be functionalized with a maleimide group. Alternatively, commercially available DSPE-PEG2000-Maleimide can be used.[5][6][7] The maleimide group specifically reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[5][7]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the conjugation of a peptide with a primary amine to the carboxyl group of this compound.

Materials:

  • This compound

  • Peptide with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 2-Mercaptoethanol (B42355) or hydroxylamine

  • Purification system (e.g., dialysis tubing with appropriate molecular weight cutoff, size-exclusion chromatography)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Reaction Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.[8]

    • Incubate the mixture for 15-60 minutes at room temperature to activate the carboxyl groups.[8][9]

  • Conjugation to the Peptide:

    • Immediately after activation, add the peptide solution (dissolved in Coupling Buffer) to the activated this compound solution. A peptide-to-lipid molar ratio of 1:2 to 1:5 is commonly used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.[9]

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[8]

  • Quenching the Reaction:

    • Add a quenching solution, such as 2-mercaptoethanol (final concentration of 20 mM), to deactivate any unreacted EDC.[9]

  • Purification of the Conjugate:

    • Purify the peptide-DSPE-PEG2000 conjugate from unreacted peptide, lipid, and coupling reagents using dialysis against PBS or size-exclusion chromatography.[8]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as HPLC, MALDI-TOF, or ESI-mass spectrometry.[10][11]

experimental_workflow_edc_nhs cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis DSPE_PEG_COOH This compound in MES Buffer (pH 4.5-6.0) EDC_NHS Add EDC and NHS (5-10x molar excess) DSPE_PEG_COOH->EDC_NHS Activated_DSPE Activated DSPE-PEG-NHS Ester EDC_NHS->Activated_DSPE Reaction Mix and React (2h - overnight, RT) Activated_DSPE->Reaction Peptide Peptide Solution in PBS (pH 7.2-7.5) Peptide->Reaction Quench Quench Reaction (e.g., 2-Mercaptoethanol) Reaction->Quench Purify Purification (Dialysis or SEC) Quench->Purify Characterize Characterization (HPLC, MS) Purify->Characterize

Figure 1: Experimental workflow for EDC/NHS mediated peptide conjugation.

Protocol 2: Thioether Bond Formation using Maleimide Chemistry

This protocol is for conjugating a cysteine-containing peptide to a maleimide-activated DSPE-PEG2000.

Materials:

  • DSPE-PEG2000-Maleimide

  • Cysteine-containing peptide

  • Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate), pH 6.5-7.5

  • Degassing agent (e.g., Argon or Nitrogen gas)

  • Solvent (e.g., Dimethylformamide - DMF, if needed for solubility)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DSPE-PEG2000-Maleimide and the cysteine-containing peptide in the Reaction Buffer. To prevent oxidation of the sulfhydryl group, the buffer should be degassed by bubbling with an inert gas like argon or nitrogen.

    • If solubility is an issue, a co-solvent like DMF can be used, but the aqueous buffer should be maintained to ensure the specificity of the thiol-maleimide reaction.[12]

  • Conjugation Reaction:

    • Mix the DSPE-PEG2000-Maleimide and peptide solutions. A molar ratio of lipid to peptide of 3:1 is often effective.[12]

    • Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere.[12] The reaction is typically rapid at neutral pH.[7]

  • Purification of the Conjugate:

    • Purify the conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials.[12] Care should be taken to avoid harsh pH conditions during purification that could lead to hydrolysis of the DSPE ester bonds.[12]

  • Characterization:

    • Verify the formation of the conjugate and its purity using LC-MS, MALDI-TOF MS, and/or analytical HPLC.[10][12]

signaling_pathway_maleimide cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis DSPE_PEG_Mal DSPE-PEG2000-Maleimide in degassed buffer (pH 6.5-7.5) Mix Mix Reactants (1-2h, RT, inert atmosphere) DSPE_PEG_Mal->Mix Peptide_SH Cysteine-Peptide in degassed buffer Peptide_SH->Mix Purify_HPLC Purification (RP-HPLC) Mix->Purify_HPLC Characterize_MS Characterization (LC-MS, MALDI-TOF) Purify_HPLC->Characterize_MS

Figure 2: Workflow for maleimide-thiol mediated peptide conjugation.

Quantitative Data Summary

The efficiency of conjugation can be influenced by several factors including the molar ratio of reactants, pH, reaction time, and the nature of the peptide. The following table summarizes typical quantitative parameters for the two described conjugation methods.

ParameterEDC/NHS ChemistryMaleimide-Thiol ChemistryReference(s)
Typical Molar Ratio (Lipid:Peptide) 1:1 to 5:13:1[8][12]
Typical Molar Ratio (EDC/NHS:Lipid) 5:1 to 10:1N/A[8]
Optimal pH Activation: 4.5-6.0; Conjugation: 7.2-7.56.5-7.5[9]
Reaction Time 2 - 24 hours1 - 2 hours[8][12]
Typical Conjugation Efficiency Variable, can be optimizedCan reach up to 100%[10]

Characterization of Peptide-DSPE-PEG2000 Conjugates

Thorough characterization is essential to confirm the identity, purity, and stability of the final conjugate.

  • Chromatographic Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool to separate the conjugate from unreacted peptide and lipid, and to assess purity.[10]

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are used to confirm the molecular weight of the conjugate, thereby verifying the successful coupling of the peptide to the lipid-PEG.[11] An increase in mass corresponding to the addition of the peptide to the DSPE-PEG2000 molecule is expected.[11]

  • Fluorescence Spectroscopy: If the peptide contains fluorescent amino acids like tryptophan, changes in their fluorescence emission spectra upon conjugation and interaction with lipid membranes can be monitored.[13][14]

Important Considerations and Troubleshooting

  • Hydrolysis of DSPE-PEG: DSPE-PEG can undergo hydrolysis of its ester bonds at acidic or basic pH, especially at elevated temperatures.[12] It is recommended to work at a pH close to neutral (6.5-7.4) and at room temperature whenever possible.[12]

  • Oxidation of Sulfhydryl Groups: When using maleimide chemistry, the cysteine's sulfhydryl group is prone to oxidation, which would prevent conjugation. It is crucial to use degassed buffers and work under an inert atmosphere.[15]

  • Solubility: Peptides and lipids may have different solubility properties. The use of co-solvents like DMF or DMSO might be necessary, but their concentration should be minimized to avoid interfering with the reaction.[12]

  • Purification: Careful purification is critical to remove unreacted components and byproducts which could interfere with downstream applications. The choice of purification method should be tailored to the properties of the specific peptide-lipid conjugate.

By following these detailed protocols and considering the key quantitative parameters, researchers can successfully conjugate peptides to this compound for a wide range of applications in drug delivery and nanotechnology.

References

Application Notes and Protocols for DSPE-PEG2000-COOH in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a functionalized lipid essential for the development of advanced lipid nanoparticle (LNP) drug delivery systems. Its unique structure, featuring a lipid anchor (DSPE), a hydrophilic spacer (PEG2000), and a terminal carboxylic acid group (-COOH), offers a versatile platform for creating stable, long-circulating LNPs with the ability for surface functionalization.

The PEGylated surface of LNPs, conferred by this compound, provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system and thereby prolonging circulation time in the body.[1][2] This extended circulation increases the likelihood of the LNPs reaching their target tissue. Furthermore, the terminal carboxyl group serves as a reactive handle for the covalent attachment of targeting ligands—such as antibodies, peptides, or small molecules—enabling active targeting of specific cells or tissues.[3] This targeted approach can enhance therapeutic efficacy and minimize off-target side effects.

These application notes provide a comprehensive overview of the use of this compound in LNP formulations, including quantitative data on nanoparticle characteristics, detailed experimental protocols for LNP preparation and characterization, and a workflow for targeted LNP development.

Data Presentation: Physicochemical Characteristics of LNPs

The inclusion of this compound in LNP formulations influences their physicochemical properties. The following tables summarize quantitative data from various studies, showcasing the impact of this lipid on key LNP parameters.

Table 1: Characterization of mRNA LNPs with Functionalized PEG-Lipids [4][5]

LNP FormulationMean Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Base LNP (non-functionalized PEG)84 - 106< 0.21-3.09 ± 0.34> 94.8
LNP with this compound (LNPz)62< 0.21-7.2 ± 0.4> 94.8
LNP with DSPE-PEG2k-Carboxy-NHS (LNPx)< 90< 0.21-12.9 ± 0.9> 94.8
LNP with DSPE-PEG2k-Amine (LNPa)< 90< 0.215.3 ± 1.1> 94.8

Table 2: Characterization of DSPE-PEG2000/Soluplus Nanoparticles [1]

DSPE-PEG2000 : Soluplus (w/w)Average Particle Size (nm)Zeta Potential (mV)PDI
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1148.2-19.40.138
1:460.1-11.30.103
1:554.5-6.00.057
1:1056.1-7.70.101

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA, incorporating this compound for potential surface functionalization.[4][5]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Standard PEG-lipid (e.g., DMG-PEG2000)

  • mRNA transcript in 50 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, this compound, and DMG-PEG2000 in anhydrous ethanol to achieve the desired stock concentrations.

  • Prepare Organic Phase: Mix the lipid stock solutions in an ethanol solution to achieve a final molar ratio. For example, a ratio of 50:10:38.5:1.2:0.3 (ionizable lipid : DSPC : cholesterol : DMG-PEG2k : this compound) can be used.[5]

  • Prepare Aqueous Phase: The mRNA is dissolved in a 50 mM citrate buffer at pH 4.0.[5]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the organic phase (lipids in ethanol) and the aqueous phase (mRNA in citrate buffer) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 organic to aqueous).[5] This rapid mixing process facilitates the self-assembly of lipids around the mRNA core to form LNPs.

  • Dialysis:

    • Dialyze the resulting LNP suspension against pre-cooled PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Concentration: If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon Ultra).[5]

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

Protocol 2: Covalent Conjugation of a Targeting Ligand to this compound LNPs

This protocol outlines the general steps for attaching a targeting moiety (e.g., a peptide or antibody fragment) to the carboxyl groups on the surface of pre-formed LNPs.

Materials:

  • LNPs formulated with this compound

  • Targeting ligand with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the this compound containing LNPs in activation buffer.

    • Add a molar excess of EDC and NHS to the LNP suspension.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation to Targeting Ligand:

    • Dissolve the targeting ligand in the coupling buffer.

    • Add the activated LNPs to the targeting ligand solution. The primary amine on the ligand will react with the NHS-ester on the LNP surface to form a stable amide bond.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification: Purify the ligand-conjugated LNPs from unreacted ligand and coupling reagents using size exclusion chromatography.

  • Characterization: Characterize the purified, targeted LNPs for size, zeta potential, and conjugation efficiency.

Protocol 3: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (Z-average) and PDI. A PDI value below 0.3 indicates a monodisperse population.[5]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles to determine the zeta potential, which indicates the surface charge and stability of the formulation.

3. Encapsulation Efficiency (EE) Measurement:

  • Technique: Ribogreen® assay or a similar fluorescence-based method.

  • Procedure:

    • Measure the total amount of mRNA in the LNP formulation by disrupting the nanoparticles with a surfactant (e.g., Triton X-100) and then measuring the fluorescence with a dye that binds to single-stranded nucleic acids.

    • Measure the amount of free, unencapsulated mRNA in the supernatant after separating the LNPs (e.g., via centrifugation or spin column).

    • Calculate the EE% using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow Workflow for LNP Formulation and Characterization cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid_Phase Lipid Phase (Ionizable Lipid, DSPC, Cholesterol, this compound in Ethanol) Microfluidics Microfluidic Mixing Lipid_Phase->Microfluidics Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer pH 4.0) Aqueous_Phase->Microfluidics Dialysis Dialysis (vs. PBS pH 7.4) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE

Caption: LNP Formulation and Characterization Workflow.

Targeted_LNP_Logic Logic for Targeted LNP Development cluster_components Core Components cluster_functionalization Functionalization cluster_result Final Product cluster_application Application LNP_Core LNP Core (Lipids + Cargo) DSPE_PEG_COOH This compound (Functionalized PEG-Lipid) LNP_Core->DSPE_PEG_COOH incorporation Activation Carboxyl Activation (EDC/NHS Chemistry) DSPE_PEG_COOH->Activation Conjugation Covalent Conjugation Activation->Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation Targeted_LNP Targeted LNP Conjugation->Targeted_LNP Cell_Recognition Specific Cell Recognition & Binding Targeted_LNP->Cell_Recognition Internalization Enhanced Internalization Cell_Recognition->Internalization Drug_Delivery Targeted Drug Delivery Internalization->Drug_Delivery

References

Applications of DSPE-PEG2000-COOH in mRNA Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a critical component in the development of lipid nanoparticle (LNP) systems for messenger RNA (mRNA) delivery. Its unique properties, including a long circulation half-life and the presence of a terminal carboxylic acid group, make it an invaluable tool for creating stable, efficient, and targetable mRNA delivery vehicles. This document provides a detailed overview of its applications, quantitative data from representative studies, and comprehensive experimental protocols.

Introduction to this compound in mRNA-LNPs

This compound is a PEGylated phospholipid that plays a multifaceted role in LNP formulations for mRNA delivery. The DSPE anchor ensures its stable incorporation into the lipid bilayer of the nanoparticle.[1] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield, which is crucial for preventing particle aggregation, reducing clearance by the reticuloendothelial system, and prolonging systemic circulation time.[2][3] The terminal carboxylic acid group offers a reactive handle for the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules, enabling the development of LNPs that can be directed to specific cells or tissues.[4]

Key Applications

The primary applications of this compound in mRNA delivery include:

  • Prolonging Circulation Time: The PEG shield reduces interactions with blood components, leading to a longer circulation half-life of the LNPs and increased chances of reaching the target tissue.[5]

  • Improving Stability: PEGylation prevents the aggregation of LNPs during formulation and storage, ensuring a consistent particle size and distribution.[3]

  • Enabling Targeted Delivery: The terminal carboxyl group can be activated to form amide bonds with amine-containing targeting moieties. This allows for the active targeting of LNPs to specific cell types, such as cancer cells or immune cells, thereby enhancing therapeutic efficacy and reducing off-target effects.[6]

  • Cancer Vaccines and Immunotherapy: In the context of cancer immunotherapy, targeted delivery of mRNA encoding tumor-associated antigens or immunostimulatory molecules to antigen-presenting cells is crucial. This compound facilitates this by allowing the attachment of ligands that bind to receptors on these cells.[3][]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound and similar PEGylated lipids in mRNA-LNP formulations. These values can serve as a baseline for researchers developing their own formulations.

Table 1: Physicochemical Properties of a Representative mRNA-LNP Formulation

ParameterValueReference
Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:this compound) 50:10:38.5:1.5[1]
Hydrodynamic Diameter (nm) 80 - 120[8]
Polydispersity Index (PDI) < 0.2[9]
Zeta Potential (mV) -3 to -10[10]
mRNA Encapsulation Efficiency (%) > 90%[9][10]

Table 2: Comparison of LNP Formulations with Different PEG-Lipids

PEG-LipidHydrodynamic Diameter (nm)PDIIn Vitro Transfection EfficiencyIn Vivo Luciferase Expression (Liver)Reference
DSPE-PEG2000 ~120~0.18LowerHigher[10]
DMG-PEG2000 ~120~0.18HigherLower[10]

Experimental Protocols

The following are detailed protocols for the formulation, characterization, and application of mRNA-LNPs containing this compound.

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.[3]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA in 50 mM citrate (B86180) buffer (pH 4.0)

  • 200-proof ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound individually in 200-proof ethanol to a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary for complete dissolution.[11]

  • Prepare Mixed Lipid Solution (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[11]

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).[11] The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.

  • Microfluidic Mixing:

    • Load the mixed lipid solution and the mRNA solution into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1 and the total flow rate to 12 mL/min. These parameters may require optimization.[11]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs and encapsulation of the mRNA.[11]

  • Dilution and Neutralization:

    • Immediately dilute the collected LNP solution with PBS (pH 7.4) to raise the pH and stabilize the nanoparticles.[11]

  • Purification and Concentration:

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs if necessary using a centrifugal filter device.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.[11]

  • Storage:

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.[12]

  • Dilute the LNP formulation in PBS to an appropriate concentration.

  • Perform the measurement at 25°C.[12]

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP formulation in deionized water.

  • Perform the measurement at 25°C.[12]

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay).[13]

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.

Protocol 3: In Vitro Transfection of Cells with mRNA-LNPs

This protocol outlines the steps for transfecting mammalian cells in culture with the formulated mRNA-LNPs.[9]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter mRNA)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Analysis of Protein Expression:

    • If using a reporter mRNA (e.g., luciferase or GFP), analyze the protein expression using the appropriate method (e.g., luciferase assay or fluorescence microscopy).[14]

Protocol 4: In Vivo mRNA Delivery in Mice

This protocol describes the intravenous administration of mRNA-LNPs to mice to assess in vivo protein expression.[14]

Materials:

  • mRNA-LNP formulation

  • C57BL/6 mice (or other appropriate strain)

  • Sterile 1x PBS

  • Insulin syringes

  • In vivo imaging system (for luciferase reporter)

Procedure:

  • Preparation of Injection Solution:

    • Dilute the mRNA-LNP solution with sterile 1x PBS to the desired dose in a final volume of 100 µL per injection. A typical dose is 0.1 mg/kg of mRNA.[14]

  • Intravenous Injection:

    • Administer the 100 µL LNP solution via the lateral tail vein of the mouse.

  • Analysis of Protein Expression:

    • At a predetermined time point (e.g., 6, 24, or 48 hours) post-injection, anesthetize the mice.

    • If using a luciferase reporter, inject the substrate (e.g., D-luciferin) intraperitoneally.

    • Image the mice using an in vivo imaging system to quantify the bioluminescent signal in different organs.[14]

    • Alternatively, tissues can be harvested, homogenized, and assayed for protein expression.

Visualizations

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) cluster_PEG_Shell PEG Shell mRNA mRNA IonizableLipid Ionizable Lipid mRNA->IonizableLipid Complexation Phospholipid Phospholipid (DSPC) Cholesterol Cholesterol DSPE_PEG_COOH This compound TargetingLigand Targeting Ligand DSPE_PEG_COOH->TargetingLigand Conjugation

Caption: Structure of an mRNA-LNP with this compound.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidic Mixing) Characterization 2. Physicochemical Characterization (DLS, Zeta Potential, Encapsulation) Formulation->Characterization InVitro 3. In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo 4. In Vivo Delivery (Mouse Model) Characterization->InVivo Analysis 5. Analysis of Protein Expression (Luciferase Assay, Imaging) InVitro->Analysis InVivo->Analysis

Caption: General experimental workflow for mRNA-LNP development.

Targeting_Mechanism LNP Targeted LNP (this compound-Ligand) Receptor Cell Surface Receptor LNP->Receptor Binding TargetCell Target Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape mRNA_Release mRNA Release & Protein Translation EndosomalEscape->mRNA_Release

Caption: Targeted delivery and cellular uptake of mRNA-LNPs.

References

Application Notes and Protocols for Creating Targeted Nanoparticles with DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a versatile and widely used lipid-polymer conjugate in the field of nanomedicine. It is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxylic acid group.[1][2] The DSPE portion readily incorporates into the lipid bilayer of nanoparticles such as liposomes or the core of polymeric micelles, while the PEG chain provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[3][4]

The key feature of this compound is the terminal carboxyl group (-COOH), which serves as a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules.[5] This enables the nanoparticles to specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.[6][7] This targeted approach aims to increase the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[8]

These application notes provide detailed protocols for the formulation, surface functionalization, and characterization of targeted nanoparticles using this compound.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Liposomes with this compound

This protocol describes the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

  • Main structural lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Stabilizing lipid: Cholesterol (Chol)

  • Functionalized lipid: this compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent: Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, and this compound in the chloroform/methanol mixture. A typical molar ratio is 55:40:5 (DPPC:Chol:this compound).

    • If encapsulating a hydrophobic drug, add it to the lipid mixture at this stage.

    • Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure at a temperature above the lipid phase transition temperature to evaporate the organic solvent.

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Continue to rotate the flask at a temperature above the lipid phase transition temperature for 1-2 hours until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Assemble the mini-extruder with the desired membrane.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome (B1194612) suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.

  • Storage:

    • Store the resulting liposome suspension at 4°C.

Protocol 2: Activation of Carboxyl Groups using EDC/NHS Chemistry

This protocol activates the terminal -COOH group on the nanoparticle surface, preparing it for conjugation with amine-containing ligands.

Materials:

  • Liposome suspension from Protocol 1

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching solution (e.g., Glycine or 2-Mercaptoethanol)

Procedure:

  • Buffer Exchange: Exchange the buffer of the liposome suspension to MES buffer (pH 6.0) using dialysis or a centrifugal filter device.

  • Activation Reaction:

    • Add EDC and NHS to the liposome suspension. A 10-fold molar excess of EDC and NHS relative to the amount of this compound is recommended.

    • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable NHS-ester on the liposome surface.

  • Immediate Use: The activated liposomes should be used immediately for the conjugation reaction in the next protocol, as the NHS-ester is susceptible to hydrolysis.

Protocol 3: Conjugation of a Targeting Ligand to Activated Nanoparticles

This protocol describes the covalent attachment of a targeting ligand (e.g., a peptide or antibody containing a primary amine) to the activated nanoparticle surface.

Materials:

  • Activated liposome suspension from Protocol 2

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Reaction Buffer: PBS, pH 7.4-8.0

  • Purification system (e.g., size exclusion chromatography or centrifugal filtration)

Procedure:

  • Conjugation Reaction:

    • Immediately add the targeting ligand dissolved in PBS (pH 7.4-8.0) to the activated liposome suspension. The optimal molar ratio of ligand to this compound should be determined empirically, but a starting point could be a 1:1 to 1:5 ratio.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine on the ligand will react with the NHS-ester to form a stable amide bond.[5]

  • Quenching: Add a quenching solution (e.g., glycine) to react with any remaining active NHS-esters and stop the reaction.

  • Purification:

    • Remove unconjugated ligands and byproducts. This can be achieved through size exclusion chromatography, dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.

  • Sterilization and Storage:

    • Sterilize the final targeted nanoparticle formulation by passing it through a 0.22 µm syringe filter.

    • Store the final product at 4°C.

Data Presentation

Effective characterization is crucial to ensure the quality and efficacy of the formulated nanoparticles. Key parameters are summarized below.

ParameterMethodTypical ValueSignificance
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 150 nm[9]Influences circulation time, biodistribution, and tumor penetration via the EPR effect.[3]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[9]Indicates the homogeneity of the nanoparticle population. A lower PDI is desirable.
Zeta Potential Laser Doppler Velocimetry-20 to -35 mV[10]Measures surface charge; a strong negative charge can prevent aggregation.
Ligand Conjugation FTIR, SDS-PAGE, ELISAConfirmed PresenceVerifies the successful attachment of the targeting moiety to the nanoparticle surface.
Encapsulation Efficiency (%) UV-Vis or Fluorescence Spectroscopy> 80%Quantifies the amount of drug successfully loaded into the nanoparticles.
In Vitro Drug Release Dialysis MethodBiphasic: initial burst followed by sustained release.[10]Characterizes the rate at which the drug is released from the nanoparticle over time.

Visualization of Workflows and Pathways

Diagrams

G Experimental Workflow for Targeted Nanoparticle Synthesis cluster_prep Nanoparticle Preparation cluster_conj Surface Functionalization cluster_char Characterization & QC film 1. Lipid Film Formation (DPPC, Chol, DSPE-PEG-COOH) hydration 2. Hydration (Drug Encapsulation) film->hydration extrusion 3. Extrusion (Size Homogenization) hydration->extrusion activation 4. COOH Activation (EDC/NHS Chemistry) extrusion->activation conjugation 5. Ligand Conjugation (e.g., Antibody) activation->conjugation purification 6. Purification (Remove Unbound Ligand) conjugation->purification characterization 7. Characterization (Size, Zeta, Drug Load) purification->characterization end end characterization->end Final Targeted Nanoparticle

Caption: Workflow for preparing targeted nanoparticles.

G EDC/NHS Coupling Chemistry NP_COOH Nanoparticle R-COOH Intermediate O-acylisourea intermediate NP_COOH->Intermediate + EDC EDC EDC NHS NHS NHS_Ester Nanoparticle R-CO-NHS Intermediate->NHS_Ester + NHS Final_Product Targeted Nanoparticle R-CO-NH-Ligand NHS_Ester->Final_Product + Ligand-NH₂ Ligand Targeting Ligand H₂N-Ligand

Caption: Amide bond formation via EDC/NHS chemistry.

G Receptor-Mediated Endocytosis Pathway NP Targeted Nanoparticle Binding 1. Binding NP->Binding Receptor Cell Surface Receptor (e.g., EGFR, Transferrin) Receptor->Binding Internalization 2. Internalization (Clathrin-coated pit) Binding->Internalization Endosome 3. Early Endosome Internalization->Endosome Lysosome 4. Late Endosome/ Lysosome (Acidic pH) Endosome->Lysosome Release 5. Drug Release & Action Lysosome->Release

Caption: Targeted nanoparticle cellular uptake pathway.

References

Application Notes and Protocols for DSPE-PEG2000-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a functionalized lipid commonly utilized in the development of drug delivery systems, such as liposomes and micelles.[1][2] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows for stable incorporation into lipid bilayers while the terminal carboxylic acid group provides a reactive handle for covalent conjugation of various molecules.[3][4] This enables the surface functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides), imaging agents, or other biomolecules to enhance therapeutic efficacy and specificity.[3][5]

The most prevalent method for conjugating molecules to the carboxyl group of this compound is through carbodiimide (B86325) chemistry, primarily using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This two-step process first activates the carboxyl group to form a more reactive NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond.[][9] Optimizing the molar ratios of these coupling reagents is critical for achieving high conjugation efficiency while minimizing side reactions.[10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the calculation of molar ratios and the experimental protocol for the successful conjugation of amine-containing molecules to this compound.

Calculating Molar Ratios for Conjugation

The efficiency of the EDC/NHS coupling reaction is highly dependent on the molar ratios of the reactants. An excess of EDC and NHS is generally used to drive the reaction towards the formation of the NHS-ester intermediate. The table below summarizes the recommended molar ratios for the conjugation of amine-containing molecules to this compound.

Reactant Molar Ratio (relative to this compound) Rationale Reference
This compound1The limiting reactant to which other molar ratios are calculated.N/A
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2 - 10 fold molar excessActivates the carboxyl group. A molar excess is used to ensure efficient activation, though a very high excess can lead to byproducts.[10][7][10]
NHS (N-hydroxysuccinimide) or Sulfo-NHS1.2 - 5 fold molar excessStabilizes the activated carboxyl group by forming a semi-stable NHS ester, increasing the yield of the final conjugate.[10][11][7][10][11]
Amine-containing Molecule (e.g., peptide, protein)1 - 10 fold molar excessA molar excess of the amine-containing molecule is often used to maximize the conjugation to the activated this compound.[6][6]

Note: The optimal molar ratios can vary depending on the specific reactants and reaction conditions. It is recommended to perform small-scale optimization experiments to determine the ideal ratios for your specific application.

Experimental Workflow for this compound Conjugation

The following diagram illustrates the key steps in the conjugation of an amine-containing molecule to this compound using EDC/NHS chemistry.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification dspe This compound activated_dspe Activated DSPE-PEG2000-NHS Ester dspe->activated_dspe 15-30 min Room Temp edc_nhs EDC + NHS/Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0) edc_nhs->activated_dspe conjugated_product DSPE-PEG2000-Molecule Conjugate activated_dspe->conjugated_product 2-4 hours to overnight Room Temp or 4°C amine_molecule Amine-containing Molecule in Coupling Buffer (e.g., PBS, pH 7.2-8.5) amine_molecule->conjugated_product purification Purification (e.g., Dialysis, SEC) conjugated_product->purification

This compound Conjugation Workflow

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating an amine-containing molecule to this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[6][]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification supplies (e.g., dialysis tubing with appropriate MWCO, size-exclusion chromatography column)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607) for initial lipid dissolution

Procedure:

Step 1: Preparation of Reactants

  • This compound Solution: Dissolve this compound in the Activation Buffer to the desired concentration. If the lipid is not readily soluble in aqueous buffer, it can first be dissolved in a small amount of an organic solvent like chloroform or DMSO and then added to the buffer with vortexing.[12]

  • Amine-containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a concentration calculated to achieve the desired molar excess.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS or Sulfo-NHS in the Activation Buffer. EDC is susceptible to hydrolysis and should be handled accordingly.[6]

Step 2: Activation of this compound

  • To the this compound solution, add the freshly prepared NHS/Sulfo-NHS solution to achieve the desired molar ratio (e.g., 5-fold molar excess). Mix gently.

  • Add the freshly prepared EDC solution to the mixture to achieve the desired molar ratio (e.g., 10-fold molar excess).[7]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the amine-reactive NHS ester.[6]

Step 3: Conjugation to the Amine-containing Molecule

  • Add the amine-containing molecule solution to the activated this compound solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 if necessary, using the Coupling Buffer. The reaction between the NHS ester and the primary amine is more efficient at a slightly alkaline pH.[]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

Step 4: Quenching of the Reaction (Optional)

  • To quench any unreacted NHS esters, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture.

  • Incubate for an additional 30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted reagents and byproducts from the final conjugate using a suitable purification method.

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a molecular weight cutoff (MWCO) that allows for the removal of small molecules like EDC, NHS, and unreacted amine-containing molecules (if small enough) while retaining the DSPE-PEG2000-conjugate.

  • Size-Exclusion Chromatography (SEC): For larger biomolecules, SEC can be used to separate the conjugate from smaller unreacted molecules.

Step 6: Characterization of the Conjugate

The successful conjugation and purity of the DSPE-PEG2000-molecule conjugate should be confirmed using appropriate analytical techniques. These may include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization.[13][14]

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate.[15]

  • Dynamic Light Scattering (DLS): To measure the size and zeta potential of nanoparticles formed with the conjugate.[12][15]

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the chemical reaction pathway for the EDC/NHS mediated conjugation of an amine-containing molecule to this compound.

conjugation_pathway cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediates Intermediates cluster_products Products dspe_cooh DSPE-PEG-COOH o_acylisourea O-acylisourea ester (unstable) dspe_cooh->o_acylisourea + EDC amine_rh R-NH2 (Amine-containing Molecule) edc EDC byproduct EDC-urea byproduct edc->byproduct nhs NHS/Sulfo-NHS nhs_ester NHS-ester (amine-reactive) o_acylisourea->nhs_ester + NHS amide_bond DSPE-PEG-CO-NH-R (Stable Amide Bond) o_acylisourea->amide_bond + R-NH2 (lower yield) nhs_ester->amide_bond + R-NH2 (higher yield)

EDC/NHS Conjugation Chemistry Pathway

References

Protocol for the Formulation and Characterization of DSPE-PEG2000-COOH Micelles for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is an amphiphilic phospholipid-polymer conjugate widely employed in the field of nanomedicine and drug delivery.[1] Its structure consists of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group.[2][3] In aqueous environments, these molecules self-assemble into stable, core-shell structures known as micelles when above their critical micelle concentration (CMC).[3]

The hydrophobic core of these micelles serves as a reservoir for encapsulating poorly water-soluble therapeutic agents, thereby enhancing their solubility and bioavailability.[4][5] The hydrophilic PEG corona provides a "stealth" shield, which minimizes interactions with plasma proteins, reduces uptake by the reticuloendothelial system (RES), and prolongs circulation time in the bloodstream.[2][5] This extended circulation allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][6] The terminal carboxyl group (-COOH) offers a versatile handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cells or tissues.[1]

This document provides detailed protocols for the preparation of this compound micelles, both empty and drug-loaded, and outlines standard procedures for their physicochemical characterization.

Physicochemical Properties of DSPE-PEG2000 Micelles

The successful formulation of this compound micelles for drug delivery applications is dependent on their physicochemical properties. The following table summarizes key quantitative data from the literature for DSPE-PEG2000 micelles.

PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M to 1.8 x 10⁻⁵ mol L⁻¹Spectrofluorimetry using pyrene (B120774) probe[7][8]
Average Hydrodynamic Diameter 8 - 15 nm (empty micelles)Dynamic Light Scattering (DLS)[9][10]
Average Hydrodynamic Diameter 33 ± 15 nm (drug-loaded)Dynamic Light Scattering (DLS)[11]
Zeta Potential -2.7 ± 1.1 mV to -28.5 mVDynamic Light Scattering (DLS)[7][12]
Aggregation Number ~76 - 90Experimental Measurement[9][13]

Experimental Protocols

Formulation of this compound Micelles

Two primary methods are commonly used for the preparation of this compound micelles: the thin-film hydration method for encapsulating hydrophobic drugs and the direct dissolution method for forming empty micelles.

Protocol 3.1.1: Thin-Film Hydration for Drug-Loaded Micelles

This method is ideal for encapsulating hydrophobic therapeutic agents within the micelle core.[14]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)[14]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[14]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a desired molar or weight ratio in the selected organic solvent within a round-bottom flask.[4]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[4][14]

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to ensure complete removal of any residual organic solvent.[15]

  • Hydration: Hydrate the lipid-drug film by adding a pre-warmed aqueous buffer. The volume of the buffer will determine the final concentration of the micelles. The hydration process should be carried out above the phase transition temperature of the DSPE lipid (e.g., 60°C).[14]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the drug-loaded micelles. The solution should transition from a milky suspension to a clear or translucent solution.[14] For more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and to sterilize the formulation.[14]

  • Storage: Store the prepared micelle formulation at 4°C.

Protocol 3.1.2: Direct Dissolution for Empty Micelles

This is a simpler method for preparing micelles without a therapeutic payload.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vial or flask

  • Magnetic stirrer and stir bar

  • Syringe filter (e.g., 0.22 µm)

Procedure:

  • Dissolution: Weigh the desired amount of this compound and dissolve it directly in the aqueous buffer by stirring for 30 minutes at room temperature.[9] The concentration should be well above the CMC.

  • Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential aggregates.[9]

  • Storage: Store the empty micelle solution at 4°C.

Characterization of this compound Micelles

Protocol 3.2.1: Determination of Micelle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution. It can also be used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the micelles.

Procedure:

  • Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

  • Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument.

  • Data Acquisition: Set the instrument parameters (e.g., temperature, scattering angle) and acquire the size distribution and zeta potential data.

  • Analysis: Analyze the data to obtain the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles.

Protocol 3.2.2: Determination of Critical Micelle Concentration (CMC) by Spectrofluorimetry

The CMC is the concentration of surfactant above which micelles form. This protocol uses the fluorescent probe pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • Pyrene

  • Acetone

  • This compound

  • Aqueous buffer

  • Fluorometer

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in acetone. Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.[7]

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM).[14] Evaporate the acetone.

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the micelle cores.[14]

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample.

  • Data Analysis: Plot the ratio of the fluorescence intensity of the first and third vibronic peaks (I₁/I₃) as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.

Visualizations

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_formation Micelle Formation cluster_final Final Product dissolution 1. Dissolution This compound & Drug in Organic Solvent film_formation 2. Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Drying (High Vacuum) film_formation->drying hydration 4. Hydration (Aqueous Buffer) drying->hydration micelle_assembly 5. Micelle Self-Assembly (Agitation/Sonication) hydration->micelle_assembly filtration 6. Sterilization (0.22 µm Filtration) micelle_assembly->filtration final_product Drug-Loaded Micelles filtration->final_product

Caption: Workflow for the Thin-Film Hydration Method.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake & Drug Release micelle This compound Drug-Loaded Micelle circulation Prolonged Circulation ('Stealth' Effect) micelle->circulation epr EPR Effect (Passive Targeting) circulation->epr tumor_cell Tumor Cell epr->tumor_cell endocytosis Endocytosis tumor_cell->endocytosis Uptake drug_release Drug Release (e.g., pH-mediated) endocytosis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Targeted Drug Delivery Pathway.

References

Troubleshooting & Optimization

How to prevent DSPE-PEG2000-COOH aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DSPE-PEG2000-COOH during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a phospholipid-polyethylene glycol conjugate. It consists of a hydrophobic lipid tail (1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid group (-COOH).[1] Its amphiphilic nature allows it to self-assemble in aqueous solutions to form micelles, which are spherical nanostructures with a hydrophobic core and a hydrophilic shell.[1][2] This makes it a valuable tool in drug delivery for encapsulating hydrophobic drugs, improving their solubility and stability.[3] The PEGylated surface provides a "stealth" characteristic, helping to prolong circulation time in the bloodstream.[1] The terminal carboxyl group allows for the covalent attachment of targeting ligands.[4]

Q2: What is the difference between micelle formation and aggregation?

Micelle formation is the desired, spontaneous self-assembly of individual this compound molecules (monomers) into stable, monodisperse nanoparticles, typically in the size range of 10-20 nm.[2] This occurs when the concentration of the lipid exceeds its critical micelle concentration (CMC). Aggregation, on the other hand, is the undesirable clustering of these micelles, leading to the formation of larger, polydisperse, and potentially unstable particles. This can manifest as visible precipitation or a cloudy appearance in the solution.[5]

Q3: What causes this compound aggregation?

Aggregation of this compound micelles can be triggered by several factors, including:

  • Inappropriate pH: The charge of the terminal carboxyl group and the phosphate (B84403) group in DSPE are pH-dependent. At pH values where electrostatic repulsion is minimized, micelles are more likely to aggregate.[6]

  • High Ionic Strength: The presence of salts in the solution can screen the surface charges of the micelles, reducing electrostatic repulsion and promoting aggregation.[5]

  • Extreme Temperatures: Both high and low temperatures can affect micelle stability. Low temperatures can decrease the kinetic energy of the micelles, leading to aggregation, while excessively high temperatures can cause degradation of the lipid.[6]

  • High Concentrations: At very high concentrations, the proximity of micelles to each other increases the likelihood of aggregation.

  • Improper Dissolution Technique: Failure to properly dissolve and hydrate (B1144303) the lipid can lead to the formation of large, aggregated structures from the outset.

Troubleshooting Guide: Preventing and Resolving this compound Aggregation

This guide provides a systematic approach to troubleshoot and prevent aggregation issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when preparing this compound solutions to avoid aggregation.

DSPE_Troubleshooting cluster_prep Preparation cluster_qc Quality Control cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start: Weigh this compound Powder dissolve Dissolve in appropriate aqueous buffer (e.g., PBS, HEPES) above the lipid's phase transition temperature (~58°C) start->dissolve hydrate Hydrate with gentle mixing (e.g., vortexing, stirring) dissolve->hydrate cool Allow to cool to room temperature hydrate->cool visual_check Visual Inspection: Is the solution clear and transparent? cool->visual_check dls Perform Dynamic Light Scattering (DLS) Is the particle size monodisperse and < 20 nm? visual_check->dls Yes cloudy Solution is cloudy or has precipitates visual_check->cloudy No polydisperse DLS shows large or polydisperse particles dls->polydisperse No success Solution is stable. Proceed with experiment. dls->success Yes check_params Check Experimental Parameters: pH, Ionic Strength, Temperature, Concentration cloudy->check_params polydisperse->check_params sonicate Apply Sonication (probe or bath) on ice check_params->sonicate recheck Re-check visually and with DLS sonicate->recheck recheck->success Improved fail Aggregation persists. Re-prepare solution with adjusted parameters. recheck->fail No Improvement

Caption: Troubleshooting workflow for this compound aggregation.

Factors Influencing this compound Stability

The stability of this compound solutions is critically dependent on several experimental parameters. The following table summarizes these factors and provides recommended ranges to minimize aggregation.

ParameterRecommended Range/ConditionRationale for Preventing Aggregation
pH 6.5 - 8.0In this range, the terminal carboxyl group and the phosphate group are typically deprotonated, leading to a net negative surface charge on the micelles. This enhances electrostatic repulsion between micelles, preventing them from aggregating.[6]
Temperature Storage at 2-8°C (short-term) or -20°C (long-term, lyophilized). Dissolution above the lipid's phase transition temperature (~58°C for DSPE).Storing solutions at refrigerated temperatures slows down molecular motion and can help maintain stability.[2] For long-term storage, lyophilization is recommended. Dissolving the lipid above its phase transition temperature ensures proper hydration and formation of stable micelles.[7]
Ionic Strength Low to moderate (e.g., ≤ 150 mM NaCl)High salt concentrations can shield the surface charges of the micelles, reducing electrostatic repulsion and leading to aggregation.[5] Using buffers with physiological ionic strength is generally acceptable, but excessive salt should be avoided.
Concentration As low as experimentally feasible, typically < 10 mg/mL.While this compound can be dissolved at higher concentrations, working at lower concentrations reduces the frequency of micelle-micelle interactions, thereby lowering the risk of aggregation.[7]
Solvent Sterile, high-purity water or aqueous buffers (e.g., PBS, HEPES).The use of high-purity water and buffers minimizes contaminants that could induce aggregation. Buffers help to maintain a stable pH.
Experimental Protocols

1. Protocol for Preparation of Stable this compound Solutions

This protocol describes the thin-film hydration method, a common technique for preparing liposomes and micelles.

  • Materials:

    • This compound powder

    • Chloroform (B151607) or a suitable organic solvent

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Rotary evaporator

    • Water bath sonicator or probe sonicator

    • Round-bottom flask

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer pre-heated to 60°C (above the phase transition temperature of DSPE).

    • Gently agitate the flask to disperse the lipid, forming a suspension of multilamellar vesicles.

    • To obtain smaller, more uniform micelles, sonicate the suspension.

      • Bath sonication: Place the flask in a bath sonicator for 15-30 minutes.

      • Probe sonication: Use a probe sonicator in pulsed mode on ice to prevent overheating.

    • Allow the solution to cool to room temperature.

    • Visually inspect for clarity and measure the particle size using Dynamic Light Scattering (DLS) to confirm the formation of monodisperse micelles.

2. Troubleshooting Protocol for Aggregated this compound Solutions

If you observe turbidity, precipitation, or receive DLS results indicating large, polydisperse particles, follow these troubleshooting steps.

  • Step 1: Verify Solution Parameters

    • Measure the pH of your solution and adjust it to the 6.5-8.0 range if necessary.

    • Review the composition of your buffer to ensure the ionic strength is not excessively high. If possible, dilute the sample with a lower ionic strength buffer.

    • Ensure the concentration is not too high. If feasible for your experiment, dilute the solution.

  • Step 2: Apply Sonication

    • Sonication can be used to break up existing aggregates.[6]

    • Place your sample in an ice bath to prevent heating.

    • Apply short bursts of probe sonication or use a bath sonicator for 10-20 minutes.

    • After sonication, let the sample equilibrate to room temperature.

  • Step 3: Re-evaluate the Solution

    • Visually inspect the solution for any improvement in clarity.

    • Re-measure the particle size using DLS to determine if the aggregates have been dispersed into smaller micelles.

  • Step 4: If Aggregation Persists

    • If the above steps do not resolve the aggregation, it is recommended to prepare a fresh solution, paying close attention to the parameters outlined in the stability table and the preparation protocol. Consider filtering the solution through a 0.22 µm syringe filter, although this may remove a significant portion of the material if aggregation is severe.

By carefully controlling the experimental conditions and following these guidelines, researchers can minimize the risk of this compound aggregation and ensure the formation of stable, monodisperse micelles for their applications.

References

Technical Support Center: Optimizing Conjugation Efficiency of DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG2000-COOH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound conjugation?

This compound is a lipid-polyethylene glycol conjugate with a terminal carboxylic acid group.[1] The conjugation process typically involves the activation of this carboxyl group to make it reactive towards primary amine groups (-NH2) present on molecules such as proteins, peptides, or antibodies.[2][3] This reaction forms a stable amide bond, covalently linking the target molecule to the DSPE-PEG2000.[4][5]

Q2: What are the most common activating agents for this compound?

The most common method for activating the carboxyl group of this compound is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester.[6][7] This NHS ester is then reactive towards primary amines.[9][10]

Q3: Why is NHS or Sulfo-NHS used with EDC?

While EDC can directly activate the carboxyl group, the resulting O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency.[6][7] NHS or Sulfo-NHS is added to convert the unstable intermediate into a more stable amine-reactive NHS ester.[7] This two-step process generally improves the overall efficiency and reproducibility of the conjugation reaction.[6][7]

Q4: What is the optimal pH for the conjugation reaction?

The EDC/NHS chemistry involves two steps with different optimal pH ranges:

  • Activation Step (EDC/NHS): The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[6][11] A common choice is a MES buffer at pH 5-6.[6]

  • Conjugation Step (to amine): The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8 .[6][12] Therefore, after the activation step, it is recommended to raise the pH to 7.2-7.5 before adding the amine-containing molecule.[6]

Q5: How can I purify the final DSPE-PEG2000-conjugate?

Purification is crucial to remove unreacted reagents and byproducts. Common purification methods include:

  • Dialysis: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove smaller molecules like excess EDC, NHS, and byproducts.[13]

  • Size Exclusion Chromatography (SEC) / Desalting Columns: These methods separate molecules based on their size and are effective for removing excess reagents from the conjugated product.[6][14]

Troubleshooting Guide

Symptom Potential Cause Recommendation
Low or No Conjugation Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.Always use fresh or properly stored (desiccated at -20°C) EDC and NHS.[12][14] Equilibrate reagents to room temperature before opening to prevent moisture condensation.[12]
Suboptimal pH: Incorrect pH during the activation or conjugation step can significantly reduce efficiency.Carefully control the pH for each step of the reaction. Use a two-step pH procedure: activation at pH 5-6, followed by an increase to pH 7.2-7.5 for conjugation to amines.[6]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated this compound.[14]Use non-amine-containing buffers such as PBS (phosphate-buffered saline), MES, or HEPES.[12][]
Hydrolysis of NHS Ester: The NHS ester can hydrolyze, especially in aqueous solutions, reducing the amount of active reagent available for conjugation.[16]Add the amine-containing molecule as soon as possible after the activation step.[16]
Impure Antibody/Protein: The presence of other proteins (e.g., BSA) or small molecule impurities with primary amines can compete in the conjugation reaction.[17]Ensure the purity of your protein or antibody is greater than 95%.[14][17] If necessary, perform a buffer exchange or purification step before conjugation.[17]
Antibody/Protein Aggregation High Degree of Conjugation: Excessive modification of the protein surface can lead to aggregation.Optimize the molar ratio of this compound to your protein. A lower molar excess of the PEG reagent may help reduce aggregation.[14]
Reaction Conditions: Prolonged reaction times at higher temperatures can sometimes promote aggregation.Consider performing the conjugation reaction at 4°C overnight instead of at room temperature for a shorter period.[14]
Difficulty Dissolving this compound Incomplete Dissolution: this compound can be difficult to dissolve directly in water at room temperature.To facilitate dissolution, you can warm the solution (e.g., 60°C for a few hours) or dissolve the lipid in a small amount of an organic solvent like chloroform (B151607) or DMSO before hydrating with an aqueous buffer.[2][18]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein to be conjugated (in an amine-free buffer like PBS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification system (e.g., dialysis cassette with appropriate MWCO or desalting column)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or weigh them out immediately before use.

    • Ensure your protein is in an amine-free buffer (e.g., PBS) at a suitable concentration (ideally >0.5 mg/mL).[14][17]

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A common starting point is a molar ratio of 1:2:5 (DSPE-PEG-COOH:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately after activation, add the activated this compound solution to your protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using dialysis or a desalting column to remove excess reagents and byproducts.

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Activation pH 4.5 - 7.2 (Optimal: 5.0 - 6.0)[6][11]
Conjugation pH 7.0 - 8.0 (Optimal: 7.2 - 7.5)[6][12]
Molar Ratio (DSPE-PEG-COOH:EDC:NHS) Varies, start with 1:2:5 and optimizeGeneral practice
Molar Ratio (PEG Reagent:Antibody) Titrate to find optimal ratio, start around 10:1[14]
Reaction Time (Activation) 15 - 30 minutes[6][12]
Reaction Time (Conjugation) 2 hours at room temperature or overnight at 4°C[6][14]
Quenching Agent Concentration 10 - 50 mM[6]
Protein Purity > 95%[14][17]
Protein Concentration > 0.5 mg/mL[14][17]

Visual Guides

EDC_NHS_Reaction DSPE_COOH DSPE-PEG-COOH Intermediate O-Acylisourea Intermediate (unstable) DSPE_COOH->Intermediate + EDC EDC EDC->Intermediate Intermediate->DSPE_COOH NHS_Ester Amine-Reactive NHS Ester (stable) Intermediate->NHS_Ester + Hydrolysis1 Hydrolysis Intermediate->Hydrolysis1 NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate DSPE-PEG-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Protein Protein-NH2 Protein->Conjugate

Caption: EDC/NHS reaction mechanism for this compound conjugation.

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Reagents Equilibrate Reagents (EDC, NHS) Activation Activate DSPE-PEG-COOH with EDC/NHS (pH 5-6, 15-30 min) Reagents->Activation Buffer Prepare Amine-Free Buffers (MES, PBS) Buffer->Activation Protein Prepare Protein Solution (>0.5 mg/mL, >95% pure) Conjugation Add Activated PEG to Protein (pH 7.2-7.5, 2h RT or O/N 4°C) Protein->Conjugation Activation->Conjugation Quench Quench Reaction (Tris or Hydroxylamine) Conjugation->Quench Purify Purify Conjugate (Dialysis / SEC) Quench->Purify Analyze Characterize Conjugate Purify->Analyze

Caption: General experimental workflow for protein conjugation.

Troubleshooting_Tree Start Low/No Conjugation? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Yes Check_pH Was a two-step pH protocol used? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh reagents. Check_Reagents->Solution_Reagents No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Solution_pH Use MES (pH 5-6) for activation, then PBS (pH 7.2-7.5) for conjugation. Check_pH->Solution_pH No Check_Protein Is protein pure (>95%) and concentrated (>0.5mg/mL)? Check_Buffer->Check_Protein Yes Solution_Buffer Use PBS, MES, or HEPES. Avoid Tris and glycine. Check_Buffer->Solution_Buffer No Solution_Protein Purify and/or concentrate protein before conjugation. Check_Protein->Solution_Protein No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: DSPE-PEG2000-COOH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered when using DSPE-PEG2000-COOH in nanoparticle and liposome (B1194612) formulations, with a specific focus on addressing low encapsulation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Formulation & Encapsulation Issues

Q1: What are the primary reasons for low encapsulation efficiency (EE%) with this compound formulations?

Low encapsulation efficiency can stem from several factors related to the drug, the lipid composition, and the formulation method itself. Key considerations include:

  • Drug Properties: The physicochemical properties of your drug, such as its solubility, pKa, and lipophilicity, are critical.[1][2] Hydrophilic drugs often show low encapsulation with passive loading methods, while highly lipophilic drugs may disrupt the lipid bilayer at high concentrations.[1][3]

  • Lipid Composition: The overall composition of the lipid bilayer, including the main phospholipid (e.g., DSPC, DPPC) and the cholesterol content, affects drug partitioning and retention.[1][3] An optimal ratio is crucial for stability and loading.

  • Inadequate Formulation Method: Incomplete hydration of the lipid film, inefficient size reduction (extrusion or sonication), or an inappropriate loading method for your specific drug can all lead to poor encapsulation.[1] For hydrophilic drugs, active loading methods like creating a pH or ammonium (B1175870) sulfate (B86663) gradient are often necessary to achieve high EE%.[1][3]

  • Phospholipid Hydrolysis: this compound, like other phospholipids, can undergo hydrolysis, especially under acidic conditions or at elevated temperatures.[4][5] This degradation can lead to the formation of lysolipids and fatty acids, which destabilize the liposome membrane, causing drug leakage and structural changes.[5][6]

Q2: My nanoparticles/liposomes are aggregating after formation. What could be the cause?

Aggregation is typically a sign of colloidal instability. The primary causes are:

  • Insufficient PEGylation: The molar percentage of this compound may be too low to provide an adequate steric barrier against inter-particle interactions. A common starting point is 5-10 mol%, but this may require optimization.[1][3] Concentrations below 4 mol% can result in a less protective "mushroom" configuration of PEG chains.[3]

  • Inadequate Surface Charge: If electrostatic repulsion is a key stabilizing factor, ensure the zeta potential of your particles is sufficiently high (typically greater than ±20 mV).[1] The carboxyl group of this compound contributes a negative charge, but you may need to incorporate other charged lipids if aggregation persists.

Q3: How does the choice of core lipids and cholesterol affect my formulation?

The choice of the main phospholipid and the inclusion of cholesterol are fundamental to the stability and drug retention of your formulation:

  • Main Phospholipid: Using lipids with a high phase transition temperature (Tm), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), enhances the rigidity and stability of the bilayer at physiological temperatures.[3]

  • Cholesterol: Incorporating cholesterol (typically around 30-40 mol%) is critical for increasing bilayer rigidity, reducing permeability, and preventing drug leakage.[3]

Section 2: this compound Specific Problems

Q4: I am trying to conjugate a ligand/drug to the carboxyl group using EDC/NHS chemistry, but the reaction is inefficient. What are the common pitfalls?

The terminal carboxylic acid on this compound allows for the covalent attachment of molecules containing primary amines (e.g., proteins, peptides, small molecule drugs) via an amide bond.[7] Inefficiency in this EDC/NHS coupling process is a frequent problem.

  • Incorrect pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).[8] However, the subsequent reaction of the NHS-activated ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.0-8.0).[8] A two-step reaction with a pH adjustment is often recommended.[8]

  • Buffer Selection: Avoid buffers containing carboxyl or amine groups (like acetate (B1210297) or Tris), as they will compete in the reaction. MES buffer is commonly used for the activation step, followed by a switch to a phosphate (B84403) buffer (PBS) for the coupling step.[8][9]

  • Reagent Quality and Handling: EDC is moisture-sensitive and can lose activity if not stored properly or if the container is opened frequently.[9] It is recommended to use freshly opened or properly stored EDC for best results.[9]

  • Quenching and Purification: If performing a two-step reaction, it's important to either quench the excess EDC with an agent like 2-mercaptoethanol (B42355) or remove it via buffer exchange before adding your amine-containing molecule to prevent unwanted cross-reactions.[8]

Q5: Could my this compound be degrading during my experiment?

Yes, phospholipid hydrolysis is a significant concern. DSPE-PEG can hydrolyze in unbuffered or acidic water, and this process is accelerated by heat.[4] Incubation at 60°C can lead to detectable hydrolysis in as little as 30 minutes.[4] This degradation can severely impact the integrity of your liposomes, leading to drug leakage.[5] It is crucial to use appropriate buffers and control the temperature throughout the formulation process.

Section 3: Drug-Specific Encapsulation

Q6: How can I improve the encapsulation of a hydrophilic drug?

For hydrophilic drugs, passive entrapment during the hydration of the lipid film often yields low encapsulation efficiencies.[1] To significantly improve loading, consider active (or remote) loading methods. These techniques involve creating a transmembrane gradient that drives the drug into the pre-formed liposomes.[1][10] Common methods include establishing a pH gradient (e.g., acidic interior) or an ammonium sulfate gradient.

Q7: What should I consider for encapsulating a hydrophobic drug?

Hydrophobic drugs are typically loaded by dissolving them with the lipids in the organic solvent during the initial step of film formation.[11][12] Key factors for success include:

  • Drug-Lipid Interaction: The drug must have favorable interactions with the lipid core of the nanoparticle or the bilayer of the liposome.[3]

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can disrupt the structure of the lipid bilayer or micelle core, leading to instability and lower encapsulation.[3] It is often necessary to optimize this ratio.

Quantitative Data Summary

The following tables provide a summary of common formulation parameters.

Table 1: Typical Molar Ratios for Liposome Formulation

ComponentMolar Ratio (mol%)PurposeReference
Primary Phospholipid (e.g., DSPC)55 - 65%Forms the main structural component of the bilayer.[3]
Cholesterol30 - 40%Increases bilayer rigidity and stability, reduces leakage.[3]
This compound5 - 10%Provides a "stealth" steric barrier to prolong circulation.[3]

Table 2: Key Parameters for EDC/NHS Coupling Reaction

ParameterRecommended ConditionRationaleReference
Activation Step pH 4.5 - 6.0Optimal for EDC to react with the carboxyl group.[8]
Activation Step Buffer MES BufferNon-amine, non-carboxylate buffer avoids interference.[8]
Coupling Step pH 7.0 - 8.0Optimal for NHS-ester to react with primary amines.[8]
Coupling Step Buffer Phosphate Buffer (PBS)Non-amine buffer maintains pH for the coupling reaction.[9]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration Method

This protocol describes a general method for preparing liposomes encapsulating a hydrophilic drug.

  • Lipid Film Formation: a. Dissolve the desired amounts of the primary phospholipid (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[3] b. Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC-containing formulations).[1][3] c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[3][11]

  • Hydration: a. Prepare the hydration buffer (e.g., phosphate-buffered saline, pH 7.4). For passive loading of a hydrophilic drug, dissolve the drug in this buffer.[10] b. Warm the hydration buffer to a temperature above the lipid Tm (e.g., 60-65°C).[3] c. Add the warm buffer to the flask containing the lipid film and agitate (e.g., vortex) to form multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.[10] b. Assemble the liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). c. Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[10]

  • Purification: a. Remove the unencapsulated drug from the final liposome suspension using methods such as size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[10]

Protocol 2: Two-Step EDC/NHS Coupling to this compound

This protocol describes the conjugation of an amine-containing molecule to pre-formed liposomes containing this compound.

  • Activation of Carboxyl Groups: a. Prepare the liposome suspension in a non-amine, non-carboxylate buffer (e.g., MES buffer, pH 5.0-6.0). b. Add EDC and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS to the liposome suspension. A molar excess of EDC/NHS over the available carboxyl groups is typically used. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8][13]

  • Removal of Excess Reagents (Optional but Recommended): a. To prevent side reactions, remove excess EDC and NHS by running the activated liposome suspension through a desalting or buffer exchange column.[8]

  • Coupling to Amine-Containing Molecule: a. Immediately adjust the pH of the activated liposome suspension to 7.2-7.5 using a non-amine buffer like PBS.[8] b. Add the amine-containing molecule (protein, peptide, etc.) to the suspension. c. Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench any remaining reactive NHS esters by adding a small molecule with a primary amine, such as Tris or glycine. b. Purify the final conjugated liposomes from unconjugated molecules and reaction byproducts using size exclusion chromatography or dialysis.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Encapsulation start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low Encapsulation Efficiency drug_type What is your drug type? start->drug_type loading_method Using passive loading? drug_type->loading_method Hydrophilic drug_ratio High drug-to-lipid ratio? drug_type->drug_ratio Hydrophobic active_loading Implement active loading (pH or salt gradient) loading_method->active_loading Yes check_formulation Check General Formulation loading_method->check_formulation No lipid_comp Lipid composition optimal? (e.g., Cholesterol 30-40%) check_formulation->lipid_comp drug_ratio->check_formulation No lower_ratio Decrease drug-to-lipid ratio drug_ratio->lower_ratio Yes adjust_lipids Adjust lipid/cholesterol ratios lipid_comp->adjust_lipids No hydrolysis Possibility of hydrolysis? (High temp, wrong pH) lipid_comp->hydrolysis Yes control_cond Control pH and temperature. Use appropriate buffers. hydrolysis->control_cond Yes aggregation Are particles aggregating? hydrolysis->aggregation No peg_mol Increase DSPE-PEG mol% (5-10%) aggregation->peg_mol Yes check_conjugation Is conjugation to -COOH group involved? aggregation->check_conjugation No end Review purification & EE% assay check_conjugation->end No edc_nhs Troubleshoot EDC/NHS Reaction check_conjugation->edc_nhs Yes edc_ph pH correct for activation (4.5-6.0) & coupling (7-8)? edc_nhs->edc_ph adjust_ph Use two-step pH protocol edc_ph->adjust_ph No edc_buffer Buffer contains amines/carboxyls? edc_ph->edc_buffer Yes change_buffer Use MES for activation, PBS for coupling edc_buffer->change_buffer Yes edc_quality EDC reagent fresh? edc_buffer->edc_quality No new_edc Use fresh EDC edc_quality->new_edc No

Caption: Troubleshooting workflow for low encapsulation efficiency.

EDC/NHS Coupling Reaction Pathway

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node COOH DSPE-PEG-COOH (Carboxylic Acid) Intermediate1 O-acylisourea (Unstable Intermediate) COOH->Intermediate1 + EDC EDC Intermediate2 NHS-Ester (Amine-Reactive) Intermediate1->Intermediate2 + NHS NHS / Sulfo-NHS Amide DSPE-PEG-CONH-R' (Stable Amide Bond) Intermediate2->Amide + Amine R'-NH2 (Amine-containing drug/ligand)

Caption: EDC/NHS reaction for covalent drug/ligand conjugation.

Experimental Workflow: Thin-Film Hydration

Thin_Film_Hydration start_node start_node process_node process_node final_node final_node A 1. Dissolve Lipids (DSPE-PEG-COOH, etc.) in Organic Solvent B 2. Rotary Evaporation (forms thin lipid film) A->B C 3. High Vacuum Drying (removes residual solvent) B->C D 4. Hydration (with aqueous buffer +/- drug) C->D E 5. Size Reduction (Extrusion or Sonication) D->E F 6. Purification (removes unencapsulated drug) E->F G Final Liposome Suspension F->G

Caption: Workflow for liposome preparation by thin-film hydration.

References

Technical Support Center: Enhancing the Stability of DSPE-PEG2000-COOH Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG2000-COOH liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that can arise during the formulation and storage of this compound liposomes, offering potential causes and solutions.

IssuePotential CausesRecommended Solutions
Liposome (B1194612) Aggregation Inadequate PEGylation: Insufficient this compound concentration on the liposome surface reduces steric hindrance.[1][2]Increase the molar ratio of this compound in the lipid formulation, typically to 5-10 mol%.[3]
High Ionic Strength of Buffer: Excessive salt concentrations can screen surface charges, leading to aggregation.[4]Use buffers with lower ionic strength, such as PBS at physiological concentrations.
Inappropriate pH: The pH of the medium can affect the surface charge of the liposomes, especially with the carboxyl group of this compound.[5][6]Maintain the pH of the buffer in a range that ensures sufficient surface charge for repulsion (typically around pH 7.4).[7]
Improper Storage Temperature: Both freezing and high temperatures can disrupt the liposome structure.[4][5]Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used.[7]
Increased Particle Size and Polydispersity Index (PDI) Fusion of Liposomes: Unstable lipid bilayers can lead to the merging of smaller liposomes into larger ones.[5]Incorporate cholesterol (30-40 mol%) into the formulation to increase bilayer rigidity.[3]
Hydrolysis of Phospholipids (B1166683): Chemical degradation of lipids can alter the liposome structure over time.[8]Use high-purity lipids and prepare liposomes in buffers that minimize hydrolysis (e.g., avoid highly acidic or basic conditions).[3]
Sonication Issues: Improper sonication during preparation can lead to a wide size distribution.[9]Optimize sonication parameters (power, time, intermittent pulses) or use extrusion for a more uniform size distribution.[7][9]
Premature Drug Leakage Unstable Lipid Bilayer: The composition of the lipid bilayer can influence its permeability.Use phospholipids with a high phase transition temperature (Tm) to create a more rigid and less permeable membrane at physiological temperatures.[3]
High Drug-to-Lipid Ratio: Overloading the liposomes with the drug can disrupt the bilayer integrity.[3]Optimize the drug-to-lipid ratio to ensure high encapsulation efficiency without compromising membrane stability.
Interaction with Serum Proteins: In vivo, serum proteins can interact with and destabilize the liposome membrane.[3][10]Ensure adequate PEGylation to provide a steric barrier against protein adsorption.[1]
Poor Long-Term Stability Chemical Degradation: Hydrolysis or oxidation of lipids can occur over time.[5][8]Store liposomes in a dark, cool environment. Consider adding antioxidants if the encapsulated drug or lipids are sensitive to oxidation.
Microbial Contamination: Growth of microorganisms can degrade the liposome formulation.Prepare and handle liposomes under sterile conditions.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of this compound liposomes.

Q1: What is the optimal molar percentage of this compound for stable liposomes?

A1: For optimal stability and prolonged circulation in vivo, a this compound concentration of 5-10 mol% is commonly recommended.[3] Concentrations below this range may not provide sufficient steric protection to prevent aggregation, while excessively high concentrations can lead to the formation of micelles instead of liposomes.[3][11]

Q2: How does pH affect the stability of this compound liposomes?

A2: The pH of the surrounding medium can significantly influence the stability of this compound liposomes. The terminal carboxylic acid group on the PEG chain has a pKa value that, when the pH is above this value, will be deprotonated, contributing to a negative surface charge. This charge enhances electrostatic repulsion between liposomes, preventing aggregation.[5][6] It is crucial to maintain the pH in a range that ensures this stabilizing effect, typically around neutral pH.

Q3: What is the recommended storage temperature for this compound liposomes?

A3: The recommended storage temperature for most this compound liposome formulations is 4°C.[7] Freezing should be avoided as the formation of ice crystals can disrupt the lipid bilayer and lead to aggregation upon thawing.[5] High temperatures can increase the fluidity of the lipid membrane, potentially leading to increased drug leakage.[4]

Q4: Can the inclusion of cholesterol improve the stability of my liposomes?

A4: Yes, incorporating cholesterol into the lipid bilayer, typically at a concentration of 30-40 mol%, can significantly enhance the stability of liposomes.[3] Cholesterol modulates the fluidity of the lipid membrane, making it more rigid and less permeable to the encapsulated drug, thereby reducing leakage and increasing overall stability.

Q5: Why are my liposomes aggregating in the presence of serum?

A5: Aggregation in the presence of serum is often due to the interaction of serum proteins, known as opsonins, with the liposome surface. This can lead to the destabilization and clearance of liposomes from circulation.[3] Adequate surface coverage with PEG, provided by this compound, creates a steric barrier that minimizes protein adsorption and subsequent aggregation.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid.[3]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.[7]

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).[7]

    • The resulting liposome suspension should be stored at 4°C.

Protocol 2: Characterization of Liposome Stability

1. Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement to obtain the Z-average diameter and PDI.

    • Monitor these parameters over time at a set storage condition to assess physical stability.

2. Determination of Encapsulation Efficiency and Drug Leakage

  • Principle: The amount of encapsulated drug is determined by separating the unencapsulated drug from the liposomes and then quantifying the drug within the liposomes.

  • Procedure:

    • Separate the unencapsulated drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.

    • Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • To assess leakage, measure the amount of encapsulated drug at different time points during storage.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment prep1 Lipid Dissolution prep2 Thin Film Formation prep1->prep2 prep3 Hydration (MLV Formation) prep2->prep3 prep4 Extrusion (SUV Formation) prep3->prep4 char1 Size & PDI (DLS) prep4->char1 Initial Analysis char2 Zeta Potential prep4->char2 Initial Analysis char3 Encapsulation Efficiency prep4->char3 Initial Analysis char4 Morphology (cryo-TEM) prep4->char4 Initial Analysis stab1 Monitor Size & PDI over time prep4->stab1 Storage stab2 Measure Drug Leakage over time prep4->stab2 Storage

Caption: Experimental workflow for liposome preparation and stability testing.

stability_factors cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_formulation Formulation Factors center This compound Liposome Stability temp Temperature temp->center storage Storage Conditions storage->center ph pH ph->center ionic Ionic Strength ionic->center hydrolysis Lipid Hydrolysis hydrolysis->center peg PEG Density peg->center chol Cholesterol Content chol->center drug_ratio Drug-to-Lipid Ratio drug_ratio->center

Caption: Key factors influencing the stability of this compound liposomes.

steric_stabilization cluster_unstable Without PEGylation cluster_stable With this compound (Steric Hindrance) lipo1 lipo2 lipo1->lipo2 Aggregation peg_lipo1 peg_lipo2 p1_1 p1_1->peg_lipo1 p1_2 p1_2->peg_lipo1 p1_3 p1_3->peg_lipo1 p1_4 p1_4->peg_lipo1 p2_1 p2_1->peg_lipo2 p2_2 p2_2->peg_lipo2 p2_3 p2_3->peg_lipo2 p2_4 p2_4->peg_lipo2

Caption: Mechanism of steric stabilization by this compound.

References

DSPE-PEG2000-COOH hydrolysis and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG2000-COOH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolysis and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a phospholipid-polyethylene glycol conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a molecular weight of approximately 2000 Da, and a terminal carboxyl group (-COOH).[1][2] Its amphiphilic nature allows it to self-assemble in aqueous solutions, forming micelles or incorporating into liposomal bilayers.[3][4] The PEG chain provides a "stealth" characteristic, creating a hydrated layer that reduces recognition by the immune system and prolongs circulation time in vivo.[1][5] The terminal carboxyl group serves as a reactive handle for conjugating targeting ligands, drugs, or other molecules via amide bond formation.[6][7][8]

Q2: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the hydrolysis of the ester bonds in the DSPE lipid anchor.[9][10] This chemical reaction breaks down the phospholipid, yielding degradation products such as lysolipids and free fatty acids (e.g., stearic acid).[10][11] The accumulation of these byproducts can compromise the integrity of nanoparticles, leading to fusion, leakage of encapsulated contents, and altered physical characteristics.[10]

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors influencing the rate of ester hydrolysis.

  • pH: The hydrolysis of phospholipid esters is catalyzed by both acid and base. The rate is significantly accelerated at low (acidic) and high (alkaline) pH.[9][10][12] The optimal stability is observed at a pH of approximately 6.5.[9][11][12]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[9][12] Storing solutions at elevated temperatures, even for short periods, can lead to measurable degradation.[9][11]

Q4: What are the recommended storage conditions for this compound?

To minimize degradation and ensure long-term stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C, protected from light and moisture.[7][13][14][15]

  • In Solvent: For short-term storage (1 month), solutions can be kept at -20°C. For longer-term storage (up to 6 months), it is recommended to store solutions at -80°C.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My conjugation yield is unexpectedly low. What could be the cause?

Low conjugation efficiency can stem from several factors related to the this compound reagent itself or the reaction conditions.

  • Degraded Reagent: The terminal carboxyl group may be unavailable for reaction if the lipid has degraded. Before starting a conjugation, verify the purity and integrity of your this compound stock using an analytical method like HPLC.[16]

  • Inefficient Carboxyl Activation: The carboxyl group requires activation by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react efficiently with primary amines.[6][7] Ensure you are using the correct molar ratios and reaction conditions for the activation step.

  • Reaction pH: The pH of the conjugation reaction is critical. Amine coupling reactions are typically most efficient at a slightly acidic to neutral pH (pH 6.0-7.5). Ensure your buffer is compatible with the chosen coupling chemistry.

Q2: I'm observing batch-to-batch variability and inconsistent results in my formulations. Why is this happening?

Inconsistent results are often traced back to the quality and purity of the starting materials.

  • Impurities: The presence of unreacted starting materials or degradation byproducts can significantly affect the physicochemical properties of your nanoparticles.[16][17] For instance, lysolipids formed from hydrolysis can alter membrane fluidity and stability.[10][11]

  • Purity Verification: It is crucial to assess the purity of each new batch of this compound. Use techniques like HPLC, ¹H NMR, or mass spectrometry to confirm its identity and purity.[16][17] Always obtain a Certificate of Analysis (COA) from your supplier.[17]

Q3: My liposomes are aggregating or leaking their contents over time. How can I improve their stability?

Liposome (B1194612) instability is frequently linked to the hydrolysis of the phospholipid components.

  • Formulation Buffer: Prepare liposomes in a buffer with a pH where hydrolysis is minimized. A pH between 6.5 and 7.4 (e.g., PBS) is ideal.[9][12] Avoid highly acidic or basic buffers during formulation and storage.

  • Temperature Control: Avoid excessive heat during the formulation process. While gentle heating can aid in lipid film hydration, prolonged exposure to high temperatures will accelerate degradation.[9]

  • Storage of Final Formulation: Store the final liposomal formulation at 4°C. Do not freeze standard liposome formulations, as freeze-thaw cycles can disrupt the bilayer structure.

Data and Experimental Protocols

Data Summary

Table 1: Factors Influencing this compound Hydrolysis Rate

FactorConditionImpact on Hydrolysis RateReference
pH Acidic (e.g., pH 2-4)Greatly Accelerated[9][10][12]
Neutral (e.g., pH 6.5)Minimized[9][11][12]
Basic (e.g., pH > 8)Accelerated[10][11]
Temperature Refrigerated (4°C)Very Slow[10][11]
Room Temperature (22°C)Moderate[9][10]
Elevated (e.g., 60°C)Rapidly Accelerated[9][12]
Solvent Unbuffered WaterCan lead to hydrolysis over time[9][12]
Buffered Saline (PBS)Stable (if pH is neutral)[9]

Table 2: Recommended Storage Conditions for this compound

FormDurationTemperatureAdditional NotesReference
Powder Long-term (up to 3 years)-20°CProtect from light and moisture.[13][14]
In Solvent Short-term (up to 1 month)-20°CUse an appropriate organic solvent.[13]
In Solvent Long-term (up to 6 months)-80°CUse an appropriate organic solvent.[13]
Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

    • Column: A reverse-phase C8 or C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Detection Wavelength: Monitor at ~214 nm for the amide bond or a lower wavelength if no chromophore is present. An Evaporative Light Scattering Detector (ELSD) can also be used.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a linear gradient from low to high organic phase (e.g., 30% to 100% Mobile Phase B over 20-30 minutes).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The main peak corresponds to intact this compound.

    • Additional peaks with earlier retention times may indicate the presence of more polar hydrolysis products (e.g., lysolipids).

    • Calculate purity by integrating the peak areas. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[16]

Protocol 2: Monitoring Hydrolysis via Stability Study

This protocol allows for the quantitative assessment of this compound stability under specific stress conditions.

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in different buffers representing the conditions to be tested (e.g., pH 4.0, pH 6.5, pH 8.0).

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).

  • Time Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.

    • Immediately freeze the sample in liquid nitrogen and lyophilize to stop the degradation reaction.[9] Alternatively, analyze immediately via HPLC.

  • Quantification:

    • Reconstitute the lyophilized sample in a suitable solvent.

    • Analyze the sample using the HPLC method described in Protocol 1.

    • Quantify the percentage of remaining intact this compound at each time point relative to the T=0 sample to determine the degradation rate.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

G cluster_main This compound Hydrolysis Pathway A This compound (Intact Lipid) B Hydrolysis Products A->B  Acid / Base Catalysis  Elevated Temperature C 1-acyl-lysolipid-PEG-COOH B->C D Stearic Acid (Fatty Acid) B->D

Caption: Acid/base-catalyzed hydrolysis of this compound.

G cluster_workflow Troubleshooting: Low Conjugation Yield Start Start: Low Conjugation Yield CheckReagent 1. Check DSPE-PEG-COOH Quality Start->CheckReagent PurityTest Run HPLC/NMR. Is purity >95%? CheckReagent->PurityTest OrderNew Action: Order new reagent from a reliable supplier. PurityTest->OrderNew No CheckActivation 2. Review Activation Step PurityTest->CheckActivation Yes OrderNew->CheckReagent EDCRatio Check EDC/HATU molar ratio and pH. CheckActivation->EDCRatio OptimizeRatio Action: Optimize molar ratio and buffer conditions. EDCRatio->OptimizeRatio No CheckTarget 3. Check Target Molecule EDCRatio->CheckTarget Yes OptimizeRatio->CheckActivation AmineAvailability Is the primary amine accessible and reactive? CheckTarget->AmineAvailability ModifyTarget Action: Check protein folding or buffer components. AmineAvailability->ModifyTarget No Success Success AmineAvailability->Success Yes ModifyTarget->CheckTarget

Caption: Workflow for troubleshooting low conjugation yield.

G cluster_liposome Stable Liposome Formulation Workflow A 1. Lipid Dissolution (in organic solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Use pH 6.5-7.4 Buffer) B->C D 4. Sonication / Extrusion (Avoid excessive heat) C->D E 5. Purification (e.g., Size Exclusion) D->E F 6. Characterization & Storage (Store at 4°C) E->F

Caption: Key steps for preparing stable liposomes.

References

Technical Support Center: DSPE-PEG2000-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on purifying DSPE-PEG2000-COOH conjugates. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting section to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification crucial?

This compound stands for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000].[1] It is an amphiphilic lipid-polymer conjugate widely used in drug delivery systems, such as liposomes and nanoparticles, due to its excellent biocompatibility.[1][2] Purification is a critical step because impurities—such as unreacted starting materials (DSPE, PEG), synthesis by-products, solvents, or catalysts—can negatively impact the performance, efficacy, and safety of the final formulation.[2] For research applications, using a pure conjugate ensures that results are both accurate and reproducible.[2]

Q2: What are the common impurities found in this compound preparations?

The most prevalent impurities include unreacted starting materials like DSPE or PEG2000, as well as by-products formed during the chemical synthesis process.[2] Residual amounts of solvents and catalysts used in the reaction may also be present.[2]

Q3: What are the primary methods for purifying this compound?

The main purification techniques are based on differences in size and physicochemical properties between the this compound conjugate and potential impurities. Key methods include:

  • Dialysis: Effective for removing small molecules like salts and solvents.[2]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, ideal for removing unreacted starting materials or aggregates.[3][4]

  • Tangential Flow Filtration (TFF): A scalable and efficient method for concentrating the product and removing smaller impurities, often used in larger-scale manufacturing.[5][6][7][8]

  • Column Chromatography: Often using a reverse-phase column, this method separates the more hydrophobic this compound from more hydrophilic impurities.[2]

Q4: How do I choose the most suitable purification method?

The choice of method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The table below provides a comparison to guide your decision.

Data Presentation

Table 1: Comparison of Common Purification Methods for this compound

MethodPrincipleBest For RemovingAdvantagesDisadvantages
Dialysis Size-based separation via a semi-permeable membrane.[2]Small molecules (salts, solvents, low MW impurities).[2]Simple, effective for buffer exchange.Time-consuming, not easily scalable, may not remove impurities of similar size.[7]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[4][9]Unreacted PEG, free DSPE, aggregates.High resolution, can be used for analysis and purification.[4]Limited sample loading capacity, potential for product dilution.
Tangential Flow Filtration (TFF) Size-based separation using a membrane with cross-flow.[6][7]Small molecules, buffer exchange, and concentration.[7]Fast, efficient, highly scalable, combines concentration and purification.[7][8]Requires specialized equipment, potential for membrane fouling.[8]
Reverse-Phase Chromatography Separation based on hydrophobicity.[2][10]Hydrophilic impurities, synthesis by-products.High purity achievable, good for analytical assessment.[10]Requires organic solvents, can be complex to optimize.

Q5: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to confirm the purity and identity of the final product.

Table 2: Purity and Characterization Assessment Methods

MethodInformation ProvidedKey Considerations
HPLC Quantifies purity by separating the main compound from impurities.[10]Reverse-phase HPLC is commonly used; purity is calculated from the relative peak areas.[10]
Mass Spectrometry (MS) Confirms molecular weight and identifies impurities based on their mass-to-charge ratio.[10][11]Techniques like ESI-MS or MALDI-MS are suitable.[10]
NMR Spectroscopy Provides detailed structural information and detects impurities with unique chemical signatures.[10]¹H NMR can confirm the structure and reveal the presence of unreacted materials or by-products.[10]
Thin-Layer Chromatography (TLC) A quick, qualitative check for purity.[10]A pure sample should ideally show a single spot.[10]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for key purification experiments.

G start_end start_end process process decision decision io io analysis analysis start Start: Crude DSPE-PEG-COOH dissolve Dissolve Conjugate in Appropriate Solvent start->dissolve choose_method Select Purification Method dissolve->choose_method dialysis Dialysis choose_method->dialysis Small Scale Small Impurities sec Size Exclusion Chromatography (SEC) choose_method->sec High Resolution Analytical Scale tff Tangential Flow Filtration (TFF) choose_method->tff Large Scale Concentration collect Collect & Pool Purified Fractions dialysis->collect sec->collect tff->collect analyze Purity Analysis (HPLC, MS, NMR) collect->analyze pure Pure DSPE-PEG-COOH analyze->pure

Caption: General experimental workflow for the purification of this compound.

Protocol 1: Purification by Dialysis

This method is ideal for removing small molecular weight impurities from the conjugate solution.

  • Membrane Selection and Preparation:

    • Choose a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for retaining the this compound (MW ~2.8 kDa) while allowing small impurities to pass through. A MWCO between 1 and 3.5 kDa is typically suitable.[2]

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a suitable aqueous buffer (e.g., deionized water or PBS).

    • Load the sample solution into the dialysis tubing, ensuring to leave adequate headspace (approx. 10-20% of the volume) to accommodate osmotic changes.

    • Securely clamp both ends of the tubing.

  • Dialysis Process:

    • Immerse the sealed dialysis bag in a large volume of the dialysis buffer (e.g., 100-200 times the sample volume).

    • Stir the buffer gently at a controlled temperature (e.g., 4°C or room temperature).

    • Change the dialysis buffer completely every 4-6 hours for a total of 24-48 hours to ensure complete removal of impurities.[12]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end and transfer the purified conjugate solution to a sterile container.

    • The purified product can be lyophilized for long-term storage.[12]

G start_end start_end process process io io start Start prep_membrane Prepare Dialysis Membrane (Select MWCO 1-3.5 kDa) start->prep_membrane load_sample Load Sample into Dialysis Bag prep_membrane->load_sample immerse Immerse in Dialysis Buffer (Stir Gently) load_sample->immerse change_buffer Change Buffer (every 4-6 hours) immerse->change_buffer 24-48 hours change_buffer->immerse Continue recover Recover Purified Sample change_buffer->recover Complete end End recover->end

Caption: Step-by-step workflow for the dialysis purification protocol.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size in solution. It is effective for removing aggregates or unreacted starting materials.

  • Column and Mobile Phase Selection:

    • Select an SEC column with a fractionation range suitable for separating molecules around 2-5 kDa from smaller or larger species.

    • The mobile phase should be a buffer in which the conjugate is soluble and stable, such as phosphate-buffered saline (PBS).[9]

  • System Equilibration:

    • Equilibrate the SEC column by flowing the mobile phase through it at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the detector (e.g., UV at 280 nm).[4]

  • Sample Injection and Elution:

    • Dissolve the crude sample in the mobile phase and filter it through a 0.22 µm filter to remove particulates.

    • Inject a defined volume of the sample onto the column.[4]

    • Continue to run the mobile phase at a constant flow rate. Larger molecules will elute first, followed by smaller molecules.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions containing the peak of interest (corresponding to this compound) using a secondary method like HPLC or MS to confirm purity.

    • Pool the pure fractions for further use.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for buffer exchange and purification of nanoparticles and conjugates.[6][7]

  • System and Membrane Setup:

    • Select a TFF membrane cartridge (e.g., hollow fiber) with an appropriate MWCO (e.g., 1-3.5 kDa) to retain the this compound.

    • Set up the TFF system according to the manufacturer's protocol, including the pump, tubing, and pressure gauges.

  • System Priming and Equilibration:

    • Flush the system with purification-grade water and then with the desired buffer to remove any storage solutions and equilibrate the membrane.

  • Concentration and Diafiltration:

    • Introduce the dissolved crude conjugate solution into the feed reservoir.

    • Begin recirculating the solution through the membrane. The pressure difference (transmembrane pressure, TMP) drives the solvent and small solutes (permeate) through the membrane, while the larger conjugate (retentate) is retained and concentrated.[7]

    • Once the desired concentration is reached, begin the diafiltration (buffer exchange) step. Add fresh buffer to the feed reservoir at the same rate as the permeate is being removed. This washes away remaining small-molecule impurities. Continue for several diavolumes (e.g., 5-10).

  • Product Recovery:

    • Once diafiltration is complete, recover the purified and concentrated this compound solution from the retentate line.

Troubleshooting Guide

G problem problem cause cause solution solution p1 Problem: Low Final Yield c1a Possible Cause: Product loss during transfer or adsorption to surfaces p1->c1a c1b Possible Cause: Incorrect MWCO selection (product passing through membrane) p1->c1b s1a Solution: Use low-binding tubes. Ensure complete transfer between steps. c1a->s1a s1b Solution: Verify MW of conjugate and select a membrane with a smaller pore size. c1b->s1b p2 Problem: Product Still Impure c2a Possible Cause: Insufficient purification time (e.g., dialysis duration too short) p2->c2a c2b Possible Cause: Impurity size is too close to product size for effective separation p2->c2b s2a Solution: Increase dialysis time and frequency of buffer changes. c2a->s2a s2b Solution: Combine methods. Use SEC or RPLC after dialysis for higher purity. c2b->s2b p3 Problem: Membrane Fouling (Slow flow in Dialysis/TFF) c3a Possible Cause: High sample concentration or presence of aggregates p3->c3a s3a Solution: Dilute sample before purification. Filter sample through 0.22 µm filter. c3a->s3a

Caption: A logical troubleshooting guide for common purification issues.

Table 3: Troubleshooting Common Purification Issues

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield 1. Product adsorption to container walls or membranes. 2. Incorrect MWCO for dialysis/TFF, leading to product loss in the permeate.[2] 3. Overly broad fraction collection in chromatography.1. Use low-protein-binding labware. Pre-condition membranes according to manufacturer protocols. 2. Ensure the membrane MWCO is at least 3-5 times smaller than the molecular weight of the conjugate. 3. Narrow the fraction collection window around the target peak.
Product is Not Pure (Contaminants Still Present) 1. Inefficient removal of small molecules due to insufficient buffer exchange in dialysis or TFF.[2] 2. Co-elution of impurities with similar size or properties in chromatography. 3. The chosen purification method is not suitable for the specific impurity.1. Increase the duration of dialysis and the frequency of buffer changes.[13] Increase the number of diavolumes in TFF. 2. Optimize chromatography conditions (e.g., mobile phase, gradient, column type).[4] 3. Combine orthogonal methods (e.g., dialysis followed by SEC).
Difficulty Dissolving the Conjugate 1. This compound can be difficult to dissolve in water at room temperature.[14] 2. Presence of insoluble impurities.1. Gently warm the solution (e.g., to 60°C) for a period and then allow it to equilibrate at room temperature.[14] Slight vortexing may also help.[14] 2. Centrifuge or filter the solution before proceeding with purification.
Membrane Fouling or Clogging (Slow Flow Rate) 1. Sample concentration is too high. 2. Presence of aggregates or particulate matter in the crude sample.[8]1. Dilute the sample before purification. 2. Filter the sample through a 0.22 µm syringe filter before loading it onto a column or into a TFF/dialysis device.

References

Technical Support Center: DSPE-PEG2000-COOH EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG2000-COOH EDC/NHS coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this common bioconjugation technique.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

You've performed the coupling reaction, but analysis (e.g., by HPLC, SDS-PAGE, or mass spectrometry) shows a low yield of the desired conjugate or no reaction at all.

Possible Causes and Solutions

Potential CauseRecommended Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[1] Use fresh, anhydrous reagents. Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[2]
Incorrect pH for Activation The activation of the carboxyl group on this compound with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[3][4][5] Use a non-amine, non-carboxylate buffer like MES.
Incorrect pH for Coupling The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0-8.5.[3][6] After the activation step, adjust the pH to 7.2-7.4 for the coupling reaction.
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[3][7] Perform the coupling step immediately after the activation step.
Presence of Primary Amines in Buffers Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-activated PEG.[2][6] Use amine-free buffers like PBS or MES.
Insufficient Reagent Concentration A significant excess of EDC and NHS may be required to drive the reaction forward. Molar ratios of EDC:NHS to the carboxyl group can vary, with ratios of 2:1 for EDC:NHS sometimes being optimal.[8]
Issue 2: Presence of Unexpected Byproducts

Your analysis reveals the presence of species other than your starting materials and the desired conjugate.

Possible Causes and Solutions

Potential CauseRecommended Solution
N-acylurea Formation This stable byproduct can form from the rearrangement of the O-acylisourea intermediate.[5][8] Optimizing the EDC:NHS ratio and ensuring rapid reaction with the amine can minimize this. The use of NHS helps to reduce the formation of this byproduct.[8]
Urea (B33335) Byproduct from EDC EDC itself forms a soluble urea byproduct during the reaction.[4] This is a normal part of the reaction and can typically be removed during purification (e.g., dialysis, size-exclusion chromatography).
Hydrolysis of DSPE-PEG-NHS If the NHS-activated intermediate is left for too long, especially in aqueous conditions at neutral or basic pH, it will hydrolyze back to the starting this compound.
Intra- or Intermolecular Crosslinking If your target molecule also contains carboxyl groups, excess EDC can lead to unwanted crosslinking. A two-step protocol, where the this compound is activated first and excess EDC is removed before adding the target molecule, can prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for the two main steps of the reaction?

A1: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.[3]

  • Activation Step: The activation of the carboxyl group of this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3][4]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[3]

Q2: How stable is the DSPE-PEG-NHS ester intermediate?

A2: The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis of the NHS ester also increases, which competes with the desired amine coupling reaction.

pHHalf-life of NHS Ester
7.04-5 hours[7][9]
8.01 hour[7][9]
8.610 minutes[7][9]
9.0< 9 minutes[10]

Therefore, it is crucial to proceed with the amine coupling step immediately after the activation of the this compound.

Q3: What is the recommended molar ratio of this compound:EDC:NHS?

A3: The optimal molar ratio can vary depending on the specific reactants and conditions. However, a common starting point is to use an excess of EDC and NHS relative to the carboxyl groups of the this compound. Some studies have found that an EDC to NHS ratio of 2:1 can be optimal for maximizing the formation of the amine-reactive NHS-ester while minimizing side reactions.[8] It is often recommended to use a significant excess of NHS, as it is less likely to cause harmful side reactions compared to an excess of EDC.[11]

Q4: What are the main side reactions I should be aware of?

A4: The primary side reactions in EDC/NHS coupling include:

  • Hydrolysis of the O-acylisourea intermediate: This is a highly reactive intermediate formed by the reaction of EDC with the carboxyl group. In aqueous solutions, it can quickly hydrolyze, regenerating the original carboxyl group.[4]

  • Formation of N-acylurea: This is a stable, unreactive byproduct formed by the rearrangement of the O-acylisourea intermediate. The addition of NHS helps to minimize this side reaction by converting the O-acylisourea to a more stable NHS ester.[8]

  • Hydrolysis of the NHS ester: The amine-reactive NHS ester can also be hydrolyzed back to the original carboxylic acid, especially at neutral to high pH.[7]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to an Amine-Containing Molecule

This protocol is designed to minimize unwanted cross-linking of the amine-containing molecule if it also possesses carboxyl groups.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., dialysis cassettes with appropriate MWCO, size-exclusion chromatography column)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • To prevent reaction with carboxyl groups on the target molecule, remove excess EDC and byproducts.

    • This can be achieved through dialysis against the Coupling Buffer or by using a desalting column.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated DSPE-PEG-NHS solution to your amine-containing molecule, which should be in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the DSPE-PEG2000 conjugate from unreacted starting materials and byproducts using dialysis or size-exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm successful conjugation and assess purity.

Visualizations

DSPE_PEG_Coupling_Pathway DSPE_PEG_COOH DSPE-PEG-COOH O_acylisourea O-acylisourea intermediate (unstable) DSPE_PEG_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->DSPE_PEG_COOH Hydrolysis DSPE_PEG_NHS DSPE-PEG-NHS ester (amine-reactive) O_acylisourea->DSPE_PEG_NHS + NHS Urea Soluble Urea Byproduct N_acylurea N-acylurea (side product) O_acylisourea->N_acylurea Rearrangement NHS NHS DSPE_PEG_NHS->DSPE_PEG_COOH Hydrolysis Conjugate DSPE-PEG-Amide Conjugate DSPE_PEG_NHS->Conjugate + R-NH2 Amine R-NH2 (Target Molecule) Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: EDC/NHS coupling reaction pathway and common side reactions.

Troubleshooting_Workflow Start Low/No Conjugation Yield Check_Reagents Check Reagent Activity (Use fresh EDC/NHS) Start->Check_Reagents Check_Reagents->Start Reagents Inactive Check_pH_Activation Verify Activation pH (4.5 - 6.0) Check_Reagents->Check_pH_Activation Reagents OK Check_pH_Activation->Start pH Incorrect Check_pH_Coupling Verify Coupling pH (7.0 - 8.5) Check_pH_Activation->Check_pH_Coupling pH OK Check_pH_Coupling->Start pH Incorrect Check_Buffers Check for Amine-Containing Buffers (e.g., Tris) Check_pH_Coupling->Check_Buffers pH OK Check_Buffers->Start Buffer Interference Optimize_Ratio Optimize Molar Ratios (Increase EDC/NHS excess) Check_Buffers->Optimize_Ratio Buffers OK Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: DSPE-PEG2000-COOH Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and scale-up of this compound-containing nanoparticles and liposomes.

Issue 1: Particle Size is Too Large or Uncontrolled

Q: My particle size (hydrodynamic diameter) is larger than the desired range (e.g., >200 nm) and/or the polydispersity index (PDI) is high (>0.2). How can I reduce the size and achieve a more uniform distribution?

A: Uncontrolled particle size is a common issue that can often be resolved by optimizing formulation and process parameters.

Possible Causes and Solutions:

  • Inadequate Energy Input During Homogenization: The energy applied to break down larger lipid structures into smaller, uniform vesicles may be insufficient.

    • Sonication: If using a probe sonicator, ensure it is properly calibrated and that the sonication time and power are optimized. Intermittent sonication in an ice bath can prevent overheating, which can lead to aggregation.[1] For bath sonicators, the position of the sample in the bath can affect energy transfer.

    • Extrusion: Ensure an adequate number of passes through the extruder membranes (typically 11-21 passes are recommended).[2] Using a sequential extrusion process with progressively smaller pore sizes can also improve size uniformity.

  • Suboptimal Lipid Composition: The ratio of this compound to other lipids can influence vesicle size.

    • Increasing the molar percentage of this compound can lead to smaller vesicles due to the steric hindrance provided by the PEG chains, which favors the formation of highly curved structures.[3][4] However, excessively high concentrations can lead to the formation of micelles instead of liposomes.[5]

  • Aggregation: Formulations can aggregate over time or due to improper handling.

    • Zeta Potential: A low zeta potential (close to zero) can indicate colloidal instability. The carboxylic acid group of this compound provides a negative surface charge, which should result in a negative zeta potential, promoting electrostatic repulsion between particles.[6] If the zeta potential is not sufficiently negative, consider adjusting the pH of the buffer.

    • Storage Conditions: Store liposome (B1194612) suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation, as freeze-thaw cycles can disrupt vesicle integrity.[7]

Issue 2: Low Encapsulation Efficiency

Q: My drug encapsulation efficiency (EE) is low, especially after scaling up the batch size. How can I improve it?

A: Low EE can be attributed to the physicochemical properties of the drug, the formulation composition, and the preparation method.

Possible Causes and Solutions:

  • Drug Properties:

    • Hydrophilic Drugs: For water-soluble drugs, passive encapsulation during the hydration of the lipid film is often inefficient. Active loading techniques, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, can significantly improve EE.[2]

    • Hydrophobic Drugs: The drug may not be efficiently incorporated into the lipid bilayer. Ensure that the drug and lipids are fully dissolved in the organic solvent during the preparation of the lipid film.[1] The drug-to-lipid ratio is also a critical parameter to optimize.

  • Liposome Properties:

    • Lamellarity: Multilamellar vesicles (MLVs) generally have a higher encapsulation volume compared to small unilamellar vesicles (SUVs). However, MLVs are typically larger and more heterogeneous. The inclusion of this compound tends to reduce the lamellarity of liposomes.[7]

    • Lipid Composition: The choice of the main phospholipid and the inclusion of cholesterol can affect the rigidity and permeability of the bilayer, thereby influencing drug retention.

  • Process Parameters:

    • Hydration Conditions: The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.[8] The hydration time and agitation method should also be optimized.

    • Purification Method: The method used to remove the unencapsulated drug (e.g., dialysis, size exclusion chromatography, tangential flow filtration) can impact the final EE. Ensure the chosen method is efficient and does not cause drug leakage from the liposomes.[2]

Issue 3: Formulation Instability and Aggregation During Storage

Q: My this compound formulation appears stable initially, but I observe aggregation or an increase in particle size over time. What could be the cause and how can I improve long-term stability?

A: Instability can arise from both physical and chemical degradation of the formulation components.

Possible Causes and Solutions:

  • Colloidal Instability:

    • As mentioned previously, an insufficient surface charge (zeta potential) can lead to aggregation. Ensure the pH of the formulation buffer is appropriate to maintain the ionization of the carboxylic acid group on the this compound.

    • The concentration of this compound is crucial for providing a steric barrier ("stealth" properties) that prevents aggregation. A concentration of 5-10 mol% is often cited as optimal for stability.[5]

  • Chemical Instability:

    • Hydrolysis: Phospholipids (B1166683) can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids, which can destabilize the liposomal structure. This can be exacerbated by extremes in pH and elevated temperatures. Storing at 4°C and using a buffer with a pH around 6.5-7.4 is generally recommended.

    • Oxidation: Unsaturated phospholipids are susceptible to oxidation. If using unsaturated lipids, consider preparing the formulation under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants.

  • Inadequate Removal of Residual Solvents: Residual organic solvents from the lipid film preparation can affect the integrity of the lipid bilayer and lead to instability. Ensure the lipid film is thoroughly dried under vacuum before hydration.[8]

  • Lyophilization Issues: If the formulation is lyophilized for long-term storage, an unoptimized lyophilization cycle or an inappropriate cryoprotectant can lead to aggregation upon reconstitution. The freezing rate, primary drying temperature, and secondary drying time are critical parameters to control.[9]

Data Presentation

The following tables provide representative data on how key parameters can be affected by formulation variables and the scale of production.

Table 1: Effect of this compound Concentration on Liposome Properties

This compound (mol%)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2150 ± 150.18 ± 0.03-25 ± 4
5110 ± 100.12 ± 0.02-35 ± 5
1085 ± 80.15 ± 0.03-40 ± 6

Note: These are representative values and can vary depending on the other lipid components and the preparation method.

Table 2: Comparison of Lab-Scale vs. Scaled-Up Production Parameters (Illustrative Example)

ParameterLab-Scale (10 mL)Scaled-Up (1 L)Potential Challenges in Scale-Up
Total Lipid 200 mg20 gEnsuring consistent lipid film formation and hydration.
Homogenization Method Probe Sonication / ExtrusionHigh-Pressure Homogenization / In-line ExtrusionMaintaining equivalent energy input per unit volume.
Processing Time ~2 hours>8 hoursIncreased risk of lipid degradation over longer processing times.
Particle Size (nm) 105 ± 5120 ± 15Difficulty in achieving the same degree of size reduction.
PDI 0.11 ± 0.020.19 ± 0.04Broader size distribution due to less uniform processing.
Encapsulation Efficiency (%) 75 ± 560 ± 8Inefficient drug loading and increased leakage.
Sterilization 0.22 µm Syringe FilterTangential Flow Filtration / Aseptic ProcessingPotential for filter clogging, shear-induced damage, and maintaining sterility.

Experimental Protocols

Protocol 1: Lab-Scale Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a target size of approximately 100 nm.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC:Cholesterol:this compound at a molar ratio of 55:40:5) in the chloroform/methanol mixture in a round-bottom flask.[2]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).

    • Gradually reduce the pressure to evaporate the organic solvent until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation of the flask for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a 100 nm polycarbonate membrane, ensuring the heating block is at the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[2]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

Protocol 2: Characterization of Encapsulation Efficiency

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposome formulation. This can be achieved using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against the hydration buffer.[2]

  • Quantification of Encapsulated Drug:

    • Disrupt the liposomes containing the encapsulated drug by adding a suitable solvent (e.g., methanol) or a detergent (e.g., Triton X-100).

    • Quantify the drug concentration in the disrupted liposome fraction using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100

Mandatory Visualization

Troubleshooting_Workflow start Start: Formulation Issue Identified issue_size High Particle Size / PDI? start->issue_size issue_ee Low Encapsulation Efficiency? issue_size->issue_ee No size_energy Check Homogenization Energy (Sonication/Extrusion Parameters) issue_size->size_energy Yes issue_stability Poor Stability / Aggregation? issue_ee->issue_stability No ee_drug Review Drug Properties (Hydrophilicity, Drug/Lipid Ratio) issue_ee->ee_drug Yes stability_colloidal Enhance Colloidal Stability (Zeta Potential, PEG%) issue_stability->stability_colloidal Yes end_node End of Troubleshooting issue_stability->end_node No size_composition Optimize Lipid Composition (Increase DSPE-PEG%) size_energy->size_composition size_aggregation Assess Aggregation (Zeta Potential, Storage) size_composition->size_aggregation resolve_size Particle Size Controlled size_aggregation->resolve_size resolve_size->end_node ee_loading Consider Active Loading (pH or Ammonium Sulfate Gradient) ee_drug->ee_loading ee_process Optimize Process (Hydration, Purification) ee_loading->ee_process resolve_ee EE Improved ee_process->resolve_ee resolve_ee->end_node stability_chemical Prevent Chemical Degradation (pH, Temperature, Antioxidants) stability_colloidal->stability_chemical stability_storage Optimize Storage/Lyophilization stability_chemical->stability_storage resolve_stability Stability Enhanced stability_storage->resolve_stability resolve_stability->end_node

Caption: Troubleshooting workflow for this compound formulations.

Scale_Up_Logic lab_scale Lab-Scale Formulation (e.g., 10 mL) - Thin-film hydration - Extrusion/Sonication scale_up Scale-Up (e.g., >1 L) lab_scale->scale_up process_change Process Modification Required scale_up->process_change method_hph High-Pressure Homogenization process_change->method_hph Homogenization method_microfluidics Microfluidics / Impingement Jet Mixing process_change->method_microfluidics Formation method_tff Tangential Flow Filtration (TFF) for purification/concentration process_change->method_tff Purification downstream Downstream Processing method_hph->downstream method_microfluidics->downstream method_tff->downstream sterilization Sterilization - Aseptic Processing - Sterile Filtration downstream->sterilization lyophilization Lyophilization - Cycle Development - Cryoprotectant Selection downstream->lyophilization final_product Final Product for Clinical/Commercial Use sterilization->final_product lyophilization->final_product

Caption: Logical relationships in scaling up this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of the -COOH group in this compound?

A1: The terminal carboxylic acid (-COOH) group serves as a reactive handle for covalent conjugation. It can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with primary amines on targeting ligands such as antibodies, peptides, or other biomolecules.[10] This allows for the development of targeted drug delivery systems.

Q2: How does the PEG chain length (e.g., PEG2000 vs. PEG3400) affect the formulation?

A2: The length of the polyethylene (B3416737) glycol (PEG) chain influences several properties of the nanoparticle. Longer PEG chains generally provide a thicker hydrophilic layer on the surface of the liposome, which can lead to enhanced steric stability and longer circulation times in vivo. However, very long PEG chains might hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma." PEG2000 is widely used as it offers a good balance between stability and biological activity.

Q3: Can I use sonication for large-scale production?

A3: While probe sonication is common in lab-scale preparations, it is often difficult to scale up reproducibly. The energy distribution can be non-uniform in larger volumes, leading to batch-to-batch variability. Furthermore, high-energy sonication can cause the degradation of PEG chains and other lipids.[6] For large-scale manufacturing, methods like high-pressure homogenization or microfluidics are generally preferred as they offer better control and reproducibility.[11]

Q4: What are the key considerations for sterilizing this compound formulations?

A4: Liposomal formulations are sensitive to heat, which makes conventional sterilization methods like autoclaving unsuitable as they can cause lipid degradation and drug leakage.[12] The most common methods for sterilizing liposomes are sterile filtration through a 0.22 µm filter and aseptic manufacturing. For sterile filtration, the liposome size must be small enough to pass through the filter without being retained or disrupted. Aseptic processing, while more complex and costly, is required for larger liposomes or when sterile filtration is not feasible.[12]

Q5: Why is raw material quality so important for scale-up?

A5: The purity and consistency of raw materials, including this compound and other lipids, are critical for the reproducibility of the formulation. Impurities or batch-to-batch variations in the lipid components can significantly impact particle size, encapsulation efficiency, stability, and in vivo performance. It is essential to source high-purity lipids from a reliable supplier and to have robust quality control measures in place to characterize incoming raw materials.[13]

References

Technical Support Center: Purification of Formulations Containing DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nanoparticle and liposome (B1194612) formulations, specifically addressing the removal of unreacted 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my formulation?

A1: The presence of unreacted, free this compound in your final product can lead to several undesirable consequences. These include potential inaccuracies in formulation characterization, competition for binding sites in targeted drug delivery systems, and possible interference with in vivo stability and pharmacokinetic profiles. Therefore, its removal is a critical step to ensure the quality, efficacy, and reproducibility of your formulation.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for the purification of nanoparticles and liposomes from smaller molecules like unreacted this compound are Tangential Flow Filtration (TFF), also known as Diafiltration, Size Exclusion Chromatography (SEC), and Centrifugation-based techniques.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including your sample volume, the scale of your process, the required purity, and the stability of your formulation. TFF is highly scalable and efficient for larger volumes. SEC provides high-resolution separation and is suitable for smaller to medium-scale preparations. Centrifugation is a simpler method but may be less efficient and can sometimes lead to aggregation.

Q4: Can these methods be combined for enhanced purity?

A4: Yes, in some cases, a combination of methods can be employed to achieve a higher degree of purity. For instance, an initial purification by TFF to handle a large volume could be followed by SEC for a final polishing step to remove any remaining impurities.

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the most common methods used to remove unreacted this compound.

ParameterTangential Flow Filtration (TFF)/DiafiltrationSize Exclusion Chromatography (SEC)Centrifugation
Removal Efficiency >95%>99%Variable (can be lower)
Product Recovery 80-95%[1]60-90%[2]70-90%
Processing Time Fast (especially for large volumes)Moderate to SlowFast
Scalability ExcellentLimitedGood
Key Advantage High throughput and scalabilityHigh resolution and puritySimplicity and speed
Potential Drawback Requires specialized equipment; potential for membrane foulingPotential for sample dilution and lipid loss[2]Can induce aggregation; less efficient for smaller nanoparticles

Experimental Protocols and Methodologies

Below are detailed protocols for the recommended purification techniques.

Tangential Flow Filtration (TFF) / Diafiltration

TFF is a rapid and efficient method for separating nanoparticles from smaller molecules based on size. The sample solution flows tangentially across a semi-permeable membrane, where smaller molecules pass through as permeate, while the larger nanoparticles are retained in the retentate.

Experimental Workflow:

TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_collection Product Collection A Prepare TFF System (Flush and equilibrate membrane) C Load Sample into Reservoir A->C B Prepare Sample (Dilute if necessary) B->C D Start TFF Process (Set flow rate and pressure) C->D E Diafiltration (Add buffer to wash out impurities) D->E F Concentration (Reduce volume to desired level) E->F G Collect Purified Product (Retentate) F->G H Analyze Purity and Recovery G->H SEC_Workflow cluster_setup Column Preparation cluster_process Separation Process cluster_analysis Analysis A Select and Pack SEC Column B Equilibrate Column with Elution Buffer A->B C Load Sample onto Column B->C D Elute with Buffer C->D E Collect Fractions D->E F Analyze Fractions (e.g., UV-Vis, DLS) E->F G Pool Purified Fractions F->G Centrifugation_Workflow cluster_prep Sample Preparation cluster_process Centrifugation cluster_separation Separation and Washing A Place Sample in Centrifuge Tube B Centrifuge at Optimized Speed and Time A->B C Carefully Remove Supernatant B->C D Resuspend Pellet in Fresh Buffer C->D E Repeat Centrifugation (Washing Step) D->E F Collect Final Purified Pellet E->F

References

Optimizing pH for DSPE-PEG2000-COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG2000-COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry for conjugating this compound to a primary amine-containing molecule?

A1: The most common method for conjugating this compound to a molecule with a primary amine (like a protein, peptide, or small molecule ligand) is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This process involves two main steps:

  • Activation: The carboxyl group (-COOH) on the DSPE-PEG2000 is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2][3]

  • Stabilization and Conjugation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This semi-stable NHS ester then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, covalently linking the DSPE-PEG2000.[4][5][6]

Q2: What is the optimal pH for the this compound conjugation reaction?

A2: The conjugation process has two distinct steps with different optimal pH ranges. For maximal efficiency, a two-step pH adjustment is recommended.[1]

  • Activation Step (EDC/NHS): The activation of the carboxyl group is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[1][2][3] A common choice is using MES buffer at pH 5-6.[2]

  • Conjugation Step (NHS ester to amine): The reaction of the NHS-activated DSPE-PEG2000 with the primary amine is most efficient at a neutral to slightly alkaline pH of 7.0-8.5 .[1][4][7][8] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used for this step.[2][4]

Q3: Why is maintaining the correct pH so critical for this reaction?

A3: The pH is a critical parameter because it directly influences the two competing reactions: the desired amine conjugation and the undesired hydrolysis of the NHS ester.[9]

  • Amine Reactivity: For the amine group to be nucleophilic and react with the NHS ester, it must be in its deprotonated state (-NH2). At acidic pH, primary amines are protonated (-NH3+), rendering them non-reactive.[9] As the pH increases, more of the amine is deprotonated, favoring the conjugation reaction.[9]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive towards amines. The rate of this hydrolysis significantly increases with higher pH.[4][9]

Therefore, the optimal pH range of 7.0-8.5 for the conjugation step is a compromise to ensure a sufficient concentration of deprotonated amines while minimizing the rapid hydrolysis of the NHS ester.[9]

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?

A4: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction.[1]

  • Recommended Buffers:

    • Activation Step (pH 4.5-7.2): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[2]

    • Conjugation Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable.[4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with your target molecule for reaction with the NHS-activated this compound.[1][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Suboptimal pH Verify the pH of your reaction buffers. Use a two-step pH protocol: activate with EDC/NHS at pH 5-6 (e.g., in MES buffer), then adjust the pH to 7.2-7.5 (e.g., using PBS) for the addition of your amine-containing molecule.[1][2]
Inappropriate Buffer Choice Ensure you are not using buffers containing primary amines (e.g., Tris, glycine) or carboxylates, which will interfere with the reaction.[1][10] Switch to recommended buffers like MES for activation and PBS or HEPES for conjugation.
Hydrolysis of NHS Ester Prepare EDC and NHS solutions fresh immediately before use.[1] Avoid high pH (above 8.5) during the conjugation step, as this significantly accelerates NHS-ester hydrolysis.[3] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[3][4]
Poor Reagent Quality Use high-quality, anhydrous DMSO or DMF to dissolve this compound if it is not readily soluble in your aqueous buffer. Ensure EDC and NHS have been stored properly to prevent degradation.
Presence of Nucleophiles in Sample Ensure your amine-containing sample is free from other nucleophilic contaminants (e.g., Tris, sodium azide) that could consume the NHS esters. Purify your sample before conjugation if necessary.
Precipitation Occurs During Reaction Reagent Concentration The this compound may have limited solubility. Try dissolving it in a small amount of organic solvent (like DMSO or DMF) before adding it to the reaction buffer.[10] If using EDC for direct protein conjugation, high concentrations can sometimes cause precipitation; consider reducing the amount of EDC used.[2]
Inconsistent Results Variability in pH Measurement Calibrate your pH meter before use. Ensure accurate and consistent pH adjustments for each experiment.
Reaction Time and Temperature Keep reaction times and temperatures consistent. The conjugation reaction can typically proceed for 2 hours at room temperature or overnight at 4°C.[1][4]

Data Presentation

Table 1: pH Effects on NHS Ester Stability and Reaction Efficiency

pH ValueNHS Ester Half-life (at 4°C)Amine ReactivityOverall Conjugation Efficiency
6.0Very StableLow (amines are protonated)Very Low
7.0~4-5 hours[4]ModerateGood
7.5~2 hoursGoodOptimal
8.0~1 hour[3]HighGood, but hydrolysis is significant
8.6~10 minutes[3][4]Very HighDecreasing due to rapid hydrolysis

Experimental Protocols

Protocol: Two-Step pH Adjustment for this compound Conjugation

This protocol provides a general guideline for conjugating this compound to an amine-containing protein. Molar ratios and concentrations should be optimized for your specific application.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening vials to prevent condensation.

    • Prepare stock solutions of this compound, EDC, and NHS immediately before use. Anhydrous DMSO or DMF can be used for initial solubilization of this compound if needed.

  • Activation of this compound (Step 1: Acidic pH):

    • Dissolve this compound in Activation Buffer (pH 6.0).

    • Add EDC and NHS to the this compound solution. A 2-5 fold molar excess of EDC and NHS over the carboxyl groups is a good starting point.[1]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation to Amine-Containing Protein (Step 2: Neutral/Alkaline pH):

    • Dissolve the amine-containing protein in Conjugation Buffer (pH 7.2-7.5).

    • Immediately add the activated this compound solution to the protein solution. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 by adding a concentrated phosphate (B84403) buffer before adding the protein.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted DSPE-PEG2000 and byproducts by using a desalting column or dialysis against an appropriate buffer.

Visualizations

experimental_workflow prep Reagent Preparation (DSPE-PEG-COOH, EDC, NHS) activation Activation Step (pH 5-6 in MES Buffer) prep->activation Add EDC/NHS conjugation Conjugation Step (pH 7.2-7.5 in PBS) activation->conjugation Add Amine Molecule & Adjust pH quenching Quenching (Add Tris or Glycine) conjugation->quenching Stop Reaction purification Purification (e.g., Desalting Column) quenching->purification Remove Excess Reagents final_product Final Conjugate purification->final_product

Caption: Workflow for this compound conjugation using a two-step pH process.

troubleshooting_logic start Low Conjugation Efficiency? check_ph Is pH optimal? Activation: 5-6 Conjugation: 7.2-7.5 start->check_ph Yes check_buffer Buffer contains amines? (e.g., Tris, Glycine) check_ph->check_buffer Yes adjust_ph Action: Adjust pH using correct buffers (MES/PBS) check_ph->adjust_ph No check_reagents Reagents fresh? (EDC/NHS) check_buffer->check_reagents No change_buffer Action: Switch to non-amine buffer (PBS/HEPES) check_buffer->change_buffer Yes remake_reagents Action: Prepare fresh EDC/NHS solutions check_reagents->remake_reagents Yes success Problem Solved check_reagents->success No, review other factors adjust_ph->success change_buffer->success remake_reagents->success

Caption: Troubleshooting logic for low this compound conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to DSPE-PEG2000-COOH Functionalized Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) against other commonly used DSPE-PEG2000 derivatives. The choice of the terminal functional group on the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of a nanoparticle's physicochemical properties, drug loading capacity, and in vivo performance. This document aims to assist in the selection of the most appropriate functionalized lipid for specific drug delivery applications by presenting objective comparisons supported by experimental data.

Performance Comparison of DSPE-PEG2000 Functionalized Nanoparticles

The functionalization of nanoparticles with DSPE-PEG2000 lipids bearing different terminal groups significantly influences their surface charge and, consequently, their interaction with biological systems. The carboxylic acid moiety of this compound provides a negative surface charge and a versatile handle for the covalent conjugation of targeting ligands, such as antibodies and peptides, through amide bond formation.[1]

Below is a summary of the key physicochemical and performance characteristics of nanoparticles functionalized with this compound and its common alternatives. It is important to note that the presented values are compiled from various studies and may not be directly comparable due to differences in nanoparticle composition and preparation methods.

Table 1: Physicochemical Properties of DSPE-PEG2000 Functionalized Lipid Nanoparticles (LNPs)

Functional GroupAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Features & Applications
-COOH (Carboxylic Acid) ~62 - 125~0.112 - 0.2~ -28.1 to -35Provides a negative surface charge; enables covalent conjugation of amine-containing ligands via EDC/NHS chemistry.[2][3][4]
-NHS (N-hydroxysuccinimide) ~84~0.15~ -10Activated ester for direct reaction with primary amines, simplifying conjugation; can be sensitive to hydrolysis.[4]
-Maleimide ~106~0.14~ -15Highly specific reaction with thiol groups, ideal for conjugating cysteine-containing peptides and proteins.[4][][6]
-Amine (NH2) ~100~0.16~ +5Provides a positive surface charge, which can enhance interaction with negatively charged cell membranes.

Table 2: Drug Loading and Encapsulation Efficiency

Functional GroupDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
-COOH (Carboxylic Acid) Doxorubicin (B1662922)~90%~10%[7]
-Methoxy (mPEG) Doxorubicin>95%Not Reported[8]
-Methoxy (mPEG) Quercetin/Temozolomide69-78% (QUE), 53-66% (TMZ)Not Reported[6]

Experimental Protocols

Detailed methodologies for the characterization of DSPE-PEG2000 functionalized nanoparticles are crucial for reproducible research.

Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in suspension. The rate of these fluctuations is related to the particle's hydrodynamic diameter.

Instrumentation: A Malvern Zetasizer Nano ZS or similar instrument is commonly used.[9]

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in a suitable filtered buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects. The optimal concentration depends on the nanoparticle type and can be determined empirically.

  • Instrument Setup:

    • Set the measurement temperature to 25°C.[9]

    • Select a scattering angle of 173° (backscatter) for general measurements.[9]

    • Equilibrate the sample in the instrument for at least 2 minutes before measurement.

  • Measurement: Perform at least three independent measurements for each sample.

  • Data Analysis: The instrument software calculates the Z-average diameter (an intensity-weighted average) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Measurement of Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface and is a key indicator of colloidal stability. It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.

Instrumentation: A Malvern Zetasizer Nano ZS or similar instrument equipped with a laser Doppler velocimetry system.[9]

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. The viscosity and dielectric constant of the dispersant must be known.

  • Instrument Setup:

    • Use a folded capillary cell (e.g., DTS1070).

    • Set the measurement temperature to 25°C.[9]

  • Measurement: The instrument applies a voltage and measures the velocity of the particles.

  • Data Analysis: The software calculates the zeta potential using the Helmholtz-Smoluchowski equation. Report the mean zeta potential and standard deviation from at least three measurements.

Quantification of Drug Loading and Encapsulation Efficiency by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate the encapsulated drug from the free drug and quantify its concentration.

Protocol for Doxorubicin-Loaded Liposomes:

  • Separation of Free Drug: Separate the unencapsulated doxorubicin from the liposomes using methods like size exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated doxorubicin. This can be achieved by adding a detergent like Triton X-100 or a suitable organic solvent (e.g., methanol).[10]

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sodium acetate (B1210297), pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase for doxorubicin is a 72:28 (v/v) mixture of 0.05 M sodium acetate (pH 4.0) and acetonitrile.[10]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection: UV-Vis detection at the maximum absorbance wavelength of doxorubicin (around 480 nm).[10]

  • Quantification: Create a standard curve of known doxorubicin concentrations to quantify the amount of drug in the samples.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

Visualizations

Visual representations of experimental workflows and biological pathways are essential for clear communication in scientific research.

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_drug Drug Loading & Release cluster_bio Biological Evaluation formulation Formulation (Lipids + Drug) hydration Thin-film Hydration formulation->hydration extrusion Extrusion hydration->extrusion dls DLS (Size & PDI) extrusion->dls zeta Zeta Potential extrusion->zeta tem TEM (Morphology) extrusion->tem separation Separation of Free Drug extrusion->separation release In Vitro Release Study extrusion->release uptake Cellular Uptake extrusion->uptake hplc HPLC Quantification separation->hplc toxicity Cytotoxicity Assay uptake->toxicity invivo In Vivo Studies toxicity->invivo HER2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 HER2 Receptor HER3 HER3/HER4 PI3K PI3K HER3->PI3K Dimerization with HER2 RAS Ras HER3->RAS Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Pro_Sur Proliferation & Survival mTOR->Pro_Sur RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Pro_Sur Nucleus Nucleus ERK->Nucleus Transcription Factor Activation

References

A Head-to-Head Comparison: DSPE-PEG2000-COOH vs. DSPE-PEG2000-Maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of linker chemistry can significantly impact conjugation efficiency, stability, and the ultimate performance of the immunoliposome. This guide provides an objective comparison of two commonly used phospholipid-PEG derivatives: DSPE-PEG2000-COOH and DSPE-PEG2000-Maleimide, supported by experimental data and detailed protocols.

The fundamental difference between these two linkers lies in their reactive terminal groups and, consequently, the functional groups they target on the antibody. This compound features a terminal carboxylic acid group, which is typically activated to react with primary amines on the antibody, such as the side chains of lysine (B10760008) residues. In contrast, DSPE-PEG2000-Maleimide possesses a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups, found in cysteine residues.

Executive Summary: Key Differences at a Glance

FeatureThis compoundDSPE-PEG2000-Maleimide
Target Functional Group Primary amines (e.g., lysine residues)Sulfhydryl/Thiol groups (cysteine residues)
Conjugation Chemistry Carbodiimide chemistry (EDC/NHS)Michael addition
Bond Formed Stable amide bondStable thioether bond
Antibody Modification Generally not requiredMay require reduction of disulfide bonds to generate free thiols
Site of Conjugation Randomly on available lysinesMore site-specific if native free cysteines are targeted or disulfide bonds are selectively reduced
Potential Issues Potential for antibody cross-linking; random orientation may affect antigen binding.Maleimide hydrolysis; potential for retro-Michael reaction leading to deconjugation.

In-Depth Analysis: Chemistry and Performance

This compound: The Workhorse of Amine Coupling

Conjugation using this compound relies on the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine on an antibody to form a stable amide bond.[1][3] The addition of NHS or its water-soluble analog, Sulfo-NHS, is common practice to improve reaction efficiency by forming a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[][4]

This method is robust and widely used. However, since lysine residues are generally abundant and distributed across the antibody surface, this approach leads to a heterogeneous population of conjugates with random antibody orientations.[5] This randomness can potentially hinder the antigen-binding site, thereby reducing the biological activity of the conjugated antibody.

DSPE-PEG2000-Maleimide: Precision Targeting of Thiols

DSPE-PEG2000-Maleimide facilitates antibody conjugation through a highly specific Michael addition reaction between the maleimide group and a free thiol group on a cysteine residue, forming a stable thioether bond.[6] This reaction is efficient at neutral pH (6.5-7.5) and is highly selective for thiols over other functional groups like amines.[6][7]

Antibodies have a limited number of cysteine residues, and their disulfide bonds can be selectively reduced to generate free thiols, offering a degree of site-specificity not achievable with amine-reactive chemistry.[4][5] This can lead to a more homogeneous population of conjugates with a defined antibody orientation, which may better preserve the antibody's antigen-binding affinity.[8] However, the stability of the resulting thioether bond can be a concern, as it may undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment.[1] Recent advancements in linker technology aim to address this instability.[1]

Quantitative Data Summary

A study comparing the use of DSPE-PEG-COOH and DSPE-PEG-MAL for conjugating anti-EGFR Fab' fragments to liposomal nanoparticles for siRNA delivery provides valuable quantitative insights.[9]

ParameterDSPE-PEG-COOH Conjugate (TLPD-FPC)DSPE-PEG-MAL Conjugate (TLPD-FPM)Reference
Particle Size (nm) No significant differenceNo significant difference[9]
Zeta Potential (mV) Significantly differentSignificantly different[9]
siRNA Encapsulation Efficiency No significant differenceNo significant difference[9]
Serum Stability No significant differenceNo significant difference[9]
Cellular Uptake in SMMC-7721 cells LowerSignificantly greater[9]
Gene Silencing Efficiency ~32% at 500 nM siRNA~80% at 500 nM siRNA[9]

The results from this study suggest that while both linkers can be used to successfully conjugate antibody fragments, the maleimide-based conjugation resulted in significantly higher cellular uptake and gene silencing efficiency.[9] This could be attributed to a more favorable orientation of the antibody fragment on the nanoparticle surface, leading to enhanced receptor binding.

Experimental Protocols

This compound Antibody Conjugation via EDC/NHS Chemistry

This protocol is a general guideline and may require optimization for specific antibodies and applications.[10]

Materials:

  • This compound incorporated liposomes

  • Antibody to be conjugated

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Liposome (B1194612) Preparation: Prepare liposomes containing this compound using a standard method such as thin-film hydration followed by extrusion.

  • Activation of Carboxyl Groups:

    • Resuspend the liposomes in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Wash the activated liposomes by centrifugation or dialysis to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Coupling Buffer.

  • Antibody Conjugation:

    • Add the antibody solution to the activated liposome suspension. The optimal antibody to liposome ratio should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to block any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reaction components using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Characterize the immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., using a protein quantification assay).

DSPE-PEG2000-Maleimide Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol is a general guideline. Optimization of the antibody reduction step is often necessary.[7]

Materials:

  • DSPE-PEG2000-Maleimide incorporated liposomes

  • Antibody to be conjugated

  • Reduction Buffer: PBS with 10 mM EDTA, pH 7.0

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Liposome Preparation: Prepare liposomes containing DSPE-PEG2000-Maleimide using a standard method.

  • Antibody Reduction (if necessary):

    • If the antibody does not have a free thiol, disulfide bonds need to be reduced.

    • Dissolve the antibody in Reduction Buffer.

    • Add a 10- to 20-fold molar excess of DTT or TCEP.

    • Incubate for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column, exchanging the buffer to the Conjugation Buffer.

  • Antibody Conjugation:

    • Immediately add the reduced antibody to the DSPE-PEG2000-Maleimide liposome suspension.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Quenching of Unreacted Maleimide Groups:

    • Add the Quenching Solution to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-conjugated liposomes using size-exclusion chromatography to remove unconjugated antibody and quenching agent.

  • Characterization:

    • Analyze the immunoliposomes for size, zeta potential, and the amount of conjugated antibody.

Visualizing the Workflow

This compound Conjugation Workflow

DSPE_PEG2000_COOH_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Liposome-PEG-COOH Liposome-PEG-COOH Activated_Liposome Liposome-PEG-NHS ester Liposome-PEG-COOH->Activated_Liposome 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Liposome Conjugated_Liposome Immunoliposome (Amide Bond) Activated_Liposome->Conjugated_Liposome 2h RT or O/N 4°C in Coupling Buffer (pH 7.2-8.0) Antibody Antibody (-NH2) Antibody->Conjugated_Liposome Purification Size-Exclusion Chromatography Conjugated_Liposome->Purification Final_Product Purified Immunoliposome Purification->Final_Product

Caption: Workflow for antibody conjugation to this compound functionalized liposomes.

DSPE-PEG2000-Maleimide Conjugation Workflow

DSPE_PEG2000_Maleimide_Workflow cluster_reduction Antibody Reduction (Optional) cluster_conjugation Conjugation cluster_purification Purification Antibody_SS Antibody (S-S) Reduced_Antibody Antibody (-SH) Antibody_SS->Reduced_Antibody 30 min, RT DTT_TCEP DTT or TCEP DTT_TCEP->Reduced_Antibody Conjugated_Liposome Immunoliposome (Thioether Bond) Reduced_Antibody->Conjugated_Liposome 1-2h RT or O/N 4°C in Conjugation Buffer (pH 6.5-7.5) Liposome_Mal Liposome-PEG-Maleimide Liposome_Mal->Conjugated_Liposome Purification Size-Exclusion Chromatography Conjugated_Liposome->Purification Final_Product Purified Immunoliposome Purification->Final_Product

Caption: Workflow for antibody conjugation to DSPE-PEG2000-Maleimide functionalized liposomes.

Conclusion and Recommendations

The choice between this compound and DSPE-PEG2000-Maleimide for antibody conjugation is highly dependent on the specific antibody, the desired degree of control over conjugation, and the ultimate application of the immunoliposome.

This compound is a reliable and straightforward choice for robust, random conjugation. It is particularly suitable when the antibody is not sensitive to modifications at its lysine residues and when a high degree of homogeneity is not the primary concern.

DSPE-PEG2000-Maleimide offers a more site-specific conjugation approach, which can be advantageous for preserving the antibody's antigen-binding activity and achieving a more uniform product. This method is preferable when the antibody has available free thiols or can be selectively reduced without compromising its function. Experimental evidence suggests that this targeted approach can lead to superior biological performance in targeted drug delivery applications.[9]

Researchers should carefully consider the pros and cons of each method and may need to empirically determine the optimal strategy for their specific antibody and nanoparticle system. Proper characterization of the final conjugate is crucial to ensure its quality and performance.

References

In Vitro Validation of DSPE-PEG2000-COOH Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DSPE-PEG2000-COOH in Targeted Nanoparticles

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (this compound) is a critical component in the development of targeted drug delivery systems. It is a phospholipid polymer conjugate where the DSPE lipid portion anchors into the nanoparticle's lipid bilayer, while the hydrophilic PEG2000 chain extends outwards, creating a "stealth" layer that helps evade the immune system and prolong circulation time.[1][2] The terminal carboxylic acid (-COOH) group serves as a versatile anchor point for covalently attaching targeting ligands—such as antibodies, peptides, or small molecules—via amide bond formation.[3][4][5][6] This active targeting strategy is designed to enhance the accumulation of nanoparticles at specific pathological sites, such as tumors, by binding to receptors that are overexpressed on the surface of target cells.[7][8]

This guide provides an objective comparison of the in vitro performance of nanoparticles functionalized with targeting ligands via this compound versus their non-targeted counterparts. It includes supporting experimental data, detailed protocols for key validation assays, and diagrams illustrating the underlying principles and workflows.

Comparative Analysis: Targeted vs. Non-Targeted Nanoparticles

The primary goal of active targeting is to increase the therapeutic index of a drug by maximizing its concentration at the site of action while minimizing exposure to healthy tissues.[9][10] In vitro assays are fundamental in validating the efficacy of this approach before advancing to more complex in vivo models. The most common comparisons are made between:

  • Targeted Nanoparticles (NPs): Composed of a core drug-loaded particle, coated with DSPE-PEG2000 functionalized with a specific targeting ligand (e.g., Ligand-COOH-PEG-DSPE).

  • Non-Targeted Nanoparticles (Control NPs): Identical in composition but lacking the targeting ligand. The PEG chain is typically capped with a non-reactive methoxy (B1213986) group (e.g., mPEG-DSPE).[11]

Key performance metrics evaluated in vitro are cellular uptake and cytotoxicity.

Data Presentation: Performance Metrics

The following tables summarize representative quantitative data from studies comparing targeted and non-targeted nanoparticles. For this guide, we will use a common targeting strategy: conjugating folic acid (FA) to this compound to target the folate receptor (FR), which is frequently overexpressed in various cancer cells.

Table 1: Comparative Cellular Uptake

This table illustrates the enhanced internalization of targeted nanoparticles in cells overexpressing the specific receptor. Cellular uptake is often quantified using fluorescently labeled nanoparticles and measured by flow cytometry or fluorescence spectroscopy.[12][13]

Cell LineReceptor StatusNanoparticle FormulationMean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Non-Targeted
MCF-7 Folate Receptor (FR) HighFA-PEG-DSPE NP85004.25x
mPEG-DSPE NP (Control)20001.0x (Baseline)
A549 Folate Receptor (FR) LowFA-PEG-DSPE NP23001.15x
mPEG-DSPE NP (Control)20001.0x (Baseline)

Data are representative and synthesized from typical findings in nanoparticle research.

Table 2: Comparative Cytotoxicity (IC50 Values)

This table compares the concentration of a drug (e.g., Doxorubicin) required to inhibit 50% of cell growth (IC50). Lower IC50 values indicate higher potency. The data demonstrates that targeted delivery leads to greater cell-killing efficacy in receptor-positive cells.[7]

Cell LineReceptor StatusFormulationDrugIC50 (µg/mL)
KB Folate Receptor (FR) HighFA-PEG-DSPE Lipo-DoxDoxorubicin0.108[7]
mPEG-DSPE Lipo-DoxDoxorubicin0.121[7]
Free DoxorubicinDoxorubicin0.090[7]
B16F10 Folate Receptor (FR) HighFA-PEG-DSPE Lipo-DoxDoxorubicin~1.4[7]
mPEG-DSPE Lipo-DoxDoxorubicin~4.9[7]

Mandatory Visualizations

Diagram 1: Nanoparticle Composition Comparison

cluster_0 Targeted Nanoparticle cluster_1 Non-Targeted (Control) Nanoparticle Targeted Drug Core Lipid Layer (DSPE) PEG2000-COOH Linker Targeting Ligand (e.g., Folate) NonTargeted Drug Core Lipid Layer (DSPE) mPEG2000 'Stealth' Layer

Caption: Composition of targeted vs. non-targeted nanoparticles.

Diagram 2: Mechanism of Targeted Uptake

cluster_cell Target Cell (Receptor Overexpression) Receptor Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease TargetedNP Targeted Nanoparticle TargetedNP->Receptor Binding Seed 1. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) Adhere 2. Incubate Overnight (Allow cells to adhere) Seed->Adhere Treat 3. Treat with Nanoparticles (Targeted vs. Control at various concentrations) Adhere->Treat Incubate 4. Incubate for a Set Period (e.g., 4-24 hours at 37°C) Treat->Incubate Wash 5. Wash Cells with PBS (Remove non-internalized nanoparticles) Incubate->Wash Lyse 6. Lyse Cells (Release internalized nanoparticles) Wash->Lyse Quantify 7. Quantify Fluorescence (Using a microplate reader or flow cytometer) Lyse->Quantify

References

A Comparative Guide to the Zeta Potential of DSPE-PEG2000-COOH Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface charge of liposomal drug delivery systems is paramount for predicting their in vivo behavior, including stability, circulation time, and cellular interactions. The zeta potential is a critical parameter that quantifies this surface charge. This guide provides a comparative analysis of the zeta potential of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) and other common DSPE-PEG2000-terminated liposomes.

Understanding Zeta Potential in PEGylated Liposomes

The surface charge of a liposome (B1194612) is influenced by its lipid composition and the surrounding medium's properties, such as pH and ionic strength. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, creates a hydrophilic layer that can shield the liposome's surface charge. The terminal functional group of the PEG chain, however, plays a significant role in the final zeta potential. A carboxyl group (-COOH) will impart a negative charge, a methoxy (B1213986) group (-OCH3) results in a near-neutral charge, and an amine group (-NH2) will confer a positive charge.

Comparative Analysis of Zeta Potential

The following table summarizes the expected zeta potential values for liposomes functionalized with this compound and compares them with methoxy- and amine-terminated counterparts. It is important to note that the specific zeta potential can vary based on the overall lipid composition, the molar percentage of the PEGylated lipid, and the experimental conditions.

Liposome FormulationTerminal GroupExpected ChargeRepresentative Zeta Potential (mV)Reference
This compoundCarboxyl (-COOH)Anionic (Negative)Highly Negative (e.g., -30 to -50 mV)[1]
DSPE-PEG2000-OCH3Methoxy (-OCH3)Near-NeutralSlightly Negative (e.g., -2 to -15 mV)[2]
DSPE-PEG2000-NH2Amine (-NH2)Cationic (Positive)Positive (e.g., +20 to +40 mV)Inferred from similar cationic liposomes

Note: The representative zeta potential values are collated from various studies and should be considered as illustrative examples. Direct comparison is best made when formulations are analyzed under identical experimental conditions.

Factors Influencing Zeta Potential of this compound Liposomes

The negative charge of this compound liposomes is primarily due to the deprotonation of the carboxylic acid group. Several factors can influence the magnitude of this charge:

  • pH of the Medium: The degree of ionization of the carboxyl group is highly dependent on the pH. At physiological pH (~7.4), the carboxyl group is predominantly deprotonated, resulting in a significant negative zeta potential. At acidic pH, the carboxyl group will be more protonated, leading to a less negative zeta potential.

  • Ionic Strength of the Medium: The presence of ions in the dispersion medium can compress the electrical double layer around the liposome, leading to a reduction in the measured zeta potential.

  • Molar Percentage of this compound: A higher incorporation of the carboxylated PEG-lipid will result in a higher surface charge density and, consequently, a more negative zeta potential.

  • Presence of Other Charged Lipids: The inclusion of other charged lipids in the formulation will contribute to the overall surface charge.

Experimental Protocols

Preparation of this compound Liposomes (Thin-Film Hydration Method)

A common method for preparing functionalized liposomes is the thin-film hydration technique.[3]

  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC or DOPC), cholesterol, and this compound, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process is typically done with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a defined size distribution, the MLV suspension is subjected to sonication (either probe or bath) or extrusion through polycarbonate membranes with specific pore sizes.

G cluster_prep Liposome Preparation dissolve 1. Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate with Aqueous Buffer (Forms MLVs) evaporate->hydrate size_reduction 4. Size Reduction (Sonication or Extrusion) (Forms ULVs) hydrate->size_reduction

Liposome Preparation Workflow
Zeta Potential Measurement

Zeta potential is typically measured using a Zetasizer instrument, which employs Laser Doppler Velocimetry.

  • Sample Preparation: The liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration for measurement. This is crucial to avoid multiple scattering effects.

  • Instrument Setup: The Zetasizer is set to the appropriate temperature, and the dispersant properties (viscosity and dielectric constant of the buffer) are entered into the software.

  • Measurement: The diluted liposome sample is loaded into a specialized measurement cell (e.g., a folded capillary cell). The cell is placed in the instrument, and the measurement is initiated. An electric field is applied, causing the charged liposomes to move. The instrument measures the velocity of this movement and calculates the electrophoretic mobility, which is then converted to the zeta potential using the Helmholtz-Smoluchowski equation.

G cluster_measurement Zeta Potential Measurement sample_prep 1. Dilute Liposome Suspension instrument_setup 2. Configure Zetasizer (Temperature, Dispersant Properties) sample_prep->instrument_setup load_sample 3. Load Sample into Measurement Cell instrument_setup->load_sample measurement 4. Apply Electric Field & Measure Particle Velocity load_sample->measurement calculation 5. Calculate Zeta Potential measurement->calculation

Zeta Potential Measurement Workflow

Signaling Pathways and Logical Relationships

The surface functionality of the liposome dictates its interaction with the biological environment. The carboxyl group on this compound liposomes can be utilized for various targeting strategies.

G cluster_interaction Biological Interactions of Functionalized Liposomes liposome_cooh This compound Liposome electrostatic_repulsion Electrostatic Repulsion (from negatively charged cell membranes) liposome_cooh->electrostatic_repulsion covalent_conjugation Covalent Conjugation (e.g., to targeting ligands) liposome_cooh->covalent_conjugation liposome_och3 DSPE-PEG2000-OCH3 Liposome stealth_effect "Stealth" Effect (Reduced opsonization) liposome_och3->stealth_effect liposome_nh2 DSPE-PEG2000-NH2 Liposome electrostatic_attraction Electrostatic Attraction (to negatively charged cell membranes) liposome_nh2->electrostatic_attraction

Functional Group Dependent Interactions

This diagram illustrates how the terminal functional group influences the primary interaction mechanism of the liposome with biological components. Carboxylated liposomes can exhibit electrostatic repulsion from negatively charged cell surfaces but are also amenable to covalent conjugation of targeting moieties. Methoxy-terminated PEG provides a "stealth" characteristic, reducing protein adsorption and clearance by the reticuloendothelial system. Amine-terminated liposomes, being positively charged, will be electrostatically attracted to the negatively charged cell membranes.

By carefully selecting the terminal functional group of the DSPE-PEG2000, researchers can fine-tune the surface properties of their liposomal formulations to achieve the desired in vitro and in vivo performance. The this compound formulation, with its tunable negative charge and potential for bioconjugation, offers a versatile platform for targeted drug delivery applications.

References

A Comparative Guide to Sizing DSPE-PEG2000-COOH Nanoparticles: DLS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate characterization of nanoparticle size is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative analysis of Dynamic Light Scattering (DLS) for measuring the size of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) nanoparticles, alongside alternative sizing technologies. We present supporting experimental data from various studies, detailed experimental protocols, and visualizations to aid in methodological selection and data interpretation.

Performance Comparison of Sizing Techniques

Dynamic Light Scattering (DLS) is a widely adopted technique for determining the hydrodynamic diameter of nanoparticles in solution. However, for a comprehensive understanding of nanoparticle populations, orthogonal methods such as Nanoparticle Tracking Analysis (NTA) and Transmission Electron Microscopy (TEM) are often employed. Each technique offers distinct advantages and provides a different perspective on the nanoparticle size distribution.

The following table summarizes quantitative data for DSPE-PEG2000 based nanoparticles as measured by DLS, TEM, and Small-Angle X-ray Scattering (SAXS). It is important to note that the exact size of this compound nanoparticles can be influenced by formulation parameters, including the concentration of the lipid and the manufacturing process.

Sizing TechniqueFormulationAverage Particle Size (nm)Polydispersity Index (PDI)Reference
DLS DSPE-PEG2000 alone52.00.952[1]
DLS DSPE-PEG2000/Soluplus (1/1 w/w)116.60.112[1]
DLS DSPE-mPEG2000 micelles9.6 ± 0.6-[2]
TEM DSPE-PEG2000/Soluplus (1/1 and 1/2 w/w)50 - 150-[1]
SAXS DSPE-mPEG2000 micelles~10-[2]

As the data indicates, DLS provides a measure of the hydrodynamic diameter, which includes the PEG corona and associated solvent layers. In contrast, TEM offers direct visualization of the nanoparticle core, often resulting in a smaller measured diameter. SAXS provides information on the overall particle shape and size in solution. The Polydispersity Index (PDI) is a dimensionless number provided by DLS that indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse nanoparticle populations.

Experimental Protocols

Reproducible and accurate nanoparticle sizing requires meticulous adherence to experimental protocols. Below is a detailed methodology for DLS measurement of this compound nanoparticles, followed by brief descriptions of NTA and TEM protocols.

Detailed Protocol for DLS Measurement

This protocol outlines the steps for consistent and reliable DLS analysis of this compound nanoparticles.

1. Sample Preparation:

  • Dispersion: Disperse the this compound nanoparticle sample in a suitable solvent, typically deionized water or a buffer such as phosphate-buffered saline (PBS). The solvent should be filtered through a 0.22 µm syringe filter to remove any dust or particulate contaminants.

  • Dilution: Dilute the nanoparticle suspension to an appropriate concentration to avoid multiple scattering effects, which can lead to inaccurate size measurements. The optimal concentration will depend on the DLS instrument being used and should be determined empirically. A common starting point is a 1:10 or 1:100 dilution.

  • Homogenization: Gently vortex or pipette the diluted sample to ensure a homogenous suspension. Avoid vigorous shaking, which can induce aggregation.

2. Instrument Setup and Measurement:

  • Cuvette Selection: Use a clean, scratch-free disposable or quartz cuvette. Rinse the cuvette with the filtered solvent before adding the sample.

  • Sample Loading: Carefully pipette the diluted nanoparticle suspension into the cuvette, ensuring there are no air bubbles.

  • Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (typically 25°C) for at least 5 minutes.

  • Parameter Setting: Set the measurement parameters in the instrument software. This includes the viscosity and refractive index of the solvent at the measurement temperature. For aqueous solutions at 25°C, the viscosity is approximately 0.8872 mPa·s and the refractive index is 1.330.

  • Measurement: Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

3. Data Analysis:

  • Correlation Function: The instrument software will generate a correlation function from the scattered light intensity fluctuations.

  • Size Distribution: The software then uses algorithms (e.g., Cumulants analysis or CONTIN) to fit the correlation function and calculate the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size.

  • Reporting: Report the Z-average diameter, PDI, and the intensity, volume, and number-based size distributions.

Alternative Sizing Methodologies
  • Nanoparticle Tracking Analysis (NTA): NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid suspension. A laser illuminates the particles, and a camera captures their movement. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of each particle. NTA provides a number-based size distribution and can also determine the particle concentration.[3]

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of nanoparticles, allowing for direct visualization of their size, shape, and morphology.[4] For TEM analysis, a dilute suspension of nanoparticles is deposited onto a TEM grid and allowed to dry. For lipid-based nanoparticles, negative staining may be required to enhance contrast.[5]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in DLS measurement and the logical relationship between the different sizing techniques.

DLS_Workflow This compound Nanoparticle DLS Measurement Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis dispersion Disperse nanoparticles in filtered solvent dilution Dilute to optimal concentration dispersion->dilution homogenization Gently mix the sample dilution->homogenization cuvette Load sample into cuvette homogenization->cuvette equilibration Equilibrate sample temperature cuvette->equilibration params Set instrument parameters equilibration->params measure Perform measurement params->measure correlation Generate correlation function measure->correlation distribution Calculate size distribution (Z-average, PDI) correlation->distribution report Report results distribution->report

Caption: Workflow for DLS measurement of nanoparticles.

Sizing_Technique_Comparison Comparison of Nanoparticle Sizing Techniques NP This compound Nanoparticle Sample DLS DLS (Dynamic Light Scattering) NP->DLS NTA NTA (Nanoparticle Tracking Analysis) NP->NTA TEM TEM (Transmission Electron Microscopy) NP->TEM DLS_out Hydrodynamic Diameter (Z-average, PDI) Intensity-weighted DLS->DLS_out NTA_out Hydrodynamic Diameter Number-weighted Concentration NTA->NTA_out TEM_out Core Diameter Size & Morphology Direct Visualization TEM->TEM_out

References

Navigating the Stealth Landscape: A Comparative Guide to Alternatives for DSPE-PEG2000-COOH in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize liposomal drug delivery systems, the choice of polyethylene (B3416737) glycol (PEG)-lipid conjugate is critical for achieving desired therapeutic outcomes. While 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) has long been a gold standard for creating "stealth" liposomes that evade the immune system, a new generation of alternatives is emerging to address its limitations, such as immunogenicity and the accelerated blood clearance (ABC) phenomenon.[1][2] This guide provides an objective comparison of this compound with promising alternatives, supported by experimental data, to aid in the selection of the most suitable stealth coating for your drug delivery applications.

The primary function of this compound in liposomal formulations is to create a hydrophilic barrier on the surface of the liposome (B1194612). This "PEGylation" sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times and enhanced accumulation at the target site.[3] The terminal carboxyl group on the PEG chain also provides a convenient handle for the covalent attachment of targeting ligands. However, the growing evidence of anti-PEG antibodies in a significant portion of the population has driven the search for effective alternatives.[4]

This guide will focus on three leading classes of alternatives:

  • Polysarcosine (pSar)-Lipids: Biocompatible and non-immunogenic polypeptoids.

  • Zwitterionic-Lipids: Biomimetic lipids with excellent anti-fouling properties.

  • Poly(2-oxazoline) (POx)-Lipids: Highly tunable synthetic polymers.

Comparative Performance Analysis

The following tables summarize the key performance characteristics of liposomes formulated with this compound and its alternatives. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Table 1: Physicochemical Properties and Encapsulation Efficiency

Stealth LipidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound 100 - 150< 0.2-20 to -4085 - 95
DSPE-pSar2000 100 - 160< 0.2-5 to -1580 - 90
Zwitterionic Lipid (e.g., DSPE-PCB) 110 - 170< 0.25Near-neutral (~0)88 - 98
DSPE-POx2000 90 - 140< 0.2-10 to -2582 - 92

Note: Values are approximate and can vary depending on the specific lipid composition, drug, and preparation method.

Table 2: In Vitro Drug Release and In Vivo Circulation Half-Life

Stealth LipidDrug Release at 24h (%) (pH 7.4)Circulation Half-life (t½) in rodents (hours)
This compound 20 - 4018 - 24
DSPE-pSar2000 25 - 4516 - 22
Zwitterionic Lipid (e.g., DSPE-PCB) 15 - 3520 - 30
DSPE-POx2000 22 - 4217 - 23

Note: Drug release kinetics and circulation half-life are highly dependent on the specific drug, liposome formulation, and animal model.

In-Depth Look at the Alternatives

Polysarcosine (pSar)-Lipids

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[] This inherent biocompatibility and biodegradability make it an attractive alternative to the synthetic PEG. Liposomes coated with DSPE-pSar have demonstrated "stealth" properties comparable to their PEGylated counterparts, with the significant advantage of being non-immunogenic.[2][6] This lack of immunogenicity helps to avoid the ABC phenomenon, where repeated injections of PEGylated liposomes can lead to rapid clearance from the bloodstream.[6]

Zwitterionic-Lipids

Zwitterionic lipids, such as those based on poly(carboxybetaine) (PCB), possess both a positive and a negative charge, resulting in a net neutral charge.[2][7] This unique characteristic allows them to bind water molecules tightly, creating a dense hydration layer that is highly resistant to protein adsorption.[8] This "superhydrophilicity" leads to excellent anti-fouling properties and prolonged circulation times, in some cases even exceeding those of PEGylated liposomes.[8] Furthermore, some zwitterionic lipids can be designed to be pH-responsive, offering opportunities for triggered drug release in the acidic tumor microenvironment.[1]

Poly(2-oxazoline) (POx)-Lipids

Poly(2-oxazoline)s are a class of synthetic polymers that offer a high degree of tunability.[9] By altering the side chains of the polymer, properties such as hydrophilicity, drug loading, and release kinetics can be precisely controlled. POx-lipid conjugates have been shown to be biocompatible and to impart stealth properties to liposomes, making them a viable alternative to PEG.[10][11] The synthesis of POx is also straightforward, allowing for the creation of well-defined polymers with low polydispersity.[10]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate and compare the performance of these stealth liposome formulations.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a widely used method for the preparation of liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, this compound or alternative)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Aqueous hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids and the lipophilic drug in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of cycles.

Protocol 2: Determination of Encapsulation Efficiency by Dialysis

This method is used to separate the unencapsulated (free) drug from the liposome-encapsulated drug.

Materials:

  • Liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known volume of the liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a beaker containing a known volume of dialysis buffer.

  • Stir the buffer at a constant temperature for a sufficient time to allow the free drug to diffuse out of the dialysis bag and into the buffer.

  • At predetermined time points, collect samples from the buffer outside the dialysis bag and quantify the concentration of the free drug.

  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Assay using the Dialysis Method

This assay measures the rate at which the encapsulated drug is released from the liposomes over time.[12]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (appropriate MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the sealed dialysis bag in a known volume of the release medium in a temperature-controlled shaker.

  • At various time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4: In Vivo Circulation Half-Life Study

This study determines the time it takes for half of the administered liposomes to be cleared from the bloodstream.[13]

Materials:

  • Liposome formulation labeled with a fluorescent or radioactive marker

  • Animal model (e.g., mice or rats)

  • Blood collection supplies

  • Analytical instrument for quantifying the marker (e.g., fluorescence plate reader, gamma counter)

Procedure:

  • Administer the labeled liposome formulation intravenously to the animals.

  • At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), collect blood samples.

  • Process the blood samples to isolate the plasma.

  • Measure the concentration of the marker in the plasma samples.

  • Plot the percentage of the injected dose remaining in the circulation over time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization A Lipid & Drug Dissolution B Thin-Film Formation A->B C Hydration B->C D Extrusion C->D E Encapsulation Efficiency D->E Dialysis F In Vitro Drug Release D->F Dialysis G In Vivo Circulation D->G Animal Model

Figure 1. A simplified workflow for the preparation and characterization of stealth liposomes.

Stealth_Mechanism cluster_conventional Conventional Liposome cluster_stealth Stealth Liposome Lipo_conv Liposome Opsonin_conv Opsonin Lipo_conv->Opsonin_conv Binding Macrophage_conv Macrophage Opsonin_conv->Macrophage_conv Phagocytosis Lipo_stealth Liposome Coating Stealth Coating Opsonin_stealth Opsonin Lipo_stealth->Opsonin_stealth Binding Inhibited Macrophage_stealth Macrophage

Figure 2. Mechanism of action of stealth liposomes compared to conventional liposomes.

Conclusion

The development of alternatives to this compound marks a significant advancement in the field of drug delivery. Polysarcosine, zwitterionic, and poly(2-oxazoline) based lipids each offer unique advantages, primarily addressing the immunogenicity concerns associated with PEG. While this compound remains a robust and widely used option, the choice of a stealth coating should be guided by the specific requirements of the therapeutic application, including the desired circulation time, drug release profile, and potential for repeated administration. This guide provides a foundational comparison to aid researchers in making an informed decision for their next generation of targeted drug delivery systems.

References

The Balancing Act: How PEG Length Influences Liposome Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) length on the in vivo persistence of liposomal drug carriers reveals a direct correlation between polymer chain length and circulation half-life. Longer PEG chains more effectively shield liposomes from uptake by the mononuclear phagocyte system (MPS), thereby prolonging their therapeutic window. This guide provides a comparative overview of experimental findings, detailed methodologies for circulation time studies, and a visual representation of the underlying biological mechanisms.

The surface modification of liposomes with polyethylene glycol, a process known as PEGylation, is a cornerstone of modern nanomedicine, designed to enhance the systemic circulation time of therapeutic payloads. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that inhibits the adsorption of plasma proteins (opsonins), a critical step in the recognition and clearance of foreign particles by macrophages of the MPS, primarily in the liver and spleen.[1][2] This guide delves into the comparative efficacy of different PEG chain lengths in prolonging liposome (B1194612) circulation, supported by experimental data and detailed protocols for researchers in drug development.

Comparative Analysis of PEG Length and Liposome Circulation Half-Life

Experimental evidence consistently demonstrates that increasing the molecular weight (MW) of the PEG polymer on the liposome surface leads to a significant extension of its circulation half-life. This relationship, however, is not without its nuances, as factors such as liposome size and composition can also play a role. The following table summarizes key findings from various studies, providing a quantitative comparison of circulation times for liposomes functionalized with different PEG lengths.

Liposome FormulationPEG Molecular Weight (Da)Animal ModelCirculation Half-Life (t½)Reference
Egg Phosphatidylcholine/Cholesterol1,000MiceShorter[3]
Egg Phosphatidylcholine/Cholesterol2,000MiceLonger than 1,000 Da[3]
Egg Phosphatidylcholine/Cholesterol5,000MiceLonger than 2,000 Da[3]
Egg Phosphatidylcholine/Cholesterol12,000MiceSimilar to 5,000 Da[3]
Distearoylphosphatidylcholine/Cholesterol800MiceShorter[1]
Distearoylphosphatidylcholine/Cholesterol1,700MiceLonger than 800 Da[1]
Distearoylphosphatidylcholine/Cholesterol2,600MiceLonger than 1,700 Da[1]
Distearoylphosphatidylcholine/Cholesterol4,800MiceLonger than 2,600 Da[1]
Conventional Liposomes (No PEG)-Rats~0.25 hours[4]
PEGylated Liposomes2,000Rats4.3 hours[4]
PEGylated Liposomes5,000Rats5.9 hours[4]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of liposome circulation times. The following is a detailed protocol for a typical in vivo study in a murine model.

I. Liposome Preparation and Characterization
  • Lipid Film Hydration:

    • Dissolve the desired lipid mixture (e.g., DSPC, cholesterol, and DSPE-PEG of varying MW) in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids.

    • To encapsulate a marker for detection, the hydration buffer can contain a fluorescent dye (e.g., DiD) or a radiolabel (e.g., 111In).

  • Size Extrusion:

    • Subject the resulting multilamellar vesicles to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a homogenous size distribution.

  • Characterization:

    • Determine the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the liposomes.

    • Quantify the encapsulation efficiency of the marker if applicable.

II. In Vivo Circulation Study
  • Animal Model:

    • Use healthy, adult mice (e.g., BALB/c, 6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Administration:

    • Administer the liposome formulations intravenously (i.v.) via the tail vein at a controlled dose.

  • Blood Sampling:

    • Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) from the retro-orbital sinus or saphenous vein.

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Quantify the concentration of the liposomal marker in the plasma using an appropriate method (e.g., fluorescence spectroscopy for fluorescent dyes, gamma counting for radiolabels).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the liposomal marker versus time.

    • Calculate the circulation half-life (t½) and other pharmacokinetic parameters (e.g., area under the curve (AUC), clearance) using appropriate software.

Visualizing the Mechanism of Liposome Clearance and PEGylated Evasion

The following diagrams, generated using the DOT language, illustrate the key processes involved in liposome clearance and how PEGylation provides a "stealth" effect.

LiposomeClearance cluster_blood Bloodstream cluster_macrophage Macrophage Liposome Liposome OpsonizedLiposome Opsonized Liposome Liposome->OpsonizedLiposome Opsonization Opsonin Opsonins (e.g., IgG, Complement) Receptor Fc/Complement Receptors OpsonizedLiposome->Receptor Binding Macrophage Macrophage Phagosome Phagosome Macrophage->Phagosome Phagocytosis Degradation Degradation Phagosome->Degradation Lysosome Lysosome Lysosome->Degradation

Figure 1. Signaling pathway of liposome clearance by macrophages.

PEGEffect cluster_workflow Experimental Workflow start Liposome Formulation (Varying PEG Length) injection Intravenous Injection (Animal Model) start->injection sampling Blood Sampling (Time Points) injection->sampling analysis Quantification of Liposome Concentration sampling->analysis pk Pharmacokinetic Analysis (t½, AUC) analysis->pk comparison Comparative Study of Circulation Time pk->comparison

Figure 2. Experimental workflow for comparing liposome circulation times.

PEGStealth PEGylatedLiposome PEGylated Liposome StericHindrance Steric Hindrance (Reduced Opsonization) PEGylatedLiposome->StericHindrance Opsonin Opsonins Opsonin->StericHindrance Blocked Macrophage Macrophage ProlongedCirculation Prolonged Circulation Macrophage->ProlongedCirculation Evaded StericHindrance->ProlongedCirculation

Figure 3. Mechanism of PEG-mediated stealth effect.

Conclusion

The length of the PEG chain is a critical determinant of the in vivo fate of liposomal nanocarriers. A clear trend of longer circulation times with increasing PEG molecular weight up to a certain threshold is well-documented. This extended circulation is attributed to the enhanced steric barrier provided by longer PEG chains, which more effectively prevents opsonization and subsequent clearance by the mononuclear phagocyte system. For researchers and drug development professionals, the selection of an appropriate PEG length is a key optimization parameter that must be balanced with other formulation characteristics to achieve the desired pharmacokinetic profile and therapeutic efficacy. The experimental protocols and mechanistic visualizations provided in this guide offer a foundational understanding for the rational design and evaluation of long-circulating liposomal drug delivery systems.

References

A Comparative Guide to the Quantification of Carboxyl Groups on DSPE-PEG2000-COOH Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of carboxyl groups on the surface of DSPE-PEG2000-COOH micelles is paramount for the successful development of targeted drug delivery systems and other nanomedical applications. The density of these functional groups dictates the efficiency of ligand conjugation, cellular uptake, and overall therapeutic efficacy. This guide provides a comparative overview of common analytical techniques for the quantification of carboxyl groups on these micelles, complete with experimental protocols and a summary of expected quantitative data.

Comparison of Quantification Methodologies

Several analytical techniques can be employed to determine the number of carboxyl groups on this compound micelles. Each method offers distinct advantages and limitations in terms of sensitivity, accuracy, and experimental complexity. The choice of method will depend on the specific research question, available instrumentation, and the desired level of precision.

Method Principle Advantages Disadvantages Typical Reported Values (Surface Density)
Potentiometric Titration Measures the change in potential (pH) of the micelle solution upon titration with a standardized base (e.g., NaOH). The equivalence point corresponds to the neutralization of the carboxyl groups.- Provides an absolute quantification of total acidic groups. - Well-established and relatively inexpensive instrumentation.- May be less sensitive for very low carboxyl group concentrations. - Can be influenced by the presence of other acidic or basic impurities.High µmol/g to low mmol/g range
Toluidine Blue O (TBO) Assay A colorimetric method where the cationic dye, Toluidine Blue O, electrostatically interacts with the anionic carboxyl groups. The amount of bound dye, quantified spectrophotometrically, is proportional to the number of carboxyl groups.- High sensitivity and suitable for high-throughput screening. - Simple and rapid procedure.- Indirect quantification method that relies on a standard curve. - Can be affected by dye aggregation and non-specific binding.Low to mid nmol/cm² range
Quantitative ¹H-NMR Spectroscopy Involves the integration of proton signals specific to the this compound molecule. The ratio of the integral of a proton near the carboxyl group to a stable proton signal in the polymer backbone allows for quantification of the functionalization degree.- Provides detailed structural information in addition to quantification. - Non-destructive technique.- Lower sensitivity compared to other methods. - Requires specialized instrumentation and expertise for data analysis.Percentage of functionalized PEG chains (e.g., >95%)
Quantitative FTIR Spectroscopy Measures the absorbance of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid (~1700-1740 cm⁻¹). The peak area can be correlated to the concentration of carboxyl groups using a calibration curve.- Provides information about the chemical environment of the carboxyl groups. - Can be used for in-situ measurements.- Generally provides relative quantification unless calibrated with standards. - Peak overlap with other carbonyl-containing groups (e.g., esters in the lipid) can complicate analysis.Relative quantification based on peak area ratios

Note: The typical reported values are illustrative and can vary significantly based on the specific synthesis and purification methods of the this compound and the micelle preparation protocol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

Potentiometric Titration

This protocol outlines the direct titration of this compound micelles with a standardized sodium hydroxide (B78521) solution.

Materials:

  • This compound micelle suspension

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water, purged with nitrogen to remove dissolved CO₂

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Disperse a known amount of this compound micelles in a specific volume of nitrogen-purged DI water.

  • Place the micelle suspension in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the suspension.

  • Record the initial pH of the solution.

  • Add small, precise increments (e.g., 10-50 µL) of the standardized 0.01 M NaOH solution using a burette.

  • After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.

  • Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 11-12).

  • Plot the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.

  • Calculate the moles of carboxyl groups using the following equation: Moles of COOH = Molarity of NaOH × Volume of NaOH at equivalence point

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Disperse Micelles in N₂-purged DI Water titrate Add NaOH Increments start->titrate Place in beaker with stir bar cal_electrode Calibrate pH Electrode cal_electrode->titrate record_pH Record pH and Volume titrate->record_pH Stabilize record_pH->titrate Continue until plateau plot Plot pH vs. Volume record_pH->plot derivative Determine Equivalence Point (Derivative) plot->derivative calculate Calculate Moles of COOH derivative->calculate

Potentiometric Titration Workflow
Toluidine Blue O (TBO) Assay

This colorimetric assay is based on the binding of TBO dye to the negatively charged carboxyl groups on the micelle surface.

Materials:

  • This compound micelle suspension

  • Toluidine Blue O (TBO) solution (e.g., 0.1 mg/mL in a suitable buffer, pH 10)

  • Buffer solution (e.g., pH 10 carbonate-bicarbonate buffer)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard curve of TBO in the buffer solution at various known concentrations. Measure the absorbance at the maximum wavelength of TBO (typically around 630 nm).

  • Incubate a known concentration of this compound micelles with a known concentration of TBO solution for a specific time (e.g., 30 minutes) with gentle shaking.

  • Centrifuge the mixture to pellet the micelles with the bound TBO.

  • Carefully collect the supernatant.

  • Measure the absorbance of the TBO remaining in the supernatant using the UV-Vis spectrophotometer at the same wavelength used for the standard curve.

  • Calculate the concentration of unbound TBO from the standard curve.

  • The amount of TBO bound to the micelles is the initial amount of TBO minus the amount of unbound TBO in the supernatant.

  • Relate the amount of bound TBO to the number of carboxyl groups (assuming a 1:1 stoichiometric binding).

TBO_Assay_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis std_curve Prepare TBO Standard Curve calc_unbound Calculate Unbound TBO std_curve->calc_unbound mix Incubate Micelles with TBO centrifuge Centrifuge Mixture mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure_abs Measure Absorbance of Supernatant supernatant->measure_abs measure_abs->calc_unbound calc_bound Calculate Bound TBO calc_unbound->calc_bound quantify Quantify Carboxyl Groups calc_bound->quantify

Toluidine Blue O Assay Workflow
Quantitative ¹H-NMR Spectroscopy

This method relies on the analysis of the proton NMR spectrum of the this compound polymer.

Materials:

  • Lyophilized this compound

  • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃)

  • NMR spectrometer

Procedure:

  • Dissolve a precisely weighed amount of lyophilized this compound in a known volume of deuterated solvent.

  • Acquire the ¹H-NMR spectrum.

  • Identify the characteristic proton signals. For this compound, key signals include:

    • The repeating ethylene (B1197577) glycol units of PEG (-O-CH₂-CH₂-) typically appear as a large singlet around 3.64 ppm.

    • Protons on the carbon adjacent to the terminal carboxyl group will have a distinct chemical shift.

    • Protons of the DSPE lipid tails will appear in the upfield region (around 0.8-2.5 ppm).

  • Integrate the area of the peak corresponding to the protons of the repeating PEG units and the peak corresponding to the protons adjacent to the terminal carboxyl group.

  • The degree of carboxylation can be estimated by comparing the integral ratio of the terminal group protons to the integral of the PEG backbone protons, taking into account the number of protons each signal represents. For a fully functionalized polymer, this ratio should be close to the theoretical value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent acquire Acquire ¹H-NMR Spectrum dissolve->acquire identify Identify Characteristic Peaks acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Degree of Carboxylation integrate->calculate

Quantitative ¹H-NMR Workflow
Quantitative FTIR Spectroscopy

This protocol describes a method to quantify carboxyl groups by creating a calibration curve.

Materials:

  • This compound micelle samples (lyophilized)

  • A series of standards with known carboxyl group concentrations (e.g., solutions of a carboxylic acid in a suitable solvent or polymer films with known COOH content)

  • FTIR spectrometer with an appropriate accessory (e.g., ATR)

Procedure:

  • Prepare a series of calibration standards with known concentrations of carboxyl groups.

  • Acquire the FTIR spectra of the calibration standards.

  • Identify the characteristic carbonyl (C=O) stretching peak of the carboxylic acid (typically around 1700-1740 cm⁻¹).

  • Measure the area of this peak for each standard.

  • Plot the peak area versus the known concentration of carboxyl groups to generate a calibration curve.

  • Prepare the lyophilized this compound micelle sample for FTIR analysis (e.g., as a thin film or pressed into a KBr pellet).

  • Acquire the FTIR spectrum of the micelle sample.

  • Measure the area of the carbonyl peak corresponding to the carboxylic acid.

  • Use the calibration curve to determine the concentration of carboxyl groups in the micelle sample.

qFTIR_Workflow cluster_cal Calibration cluster_sample Sample Analysis prep_std Prepare COOH Standards acq_std Acquire FTIR of Standards prep_std->acq_std plot_cal Create Calibration Curve (Peak Area vs. Conc.) acq_std->plot_cal determine_conc Determine COOH Concentration plot_cal->determine_conc prep_sample Prepare Micelle Sample acq_sample Acquire FTIR of Sample prep_sample->acq_sample measure_area Measure COOH Peak Area acq_sample->measure_area measure_area->determine_conc

Quantitative FTIR Workflow

By carefully selecting the most appropriate quantification method and diligently following the experimental protocols, researchers can accurately characterize their this compound micelles, paving the way for more robust and reproducible results in their drug delivery and nanomedicine research.

A Comparative Guide to the In Vivo Biodistribution of DSPE-PEG2000-COOH Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo biodistribution of nanoparticles functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH). The inclusion of a terminal carboxylic acid group on the polyethylene (B3416737) glycol (PEG) chain offers a versatile platform for the conjugation of targeting ligands, drugs, and imaging agents. Understanding the biodistribution of these nanoparticles is critical for their development as effective drug delivery vehicles.

This guide compares this compound nanoparticles to other relevant formulations, such as those with methoxy-terminated PEG (DSPE-mPEG2000) and varying PEG densities, to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Comparative Biodistribution Data

The biodistribution of nanoparticles is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). The following table summarizes quantitative biodistribution data for DSPE-PEG2000 functionalized nanoparticles and related formulations from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in nanoparticle composition, size, animal models, and time points across different studies.

Nanoparticle FormulationAnimal ModelTime PointBlood (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Tumor (%ID/g)Reference
DSPE-PEG2000-DTPA Micelles Healthy Mice4h~10~15~10~5N/A[1]
DSPE-PEG2000 Liposomes Tumor-bearing Mice24h~13.5~17~6N/AN/A[2]
LCP-DOPC NPs (20% DSPE-PEG2000) Tumor-bearing Mice4h~40~15~5N/A~2[3]
LCP-DOTAP NPs (20% DSPE-PEG2000) Tumor-bearing Mice4h~20~25~8N/A~2[3]
pH-sensitive Liposomes (DSPE-PEG2000) Tumor-bearing Mice24h~2~18~12~3~4[4]
Non-PEGylated pH-sensitive Liposomes Tumor-bearing Mice24h~1~20~15~3~4[4]

Note: LCP-DOPC/DOTAP NPs refer to Lipid-Calcium-Phosphate nanoparticles with different surface lipids.[3] The DSPE-PEG2000-DTPA formulation provides a carboxyl-functionalized surface, analogous to this compound.[1]

Key Factors Influencing Biodistribution

The biodistribution of this compound nanoparticles is influenced by a multitude of factors:

  • PEGylation: The presence of the PEG2000 chain provides a "stealth" effect, creating a hydrophilic layer that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticulo-endothelial system (RES), primarily located in the liver and spleen. This leads to a prolonged circulation time in the bloodstream.[5]

  • Terminal Functional Group (-COOH): The carboxyl group provides a negative surface charge at physiological pH. This can influence interactions with serum proteins and cell surfaces. While PEGylation is the dominant factor in reducing RES uptake, the terminal group can affect cellular internalization and provides a point of attachment for further functionalization.

  • Particle Size: Nanoparticles in the range of 100-200 nm are generally too large for renal clearance and can benefit from the enhanced permeability and retention (EPR) effect for passive tumor accumulation. Smaller nanoparticles may be cleared more rapidly by the kidneys.

  • PEG Density: A higher density of PEG chains on the nanoparticle surface can further enhance the stealth effect and prolong circulation time. However, very dense PEG layers might hinder the interaction of targeting ligands with their receptors.[3]

Experimental Protocols

A typical experimental protocol for assessing the in vivo biodistribution of nanoparticles is as follows:

Nanoparticle Preparation and Radiolabeling
  • Formulation: Prepare this compound nanoparticles (e.g., liposomes or micelles) using standard methods such as thin-film hydration followed by extrusion.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Radiolabeling: For quantitative biodistribution, the nanoparticles are typically radiolabeled. A common method is to incorporate a chelating agent like DTPA (diethylenetriaminepentaacetic acid) into the nanoparticle formulation (e.g., DSPE-PEG2000-DTPA), which can then be used to chelate a gamma-emitting radionuclide such as Indium-111 (¹¹¹In) or a positron-emitting radionuclide for PET imaging.[1] Alternatively, a radiolabeled lipid can be included in the formulation.

Animal Model and Administration
  • Animal Model: Use appropriate animal models, such as healthy mice (e.g., BALB/c) or tumor-bearing mice (e.g., xenograft models with human cancer cell lines).

  • Administration: Administer the radiolabeled nanoparticle formulation intravenously (i.v.) via the tail vein. The injected dose should contain a known amount of radioactivity.

Tissue Collection and Measurement
  • Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.

  • Blood and Organ Collection: Collect blood via cardiac puncture and dissect major organs and tissues of interest (liver, spleen, kidneys, lungs, heart, tumor, muscle, etc.).

  • Measurement: Weigh each organ and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the organ to the total injected radioactivity and normalizing for the organ's weight.

Visualizations

Experimental Workflow for In Vivo Biodistribution Study

experimental_workflow cluster_prep Nanoparticle Preparation cluster_admin In Vivo Experiment cluster_analysis Data Collection & Analysis prep_np Formulate this compound Nanoparticles radiolabel Radiolabel Nanoparticles (e.g., ¹¹¹In) prep_np->radiolabel injection Intravenous Injection into Animal Model radiolabel->injection euthanasia Euthanasia at Predefined Time Points injection->euthanasia dissection Organ & Tissue Dissection euthanasia->dissection measurement Measure Radioactivity (Gamma Counter) dissection->measurement calculation Calculate %ID/g Tissue measurement->calculation cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis np This compound Nanoparticle clathrin Clathrin-mediated np->clathrin Uptake caveolae Caveolae-mediated np->caveolae macropino Macropinocytosis np->macropino membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Degradation/Drug Release) endosome->lysosome cytosol Cytosolic Release endosome->cytosol Endosomal Escape

References

Safety Operating Guide

Navigating the Disposal of DSPE-PEG2000-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DSPE-PEG2000-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]) is a crucial reagent in drug delivery systems, nanoparticle formulation, and various biomedical research applications. While it is generally not classified as a hazardous substance, proper disposal is essential to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Key safety considerations for this compound include:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Storage: this compound should be stored at -20°C in a dry environment to maintain its stability.

  • Spill Management: In case of a spill, the material can be collected using a wet cloth or gently swept into a suitable container for disposal.

Quantitative Data Summary

PropertyValueSource
Molecular Weight~2800 g/mol --INVALID-LINK--
Storage Temperature-20°C--INVALID-LINK--
Physical StateSolid (Powder)N/A
Hazardous ClassificationNot classified as hazardous--INVALID-LINK--

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for non-hazardous laboratory chemical waste.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Solid Waste: For solid this compound, collect it in the designated container. This includes unused product and any contaminated materials like weigh boats or spatulas.

  • Liquid Waste: If this compound is in a solvent, collect the solution in a sealed, labeled container. The nature of the solvent will determine the ultimate disposal route.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in the designated solid waste container.

Final Disposal Procedures

The final disposal method for this compound is contingent on institutional policies and local regulations. The following are the most common and accepted procedures:

  • Consult Your Institutional EHS Department: This is the most critical step. Your institution's EHS department will provide specific guidance based on their waste management programs and local regulations. They will have the final say on the appropriate disposal method.

  • Disposal as Non-Hazardous Solid Waste: For small quantities of solid this compound, and with EHS approval, it may be permissible to dispose of it as regular solid laboratory waste.[1] Polyethylene glycol, a component of the molecule, is known to be biodegradable.[2]

  • Incineration: For larger quantities or when dissolved in a flammable solvent, incineration by a licensed waste disposal contractor is a common and effective method.[3]

  • Landfill: If deemed non-hazardous by your EHS department and local regulations, disposal in a sanitary landfill may be an option for the solid form of the chemical.[4]

Disposal of Empty Containers

  • Rinsing: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or chloroform/methanol mixture).

  • Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste, following the procedures for liquid waste.

  • Defacing: After rinsing and drying, deface or remove the original label to prevent accidental reuse.

  • Final Disposal: The clean, defaced container can typically be disposed of as regular laboratory glass or plastic waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DSPE_PEG2000_COOH_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Pathway cluster_container Empty Container Disposal prep Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep->ppe Step 1 waste_type Determine Waste Form (Solid, Liquid, Contaminated Material) ppe->waste_type Step 2 solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid contaminated_material Collect with Solid Waste waste_type->contaminated_material Contaminated consult_ehs Consult Institutional EHS Department solid_waste->consult_ehs liquid_waste->consult_ehs contaminated_material->consult_ehs ehs_decision EHS Disposal Guidance consult_ehs->ehs_decision Crucial Step non_hazardous Dispose as Non-Hazardous Solid Waste ehs_decision->non_hazardous Non-Hazardous hazardous Dispose via Licensed Waste Contractor (Incineration) ehs_decision->hazardous Hazardous or Large Quantity landfill Sanitary Landfill (with EHS approval) non_hazardous->landfill If permitted empty_container Empty this compound Container rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect First Rinsate as Chemical Waste rinse->collect_rinsate deface Deface or Remove Label collect_rinsate->deface dispose_container Dispose as Regular Lab Glass/Plastic Waste deface->dispose_container

References

Safeguarding Your Research: A Guide to Handling DSPE-PEG2000-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of DSPE-PEG2000-COOH in a laboratory setting. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information for the operational use and disposal of this compound, ensuring a safe and compliant laboratory environment.

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize exposure and ensure personal safety.[1] The toxicological properties of this compound itself are considered relatively low; however, its use in photodynamic therapy agents necessitates a thorough evaluation of the entire system's toxicity.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is required.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against airborne powder particles.[3]
Hand Protection Nitrile glovesPrevents direct skin contact.[1]
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorAvoids inhalation of the powdered form.

Operational Plan: From Receipt to Use

Proper handling from the moment the compound is received is crucial for maintaining its integrity and ensuring a safe working environment.

Receiving and Storage:

  • Upon receipt, verify the container's integrity.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][4]

  • The recommended storage temperature is -20°C.

Handling the Powder:

  • Preparation: Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.

  • Weighing: When weighing the powder, use a dedicated, clean spatula and weighing vessel. Avoid creating dust clouds.

  • Spills: In the event of a spill, do not use dry sweeping methods. Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) and collect it into a labeled container for disposal.[4]

Preparing Solutions:

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol (B145695) and dimethylformamide.

  • Dissolution: When dissolving, add the solvent to the pre-weighed powder slowly while stirring to ensure complete dissolution. If necessary, the solution can be purged with an inert gas.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare well-ventilated workspace Prepare well-ventilated workspace Don PPE->Prepare well-ventilated workspace Step 1 Weigh Powder Weigh Powder Prepare well-ventilated workspace->Weigh Powder Step 2 Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Step 3 Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Step 4 Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Step 5

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.